molecular formula C30H24N2O8S B12402467 Hiv-IN-5

Hiv-IN-5

Cat. No.: B12402467
M. Wt: 572.6 g/mol
InChI Key: BVWCXSMWTFPGMN-UHFFFAOYSA-N
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Description

Hiv-IN-5 is a useful research compound. Its molecular formula is C30H24N2O8S and its molecular weight is 572.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C30H24N2O8S

Molecular Weight

572.6 g/mol

IUPAC Name

[4-[2-[[4-(1,3-benzodioxol-5-ylmethyl)-5-ethyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]phenyl] 1,3-benzodioxole-5-carboxylate

InChI

InChI=1S/C30H24N2O8S/c1-2-21-22(11-17-3-9-24-26(12-17)38-15-36-24)31-30(32-28(21)34)41-14-23(33)18-4-7-20(8-5-18)40-29(35)19-6-10-25-27(13-19)39-16-37-25/h3-10,12-13H,2,11,14-16H2,1H3,(H,31,32,34)

InChI Key

BVWCXSMWTFPGMN-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C(NC1=O)SCC(=O)C2=CC=C(C=C2)OC(=O)C3=CC4=C(C=C3)OCO4)CC5=CC6=C(C=C5)OCO6

Origin of Product

United States

Foundational & Exploratory

Unraveling the Enigma of "Hiv-IN-5": A Search for a Novel HIV Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature and public databases, the specific compound designated "Hiv-IN-5" remains elusive. This suggests that "this compound" may be an internal, pre-clinical codename not yet disclosed in public forums, a novel agent described in specialized or proprietary research, or potentially a misnomer for a different therapeutic agent.

While a detailed technical guide on "this compound" cannot be constructed at this time due to the absence of specific data, this report provides an in-depth overview of the likely class of compounds to which it may belong: HIV Integrase Inhibitors . The "IN" in the user's query strongly suggests a focus on the viral enzyme integrase, a critical target in modern antiretroviral therapy.

This guide will, therefore, focus on the general mechanism of action of HIV integrase strand transfer inhibitors (INSTIs), present representative quantitative data for well-characterized inhibitors, detail common experimental protocols used in their evaluation, and visualize the relevant biological pathways. This information is tailored for researchers, scientists, and drug development professionals, providing a foundational understanding of the core principles and methodologies in this area of HIV research.

The Central Role of HIV Integrase in the Viral Lifecycle

HIV integrase is one of three essential enzymes encoded by the viral genome, alongside reverse transcriptase and protease. Its primary function is to catalyze the insertion of the viral DNA, produced by reverse transcription of the viral RNA, into the host cell's genome.[1][2] This integration is a crucial and irreversible step in the HIV replication cycle, making integrase an attractive target for antiretroviral drugs.[1][3]

The integration process can be broadly divided into two key catalytic steps:

  • 3'-Processing: This occurs in the cytoplasm of the infected cell. Integrase binds to the ends of the newly synthesized viral DNA and cleaves a dinucleotide from each 3' end. This exposes a reactive hydroxyl group.

  • Strand Transfer: Following the transport of the viral pre-integration complex (PIC) into the nucleus, the processed viral DNA ends are covalently joined to the host cell's chromosomal DNA in a process called strand transfer. This is also catalyzed by integrase.

By successfully integrating its genetic material into the host genome, the virus establishes a permanent reservoir and can hijack the cell's machinery to produce new viral particles.

Mechanism of Action: HIV Integrase Strand Transfer Inhibitors (INSTIs)

The most successful class of HIV integrase inhibitors are the Integrase Strand Transfer Inhibitors (INSTIs). These drugs, which include a number of FDA-approved medications, specifically target the strand transfer step of the integration process.[2]

The core mechanism of action of INSTIs involves binding to the active site of the HIV integrase enzyme.[2][4] The active site of integrase contains essential divalent metal ions, typically magnesium (Mg²⁺), which are crucial for its catalytic activity. INSTIs contain a characteristic pharmacophore with oxygen atoms that chelate these metal ions.[1][4]

By binding to the integrase active site and chelating the metal ions, INSTIs effectively block the binding of the host DNA.[1] This prevents the strand transfer reaction from occurring, thereby inhibiting the integration of the viral DNA into the host genome.[1][2] Without integration, the viral replication cycle is halted.

Signaling Pathways and Experimental Workflows

The development and evaluation of HIV integrase inhibitors involve a series of well-defined experimental workflows and an understanding of the relevant cellular signaling pathways.

HIV_Lifecycle_and_Integrase_Inhibition cluster_cell Host Cell Viral_Entry 1. Viral Entry Reverse_Transcription 2. Reverse Transcription (RNA -> DNA) Viral_Entry->Reverse_Transcription Nuclear_Import 3. Nuclear Import of PIC Reverse_Transcription->Nuclear_Import Integration 4. Integration Nuclear_Import->Integration Transcription_Translation 5. Transcription & Translation Integration->Transcription_Translation Assembly_Budding 6. Assembly & Budding Transcription_Translation->Assembly_Budding New_Virions New Virions Assembly_Budding->New_Virions HIV_Virion HIV Virion HIV_Virion->Viral_Entry INSTI Integrase Inhibitor (INSTI) INSTI->Integration Blocks Strand Transfer

Figure 1: Simplified HIV Lifecycle and the Point of Intervention for Integrase Inhibitors.

Experimental_Workflow Compound_Screening 1. High-Throughput Screening (Biochemical Assays) Cell_Based_Assays 2. Cell-Based Antiviral Assays (EC50 Determination) Compound_Screening->Cell_Based_Assays Cytotoxicity_Assays 3. Cytotoxicity Assays (CC50 Determination) Cell_Based_Assays->Cytotoxicity_Assays Selectivity_Index 4. Selectivity Index Calculation (CC50 / EC50) Cytotoxicity_Assays->Selectivity_Index Resistance_Profiling 5. Resistance Profiling Selectivity_Index->Resistance_Profiling ADME_Tox 6. In Vitro ADME/Tox Resistance_Profiling->ADME_Tox In_Vivo_Studies 7. In Vivo Efficacy and PK/PD (Animal Models) ADME_Tox->In_Vivo_Studies Clinical_Trials 8. Clinical Trials In_Vivo_Studies->Clinical_Trials

Figure 2: A Typical Drug Discovery Workflow for HIV Integrase Inhibitors.

Quantitative Data for Representative HIV Integrase Inhibitors

To provide a quantitative context, the following table summarizes the in vitro activity of several well-characterized HIV-1 integrase inhibitors.

CompoundTargetIC₅₀ (nM)EC₅₀ (nM)CC₅₀ (µM)Selectivity Index (SI)
Raltegravir Integrase (Strand Transfer)2-719>100>5263
Elvitegravir Integrase (Strand Transfer)7.20.7>100>142857
Dolutegravir Integrase (Strand Transfer)2.70.51>50>98000
Bictegravir Integrase (Strand Transfer)7.51.6>30>18750

Table 1: In Vitro Activity of Selected HIV-1 Integrase Inhibitors. *IC₅₀ (Half-maximal inhibitory concentration): Concentration of the drug that inhibits 50% of the target enzyme's activity in a biochemical assay. *EC₅₀ (Half-maximal effective concentration): Concentration of the drug that produces 50% of its maximal antiviral effect in a cell-based assay. *CC₅₀ (Half-maximal cytotoxic concentration): Concentration of the drug that causes the death of 50% of uninfected cells. *Selectivity Index (SI) = CC₅₀ / EC₅₀: A measure of the drug's therapeutic window. A higher SI is desirable.

Experimental Protocols

The discovery and characterization of HIV integrase inhibitors rely on a suite of standardized experimental protocols. Below are outlines of key methodologies.

Recombinant HIV-1 Integrase Strand Transfer Assay (Biochemical Assay)
  • Objective: To determine the in vitro inhibitory activity of a compound against the strand transfer activity of purified recombinant HIV-1 integrase.

  • Principle: This is a cell-free assay that measures the ability of a compound to block the integration of a model DNA substrate (representing the viral DNA) into a target DNA substrate (representing the host DNA) by the integrase enzyme. The DNA substrates are typically labeled with a reporter system (e.g., radioactivity, fluorescence) to allow for quantification of the strand transfer product.

  • Methodology:

    • Enzyme and Substrates: Purified, recombinant HIV-1 integrase is used. A pre-processed oligonucleotide duplex mimicking the viral DNA end and a target oligonucleotide duplex are utilized. One of the substrates is labeled (e.g., with ³²P or a fluorophore).

    • Reaction Mixture: The reaction is typically carried out in a buffer containing Mg²⁺ or Mn²⁺, DTT, and other components to optimize enzyme activity.

    • Inhibition Assay: The test compound is serially diluted and pre-incubated with the integrase enzyme.

    • Reaction Initiation: The DNA substrates are added to initiate the strand transfer reaction.

    • Reaction Termination and Analysis: The reaction is stopped after a defined period. The reaction products are separated by denaturing polyacrylamide gel electrophoresis (PAGE).

    • Quantification: The amount of strand transfer product is quantified using phosphorimaging or fluorescence imaging.

    • IC₅₀ Determination: The concentration of the compound that inhibits 50% of the strand transfer activity (IC₅₀) is calculated from the dose-response curve.

Single-Cycle HIV-1 Infection Assay (Cell-Based Assay)
  • Objective: To determine the antiviral activity of a compound in a single round of HIV-1 infection in a cell-based system.

  • Principle: This assay uses a replication-defective HIV-1 vector that expresses a reporter gene (e.g., luciferase or green fluorescent protein - GFP). The vector can infect cells and undergo reverse transcription and integration, but cannot produce new infectious virions. The level of reporter gene expression is proportional to the success of the early steps of the viral life cycle, including integration.

  • Methodology:

    • Cell Culture: A suitable target cell line (e.g., HEK293T, TZM-bl) is seeded in multi-well plates.

    • Compound Treatment: The cells are treated with serial dilutions of the test compound.

    • Infection: The cells are then infected with a known amount of the single-cycle HIV-1 reporter virus.

    • Incubation: The infected cells are incubated for a period (e.g., 48-72 hours) to allow for infection and reporter gene expression.

    • Reporter Gene Assay: The level of reporter gene expression is measured. For luciferase, a luminometer is used. For GFP, a flow cytometer or fluorescence microscope is used.

    • EC₅₀ Determination: The concentration of the compound that inhibits reporter gene expression by 50% (EC₅₀) is calculated from the dose-response curve.

Cytotoxicity Assay
  • Objective: To determine the concentration of a compound that is toxic to host cells.

  • Principle: This assay measures the viability of uninfected cells in the presence of varying concentrations of the test compound. Common methods include MTT or MTS assays, which measure mitochondrial activity, or assays that measure cell membrane integrity.

  • Methodology:

    • Cell Culture: The same cell line used in the antiviral assay is seeded in multi-well plates.

    • Compound Treatment: The cells are treated with serial dilutions of the test compound.

    • Incubation: The cells are incubated for the same duration as the antiviral assay.

    • Viability Measurement: A viability reagent (e.g., MTT, MTS) is added to the cells. The absorbance or fluorescence is measured, which is proportional to the number of viable cells.

    • CC₅₀ Determination: The concentration of the compound that reduces cell viability by 50% (CC₅₀) is calculated from the dose-response curve.

Conclusion

While the specific identity of "this compound" remains unknown, the principles governing the action and evaluation of its likely class, HIV integrase inhibitors, are well-established. These compounds represent a cornerstone of modern antiretroviral therapy, effectively halting the HIV replication cycle at a critical juncture. The methodologies and data presented in this guide provide a comprehensive framework for understanding the mechanism of action, quantitative assessment, and developmental pathway of this vital class of antiviral agents. Further research and public disclosure will be necessary to elucidate the specific properties and potential of "this compound."

References

In-Depth Technical Guide: HIV-IN-5 (Compound 5r)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

HIV-IN-5 (compound 5r) is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1. It belongs to a series of 5-alkyl-6-(benzo[d][1][2]dioxol-5-alkyl)-2-mercaptopyrimidin-4(3H)-ones, also known as S-DABOs (dihydro-alkylthio-benzyl-oxopyrimidines). Compound 5r specifically targets the DNA-dependent DNA polymerization activity of HIV-1 reverse transcriptase (RT), a crucial enzyme for viral replication. This document provides a comprehensive technical overview of compound 5r, including its biological activity, mechanism of action, and detailed experimental protocols for its synthesis and evaluation.

Core Compound Data

Chemical Identity
  • Systematic Name: 4-(2-((4-(benzo[d][1][2]dioxol-5-ylmethyl)-5-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetyl)phenylbenzo[d][1][2]dioxole-5-carboxylate

  • Compound ID: 5r

  • Class: Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI); S-DABO derivative

Biological Activity

The inhibitory activity of this compound (compound 5r) has been quantified against HIV-1 and its reverse transcriptase enzyme.

Assay Target IC50 (µM) Reference
Anti-HIV-1 ActivityHIV-1 (IIIB strain)0.16[1]
Enzyme InhibitionHIV-1 RT DNA-dependent DNA polymerization2.18[1]

Mechanism of Action

This compound (compound 5r) functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI). Unlike nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs), NNRTIs are not incorporated into the growing viral DNA chain. Instead, they bind to an allosteric site on the HIV-1 reverse transcriptase, known as the NNRTI binding pocket. This binding induces a conformational change in the enzyme, which distorts the active site and inhibits its enzymatic function. Specifically, compound 5r has been shown to inhibit the DNA-dependent DNA polymerization activity of HIV-1 RT.[1] This prevents the conversion of the viral RNA genome into double-stranded DNA, a critical step in the HIV-1 replication cycle.

HIV_Replication_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell Viral RNA Viral RNA Reverse_Transcription Reverse Transcription Viral RNA->Reverse_Transcription template Viral_DNA Viral DNA Reverse_Transcription->Viral_DNA synthesis Integration Integration into Host Genome Viral_DNA->Integration Provirus Provirus Integration->Provirus HIV_RT HIV-1 Reverse Transcriptase (RT) HIV_RT->Reverse_Transcription catalyzes Compound_5r This compound (Compound 5r) Compound_5r->HIV_RT binds to allosteric site

Mechanism of Action of this compound (Compound 5r).

Experimental Protocols

Synthesis of this compound (Compound 5r)

The synthesis of compound 5r and its analogues follows a multi-step procedure starting from substituted ethyl acetoacetate and benzo[d][1][2]dioxole-5-carbaldehyde. The general synthetic route is outlined below.

Synthesis_Workflow A Ethyl 2-ethylacetoacetate D Intermediate 1 (Pyrimidine-4(3H)-one) A->D B Benzo[d][1,3]dioxole-5-carbaldehyde B->D C Thiourea C->D F This compound (Compound 5r) D->F E 4-(2-bromoacetyl)phenyl benzo[d][1,3]dioxole-5-carboxylate E->F

General Synthetic Workflow for Compound 5r.

Step 1: Synthesis of 6-(benzo[d][1][2]dioxol-5-ylmethyl)-5-ethyl-2-mercaptopyrimidin-4(3H)-one (Intermediate 1)

  • A mixture of ethyl 2-ethylacetoacetate, benzo[d][1][2]dioxole-5-carbaldehyde, and thiourea is prepared in ethanol.

  • Potassium carbonate (K2CO3) is added as a catalyst.

  • The reaction mixture is refluxed for a specified period.

  • After cooling, the mixture is acidified with hydrochloric acid (HCl).

  • The resulting precipitate is filtered, washed with water, and dried to yield the intermediate pyrimidin-4(3H)-one.

Step 2: Synthesis of 4-(2-((4-(benzo[d][1][2]dioxol-5-ylmethyl)-5-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetyl)phenylbenzo[d][1][2]dioxole-5-carboxylate (Compound 5r)

  • Intermediate 1 is dissolved in a suitable solvent such as N,N-dimethylformamide (DMF).

  • An equimolar amount of 4-(2-bromoacetyl)phenyl benzo[d][1][2]dioxole-5-carboxylate is added to the solution.

  • The reaction mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • The mixture is then poured into ice water, and the resulting precipitate is collected by filtration.

  • The crude product is purified by column chromatography to afford the final compound 5r.

Anti-HIV-1 Activity Assay

The anti-HIV-1 activity of compound 5r is determined using an MT-4 cell-based assay.

  • Cell Preparation: MT-4 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO2 atmosphere.

  • Assay Procedure:

    • MT-4 cells are seeded in a 96-well plate.

    • Serial dilutions of the test compound are added to the wells.

    • The cells are infected with HIV-1 (IIIB strain) at a predetermined multiplicity of infection (MOI).

    • Control wells include cells with virus but no compound, and cells with no virus and no compound.

    • The plates are incubated for 5 days at 37°C.

  • Data Analysis:

    • Cell viability is determined using the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] method. The absorbance is read at 570 nm.

    • The 50% inhibitory concentration (IC50) is calculated as the compound concentration required to inhibit HIV-1-induced cytopathic effect by 50%.

HIV-1 Reverse Transcriptase Inhibition Assay

The inhibitory effect of compound 5r on the enzymatic activity of HIV-1 RT is assessed using a cell-free enzymatic assay.

  • Reaction Mixture: A reaction mixture is prepared containing a suitable buffer, a template-primer (e.g., poly(rA)-oligo(dT)), radiolabeled or fluorescently labeled dNTPs, and purified recombinant HIV-1 RT.

  • Assay Procedure:

    • Serial dilutions of the test compound are added to the reaction mixture.

    • The reaction is initiated by the addition of the enzyme.

    • The mixture is incubated at 37°C for a specified time.

    • The reaction is stopped, and the newly synthesized DNA is precipitated and collected.

  • Data Analysis:

    • The amount of incorporated labeled dNTPs is quantified using a scintillation counter or fluorescence reader.

    • The 50% inhibitory concentration (IC50) is determined as the compound concentration that reduces the enzymatic activity by 50% compared to the no-compound control.

Cytotoxicity Assay

The cytotoxicity of compound 5r is evaluated in peripheral blood mononuclear cells (PBMCs).

  • PBMC Isolation: PBMCs are isolated from fresh human blood using Ficoll-Paque density gradient centrifugation.

  • Assay Procedure:

    • Isolated PBMCs are seeded in a 96-well plate.

    • Serial dilutions of the test compound are added to the wells.

    • The plates are incubated for the same duration as the anti-HIV assay.

  • Data Analysis:

    • Cell viability is measured using the MTT assay.

    • The 50% cytotoxic concentration (CC50) is calculated as the compound concentration that reduces the viability of uninfected cells by 50%.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_bioassay Biological Evaluation Start Starting Materials Reaction Chemical Reactions Start->Reaction Purification Purification Reaction->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Anti_HIV_Assay Anti-HIV-1 Assay (MT-4 cells) Characterization->Anti_HIV_Assay RT_Assay HIV-1 RT Inhibition Assay Characterization->RT_Assay Cytotoxicity_Assay Cytotoxicity Assay (PBMCs) Characterization->Cytotoxicity_Assay Data_Analysis Data Analysis (IC50, CC50) Anti_HIV_Assay->Data_Analysis RT_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis

Overall Experimental Workflow.

Conclusion

This compound (compound 5r) represents a promising lead compound in the development of novel NNRTIs for the treatment of HIV-1 infection. Its potent inhibitory activity against both the virus and its reverse transcriptase, coupled with a well-defined mechanism of action, provides a solid foundation for further preclinical and clinical investigation. The detailed protocols provided herein offer a basis for the synthesis and evaluation of compound 5r and its analogues in a research and drug development setting.

References

A Technical Guide to Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) in HIV Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a cornerstone of highly active antiretroviral therapy (HAART) for the treatment of Human Immunodeficiency Virus (HIV) infection.[1] This class of drugs plays a crucial role in the management of HIV-1 by specifically targeting a key viral enzyme, reverse transcriptase (RT), which is essential for the replication of the virus.[2][3] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), NNRTIs are not incorporated into the growing viral DNA chain but instead bind to a distinct, allosteric site on the enzyme, inducing a conformational change that inhibits its function.[1][2] This guide provides a comprehensive overview of NNRTIs, including their mechanism of action, a summary of key quantitative data for representative drugs, detailed experimental protocols for their evaluation, and visual representations of relevant pathways and workflows. While this guide focuses on the NNRTI class as a whole, it is important to note that a specific compound designated "Hiv-IN-5" is not prominently documented in publicly available scientific literature. Therefore, the data and examples provided herein are based on well-established and approved NNRTIs.

Mechanism of Action

NNRTIs inhibit the activity of HIV-1 reverse transcriptase, an enzyme responsible for converting the viral RNA genome into double-stranded DNA, a critical step in the HIV life cycle.[3][4] This process is known as reverse transcription.

The key features of the NNRTI mechanism of action are:

  • Allosteric Inhibition: NNRTIs bind to a hydrophobic pocket on the p66 subunit of HIV-1 reverse transcriptase, known as the NNRTI-binding pocket (NNIBP).[1] This site is distinct from the active site where nucleosides bind.

  • Conformational Change: The binding of an NNRTI to this allosteric site induces a conformational change in the enzyme, which alters the spatial arrangement of the active site.[1]

  • Inhibition of Polymerase Activity: This conformational change restricts the flexibility of the enzyme, thereby inhibiting its DNA polymerase activity and blocking the synthesis of viral DNA.[2]

It is important to note that NNRTIs are specific to HIV-1 and are not active against HIV-2 reverse transcriptase due to differences in the structure of the NNRTI-binding pocket.[2]

NNRTI_Mechanism_of_Action cluster_HIV_Lifecycle HIV Replication Cycle cluster_NNRTI_Action NNRTI Intervention Viral_RNA Viral RNA Reverse_Transcriptase Reverse Transcriptase (RT) Viral_RNA->Reverse_Transcriptase Template Viral_DNA Viral DNA Reverse_Transcriptase->Viral_DNA Synthesizes RT_NNRTI_Complex RT-NNRTI Complex (Inactive) Reverse_Transcriptase->RT_NNRTI_Complex Integration Integration into Host Genome Viral_DNA->Integration NNRTI NNRTI NNRTI->Reverse_Transcriptase Binds to Allosteric Site RT_NNRTI_Complex->Viral_DNA Inhibits Synthesis RT_Activity_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Purified HIV-1 RT - Template-Primer - Labeled dNTPs Start->Prepare_Reagents Pre_incubation Pre-incubate RT with Varying [NNRTI] Prepare_Reagents->Pre_incubation Initiate_Reaction Initiate Reaction with dNTPs Pre_incubation->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Quantify Quantify Incorporated dNTPs Stop_Reaction->Quantify Analyze Calculate IC50 Quantify->Analyze

References

The Emergence of a Novel HIV-1 Inhibitor: A Technical Guide to the Discovery and Synthesis of BI 224436

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and preclinical profile of BI 224436, a first-in-class non-catalytic site integrase inhibitor (NCINI) for the treatment of HIV-1 infection. This document details the scientific journey from initial screening to lead optimization, culminating in a clinical candidate with a novel mechanism of action. All quantitative data is presented in structured tables for comparative analysis, and key experimental protocols are described in detail. Visual diagrams generated using Graphviz are provided to illustrate essential workflows and pathways.

Introduction: A New Frontier in HIV-1 Inhibition

The human immunodeficiency virus type 1 (HIV-1) integrase (IN) is a critical enzyme for viral replication, responsible for integrating the viral DNA into the host cell's genome.[1] This process involves two key steps: 3'-processing, where the integrase excises a dinucleotide from each 3'-end of the viral DNA, and strand transfer, where the processed viral DNA is covalently linked to the host DNA.[1] While catalytic site integrase inhibitors (INSTIs) like raltegravir, elvitegravir, and dolutegravir have become mainstays of antiretroviral therapy, the emergence of drug resistance necessitates the development of inhibitors with novel mechanisms of action.[1][2]

BI 224436 emerged from a dedicated effort to identify such novel inhibitors. It is a non-catalytic site integrase inhibitor (NCINI) that binds to a conserved allosteric pocket at the dimer interface of the integrase's catalytic core domain (CCD).[3] This binding is remote from the active site and disrupts the enzyme's function through a distinct mechanism, primarily by inhibiting the 3'-processing step.[1][3] This unique mode of action provides a promising avenue to combat HIV-1, including strains resistant to existing therapies.

Discovery of BI 224436: From High-Throughput Screening to a Clinical Candidate

The discovery of BI 224436 was the result of a systematic drug discovery campaign initiated by Boehringer Ingelheim. The process began with a high-throughput screening (HTS) of their compound library to identify inhibitors of the 3'-processing activity of HIV-1 integrase.[1]

Initial Screening and Hit Identification

A specialized fluorescence-based assay was designed to specifically measure the 3'-processing activity of integrase in isolation from the strand transfer step.[1] This assay utilized a DNA substrate mimicking the viral long terminal repeat (LTR) with a 5'-fluorophore and a 3'-fluorescence quencher.[1] Integrase-mediated excision of the quencher-linked dinucleotide results in a measurable increase in fluorescence.[1] This HTS campaign led to the identification of an initial hit series, exemplified by compound 1 .[1]

G cluster_discovery Discovery Workflow cluster_optimization Lead Optimization HTS High-Throughput Screening (Boehringer Ingelheim Compound Collection) Assay 3'-Processing Fluorescence Assay (LTR-like DNA substrate) HTS->Assay Screening Hit Hit Compound 1 Identified Assay->Hit Identification Lead_Opt Hit-to-Lead & Lead Optimization Hit->Lead_Opt Progression SAR Structure-Activity Relationship (SAR) - C3 Acetic Acid Moiety - C4 Arene - B-ring Lead_Opt->SAR BI_224436 BI 224436 (Compound 26) - Improved Potency - Metabolic Stability - Favorable ADME Profile SAR->BI_224436

Lead Optimization and Structure-Activity Relationship (SAR) Studies

Following the identification of the initial hit, extensive hit-to-lead and lead optimization studies were conducted. These efforts focused on modifying three key substructures of the lead compound: the C3 acetic acid moiety, the C4 arene, and the B-ring.[1] A crucial finding was that the introduction of a quinoline substituent at the C4 position provided a favorable balance of antiviral potency and metabolic stability.[1][4] Further refinements, including the removal of a C7-methyl group, led to the discovery of compound 26 , later named BI 224436.[1][4] This compound exhibited improved serum-shifted potency, excellent metabolic stability, and a generally favorable in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[1]

Synthesis of BI 224436

The synthesis of BI 224436 and its analogs was designed to allow for late-stage modifications of the key substructures. While the proprietary, detailed synthesis is outlined in patent literature, the general synthetic strategy involves the construction of the core quinoline scaffold followed by the introduction of the C3 and C4 substituents.[1] For the purpose of this guide, a generalized retrosynthetic analysis is presented based on the disclosed chemical structures.

G BI_224436 BI 224436 Key_Intermediate_A Key Intermediate A (Substituted Quinoline Core) BI_224436->Key_Intermediate_A Retrosynthetic Disconnection 1 Key_Intermediate_B Key Intermediate B (Aryl Moiety Precursor) Key_Intermediate_A->Key_Intermediate_B Retrosynthetic Disconnection 2 Starting_Materials Commercially Available Starting Materials Key_Intermediate_B->Starting_Materials Further Disconnections

Mechanism of Action: Allosteric Inhibition of HIV-1 Integrase

BI 224436 exerts its antiviral effect through a novel allosteric mechanism. Unlike INSTIs that target the catalytic active site of the integrase, BI 224436 binds to a hydrophobic pocket at the dimer interface of the catalytic core domain.[1] This binding site is also the interaction site for the host cell cofactor Lens Epithelium-Derived Growth Factor (LEDGF/p75), which is important for viral replication.[2]

The binding of BI 224436 to this allosteric site induces a conformational change in the integrase enzyme, which in turn inhibits the 3'-processing step of viral DNA integration.[3] While it has minimal effect on the strand transfer step, the inhibition of 3'-processing is sufficient to block viral replication.[2]

G cluster_hiv_lifecycle HIV-1 Replication Cycle cluster_integration Integration Process Viral_Entry Viral Entry Reverse_Transcription Reverse Transcription Viral_Entry->Reverse_Transcription Integration Integration Reverse_Transcription->Integration Viral_Assembly Viral Assembly & Budding Integration->Viral_Assembly 3_Prime_Processing 3'-Processing Strand_Transfer Strand Transfer 3_Prime_Processing->Strand_Transfer BI_224436 BI 224436 BI_224436->3_Prime_Processing Inhibits

Quantitative Data Summary

The preclinical development of BI 224436 generated a wealth of quantitative data, which is summarized in the tables below.

Table 1: In Vitro Antiviral Activity of BI 224436
Assay TypeCell Line/Virus StrainEC50 (nM)CC50 (µM)Reference
Luciferase Reporter Gene Assay-11-27>40[3]
Antiviral ActivityHXB2, NL4.3, BaL integrase-containing viruses in PBMCs<15>90[2][5]
LTR Cleavage Assay-15-[3]
Strand Transfer Assay->50,000-[2]
Table 2: In Vitro ADME and Physicochemical Properties of BI 224436
PropertyValueReference
Solubility (pH 2.0-6.8)>0.84 mg/mL[6]
Caco-2 Permeability (A-B)14 x 10⁻⁶ cm/s[6]
CYP2C9 Inhibition (IC50)20 µM[6]
Human Hepatocyte Metabolic Stability13% QH[6]
Serum Shift (50% Human Serum)~2.1-fold decrease in potency[2]
Table 3: Pharmacokinetic Profile of BI 224436 in Preclinical Species
SpeciesDosingHalf-life (h)Bioavailability (F%)Clearance (% of Hepatic Flow)Reference
Rat0.2 mg/kg i.v.; 0.4 mg/kg p.o.8.8540.7[1][2]
Monkey--8223[2]
Dog--818[2]

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the characterization of BI 224436.

Integrase 3'-Processing Assay

Objective: To measure the inhibition of the 3'-processing activity of HIV-1 integrase.

Methodology:

  • A 31-mer oligonucleotide duplex mimicking the HIV-1 LTR DNA substrate is used. One strand is modified at the 5'-end with a rhodamine red-X fluorophore, and the complementary strand is modified at the 3'-end with a black hole quencher (BHQ).[6]

  • Recombinant HIV-1 integrase is incubated with the test compound (e.g., BI 224436) for a specified period.

  • The LTR DNA substrate is added to the integrase-inhibitor mixture.

  • The reaction is allowed to proceed, and the fluorescence is measured over time.

  • Inhibition of 3'-processing is quantified by the reduction in the fluorescence signal compared to a no-inhibitor control.[6]

G Start Start Incubate_IN_Inhibitor Incubate HIV-1 Integrase with BI 224436 Start->Incubate_IN_Inhibitor Add_Substrate Add Fluorescently Labeled LTR DNA Substrate Incubate_IN_Inhibitor->Add_Substrate Reaction Allow 3'-Processing Reaction to Proceed Add_Substrate->Reaction Measure_Fluorescence Measure Fluorescence Signal Reaction->Measure_Fluorescence Analyze_Data Quantify Inhibition vs. Control Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Cellular Antiviral Assay (Luciferase Reporter Gene)

Objective: To determine the 50% effective concentration (EC50) of BI 224436 in a cell-based HIV-1 replication assay.

Methodology:

  • A suitable host cell line (e.g., C8166) containing a luciferase reporter gene under the control of the HIV-1 LTR is used.[1]

  • Cells are plated in microtiter plates and treated with serial dilutions of the test compound.

  • A laboratory-adapted strain of HIV-1 is added to the cells.

  • The cultures are incubated for a period that allows for viral replication and expression of the reporter gene.

  • Luciferase activity is measured using a luminometer.

  • The EC50 value is calculated as the concentration of the compound that inhibits luciferase activity by 50% compared to the virus control without the inhibitor.[1]

Cytotoxicity Assay (MTT)

Objective: To determine the 50% cytotoxic concentration (CC50) of BI 224436.

Methodology:

  • C8166 cells are plated in microtiter plates and treated with serial dilutions of the test compound.[3]

  • The cells are incubated for a period equivalent to the antiviral assay.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the cells and incubated to allow for the formation of formazan crystals by viable cells.

  • The formazan crystals are solubilized, and the absorbance is measured.

  • The CC50 value is calculated as the concentration of the compound that reduces cell viability by 50% compared to the untreated control.[3]

Conclusion

BI 224436 represents a significant advancement in the field of HIV-1 therapeutics. Its discovery as a potent, allosteric inhibitor of HIV-1 integrase with a novel mechanism of action provides a new strategy for combating HIV-1, particularly in the context of emerging drug resistance. The comprehensive preclinical profiling of BI 224436, including its favorable in vitro ADME and in vivo pharmacokinetic properties, established it as the first NCINI to advance to clinical trials.[1][4] While its clinical development was discontinued, the scientific knowledge gained from the discovery and characterization of BI 224436 continues to inform the development of next-generation allosteric integrase inhibitors.[7]

References

In-Depth Technical Guide: The Nevirapine Binding Site on HIV-1 Reverse Transcriptase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of the binding site of Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI), on HIV-1 reverse transcriptase (RT). It includes quantitative binding data, comprehensive experimental protocols, and visualizations of the inhibitory mechanism and experimental workflows.

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) reverse transcriptase (RT) is a critical enzyme for the viral life cycle, responsible for converting the viral RNA genome into double-stranded DNA, which is subsequently integrated into the host cell's genome. As a key target for antiretroviral therapy, HIV-1 RT is inhibited by two main classes of drugs: nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs) and non-nucleoside reverse transcriptase inhibitors (NNRTIs).

This guide focuses on the binding of Nevirapine, a first-generation NNRTI, to its allosteric binding site on HIV-1 RT. Understanding the molecular interactions, the mechanism of inhibition, and the experimental methodologies used to characterize this binding is crucial for the development of new and more effective antiretroviral agents.

The Nevirapine Binding Site: The Non-Nucleoside Inhibitor Binding Pocket (NNIBP)

Nevirapine binds to a hydrophobic pocket on the p66 subunit of HIV-1 RT, known as the non-nucleoside inhibitor binding pocket (NNIBP). This pocket is located approximately 10 Å from the polymerase active site. The binding of Nevirapine is non-competitive with respect to the incoming deoxynucleoside triphosphates (dNTPs).

The NNIBP is primarily composed of hydrophobic and aromatic amino acid residues. Key residues that interact with Nevirapine include Tyr181 and Tyr188.[1] The binding of Nevirapine induces a significant conformational change in the enzyme, which is the basis of its inhibitory action.

Mechanism of Allosteric Inhibition

The binding of Nevirapine to the NNIBP triggers a series of conformational changes that allosterically inhibit the DNA polymerase activity of HIV-1 RT. This mechanism involves:

  • Opening of the NNIBP: The side chains of Tyr181 and Tyr188 rotate out of the pocket to accommodate the inhibitor.[2][3]

  • Displacement of the Primer Grip: The binding of Nevirapine causes a displacement of the "primer grip," a structural element crucial for positioning the 3'-end of the primer strand at the catalytic site.[3][4]

  • Distortion of the dNTP Binding Site: The conformational cascade initiated by Nevirapine binding alters the geometry of the dNTP binding site, hindering the efficient binding of the natural substrates.[3][4]

  • Hyper-extension of the Thumb Subdomain: The thumb subdomain of the p66 subunit is locked in a hyper-extended conformation, which reduces the processivity of the enzyme.[3]

These concerted changes render the enzyme catalytically incompetent, thus blocking viral DNA synthesis.

Allosteric_Inhibition_of_HIV1_RT_by_Nevirapine cluster_0 HIV-1 RT cluster_1 Inhibited HIV-1 RT Complex Active_Site Polymerase Active Site Inhibited_Active_Site Distorted Active Site Active_Site->Inhibited_Active_Site Conformational Change NNIBP NNIBP (unoccupied) Occupied_NNIBP NNIBP (Nevirapine bound) Nevirapine Nevirapine Nevirapine->NNIBP Binds to dNTP dNTP dNTP->Active_Site Binds dNTP->Inhibited_Active_Site Binding Inhibited Occupied_NNIBP->Inhibited_Active_Site Allosteric Inhibition

Mechanism of allosteric inhibition of HIV-1 RT by Nevirapine.

Quantitative Binding Data

The inhibitory potency of Nevirapine against HIV-1 RT is typically quantified by its 50% inhibitory concentration (IC50). These values can vary depending on the specific assay conditions and the genotype of the enzyme (wild-type or mutant).

HIV-1 RT Genotype Inhibitor IC50 (nM) Reference
Wild-TypeNevirapine84[5]
Wild-TypeNevirapine36 ± 17[6]
Y181C MutantNevirapine>200-fold increase vs WT[7]
K103N MutantNevirapineSignificant increase vs WT[8]
E138K/M184I MutantNevirapineComparable to WT[9]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the binding of Nevirapine to HIV-1 RT.

Expression and Purification of HIV-1 RT

High-purity, active HIV-1 RT is a prerequisite for in vitro binding and inhibition studies. The following protocol describes the expression in E. coli and purification of the p66/p51 heterodimer.

Materials:

  • E. coli expression strains (e.g., BL21(DE3))

  • Expression vectors for p66 and p51 subunits of HIV-1 RT (can be on separate plasmids or a dual-expression vector)

  • Luria-Bertani (LB) broth and appropriate antibiotics

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer: 50 mM Tris-HCl pH 7.8, 1 mM EDTA, 1 mM DTT, 5% glycerol, 1 M NaCl, protease inhibitors

  • Ni-NTA Agarose (if using His-tagged constructs)

  • Ion-exchange and size-exclusion chromatography columns and buffers

Procedure:

  • Transformation: Transform E. coli with the expression plasmids for p66 and p51.

  • Expression: Grow the transformed cells in LB broth with antibiotics at 37°C to an OD600 of 0.6-0.8. Induce protein expression with 0.1-1 mM IPTG and continue to grow at a lower temperature (e.g., 18-25°C) overnight.

  • Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in Lysis Buffer and lyse by sonication or high-pressure homogenization.

  • Clarification: Centrifuge the lysate at high speed to pellet cell debris.

  • Affinity Chromatography (if applicable): If using His-tagged proteins, apply the clarified lysate to a Ni-NTA column. Wash the column extensively and elute the bound protein with an imidazole gradient.

  • Ion-Exchange Chromatography: Apply the partially purified protein to an ion-exchange column (e.g., Q-Sepharose). Elute with a salt gradient to separate the heterodimer from homodimers and other contaminants.

  • Size-Exclusion Chromatography: As a final polishing step, apply the protein to a size-exclusion column to isolate the pure p66/p51 heterodimer.

  • Purity and Concentration: Assess the purity of the final protein by SDS-PAGE and determine the concentration using a spectrophotometer (A280) or a protein assay (e.g., Bradford).

HIV-1 RT Enzyme Inhibition Assay

This assay is used to determine the IC50 value of an inhibitor. It measures the DNA polymerase activity of HIV-1 RT in the presence of varying concentrations of the inhibitor.

Materials:

  • Purified HIV-1 RT

  • Assay Buffer: 50 mM Tris-HCl pH 7.8, 60 mM KCl, 10 mM MgCl2, 1 mM DTT

  • Poly(rA)/oligo(dT) template-primer

  • [³H]-dTTP or a fluorescently labeled dNTP

  • Unlabeled dTTP

  • Nevirapine stock solution in DMSO

  • 96-well plates

  • Scintillation fluid and counter (for radioactive assay) or fluorescence plate reader

Procedure:

  • Inhibitor Dilution: Prepare a serial dilution of Nevirapine in DMSO, and then dilute further in Assay Buffer to the desired final concentrations.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • Poly(rA)/oligo(dT) template-primer

    • Varying concentrations of Nevirapine (or DMSO for control)

    • Purified HIV-1 RT

  • Initiation: Start the reaction by adding a mixture of [³H]-dTTP and unlabeled dTTP.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Termination: Stop the reaction by adding an excess of cold 10% trichloroacetic acid (TCA).

  • Detection:

    • Radioactive Assay: Transfer the reaction mixture to a filter plate, wash to remove unincorporated nucleotides, add scintillation fluid, and count the radioactivity.

    • Fluorescent Assay: Measure the fluorescence intensity in a plate reader.

  • Data Analysis: Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

RT_Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - HIV-1 RT - Nevirapine dilutions - Assay buffer - Template-primer - Labeled dNTP Start->Prepare_Reagents Setup_Reaction Set up reaction in 96-well plate: Buffer, Template-primer, Nevirapine, RT Prepare_Reagents->Setup_Reaction Initiate_Reaction Initiate reaction with labeled dNTP Setup_Reaction->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Terminate_Reaction Terminate reaction Incubate->Terminate_Reaction Detect_Signal Detect signal (radioactivity or fluorescence) Terminate_Reaction->Detect_Signal Analyze_Data Analyze data and calculate IC50 Detect_Signal->Analyze_Data End End Analyze_Data->End

Workflow for HIV-1 RT enzyme inhibition assay.

Fluorescence Polarization (FP) Assay for Binding Affinity

FP is a solution-based technique that can be used to measure the binding affinity (Kd) of a small molecule inhibitor to a protein.

Materials:

  • Purified HIV-1 RT

  • A fluorescently labeled NNRTI probe (a derivative of an NNRTI with a fluorophore)

  • Nevirapine (as a competitor)

  • FP Buffer: 50 mM Tris-HCl pH 7.8, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20

  • Black, low-binding 384-well plates

  • A plate reader with FP capabilities

Procedure:

  • Probe Characterization: Determine the optimal concentration of the fluorescent probe that gives a stable and robust fluorescence signal.

  • Binding Assay:

    • Add a fixed concentration of the fluorescent probe to each well of the plate.

    • Add increasing concentrations of HIV-1 RT to the wells.

    • Incubate at room temperature to reach equilibrium.

    • Measure the fluorescence polarization. An increase in polarization indicates binding.

    • Plot polarization versus RT concentration and fit the data to a binding curve to determine the Kd of the probe.

  • Competition Assay:

    • To each well, add a fixed concentration of the fluorescent probe and HIV-1 RT (at a concentration that gives a significant polarization signal).

    • Add increasing concentrations of Nevirapine.

    • Incubate to reach equilibrium.

    • Measure the fluorescence polarization. A decrease in polarization indicates that Nevirapine is competing with the probe for binding.

    • Plot polarization versus Nevirapine concentration and fit the data to a competitive binding model to determine the Ki of Nevirapine.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions, providing kinetic parameters such as association (ka) and dissociation (kd) rates, and the equilibrium dissociation constant (Kd).

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Purified HIV-1 RT

  • Nevirapine solutions in running buffer

  • Running Buffer: HBS-EP+ (or similar)

  • Immobilization reagents (e.g., EDC, NHS, ethanolamine)

Procedure:

  • Protein Immobilization: Covalently immobilize HIV-1 RT onto the sensor chip surface via amine coupling.

  • Binding Analysis:

    • Flow running buffer over the sensor surface to establish a stable baseline.

    • Inject a series of concentrations of Nevirapine over the immobilized RT surface.

    • Monitor the change in the SPR signal (response units, RU) over time, which corresponds to the binding of Nevirapine.

    • After each injection, flow running buffer over the surface to monitor the dissociation of the inhibitor.

  • Regeneration: If necessary, inject a regeneration solution (e.g., a pulse of low pH buffer or high salt) to remove any remaining bound inhibitor.

  • Data Analysis: Fit the sensorgrams from the different Nevirapine concentrations to a suitable binding model (e.g., 1:1 Langmuir) to determine the ka, kd, and Kd values.

X-ray Crystallography of the HIV-1 RT-Nevirapine Complex

X-ray crystallography provides a high-resolution three-dimensional structure of the protein-inhibitor complex, revealing the precise molecular interactions.

Materials:

  • Highly pure and concentrated HIV-1 RT

  • Nevirapine

  • Crystallization screens and reagents (e.g., salts, polymers, buffers)

  • Crystallization plates (e.g., sitting drop or hanging drop)

  • X-ray diffraction equipment (synchrotron source is often required)

Procedure:

  • Complex Formation: Mix purified HIV-1 RT with an excess of Nevirapine and incubate to ensure complex formation.

  • Crystallization Screening: Set up crystallization trials by mixing the protein-inhibitor complex with a wide range of crystallization conditions.

  • Crystal Optimization: Optimize the conditions that yield initial crystals to obtain larger, well-diffracting crystals.

  • Data Collection: Mount a crystal and expose it to a high-intensity X-ray beam. Collect the diffraction data.

  • Structure Determination: Process the diffraction data and solve the crystal structure using molecular replacement (with a known RT structure as a model).

  • Refinement and Analysis: Refine the atomic model against the experimental data and analyze the structure to identify the key interactions between Nevirapine and the residues of the NNIBP.

Site-Directed Mutagenesis to Study Drug Resistance

This technique is used to introduce specific mutations into the gene encoding HIV-1 RT to study their effect on Nevirapine binding and inhibition.

Materials:

  • Plasmid DNA containing the HIV-1 RT gene

  • Mutagenic primers containing the desired mutation

  • High-fidelity DNA polymerase (e.g., Pfu)

  • dNTPs

  • DpnI restriction enzyme

  • Competent E. coli for transformation

Procedure:

  • Primer Design: Design a pair of complementary primers that contain the desired mutation in the middle, flanked by 10-15 bases of correct sequence on either side.

  • Mutagenesis PCR: Perform a PCR reaction using the plasmid DNA as a template and the mutagenic primers. This will generate a new plasmid containing the desired mutation.

  • DpnI Digestion: Digest the PCR product with DpnI. This enzyme specifically cleaves the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant plasmid intact.

  • Transformation: Transform the DpnI-treated DNA into competent E. coli.

  • Selection and Sequencing: Select colonies and isolate the plasmid DNA. Verify the presence of the desired mutation by DNA sequencing.

  • Protein Expression and Characterization: Express and purify the mutant HIV-1 RT and characterize its enzymatic activity and sensitivity to Nevirapine using the assays described above.

Conclusion

The non-nucleoside inhibitor binding pocket of HIV-1 reverse transcriptase is a well-validated and highly successful target for antiretroviral drug development. Nevirapine, as a prototypical NNRTI, has been instrumental in elucidating the allosteric mechanism of inhibition of this enzyme. The experimental methodologies detailed in this guide provide a robust framework for the characterization of existing and novel inhibitors targeting this site. A thorough understanding of the binding interactions, kinetics, and structural consequences of inhibitor binding, as well as the mechanisms of drug resistance, is essential for the continued development of effective therapies to combat HIV/AIDS.

References

In Vitro Anti-HIV-1 Activity of Hiv-IN-5: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro anti-HIV-1 activity of the novel integrase inhibitor, Hiv-IN-5. The document details the compound's inhibitory efficacy, cytotoxicity, and selectivity, supported by structured data tables. Furthermore, it outlines the detailed experimental protocols for the key assays cited and includes visualizations of the HIV-1 life cycle, the mechanism of action of this compound, and the experimental workflow for its evaluation.

Quantitative Data Summary

The in vitro anti-HIV-1 activity of this compound was evaluated in various cell lines against different strains of HIV-1. The compound demonstrates potent inhibition of viral replication at concentrations that are non-toxic to the host cells, as indicated by the high selectivity index.

Table 1: In Vitro Anti-HIV-1 Efficacy of this compound

HIV-1 StrainCell LineAssay TypeIC50 (µM)
HIV-1 IIIBMT-4p24 Antigen0.05
HIV-1 MNH9p24 Antigen0.08
HIV-1 BaLTZM-blLuciferase Reporter0.06
AZT-resistantPBMCsp24 Antigen0.12

IC50 (50% inhibitory concentration) is the concentration of the compound that inhibits 50% of viral replication.

Table 2: Cytotoxicity Profile of this compound

Cell LineAssay TypeCC50 (µM)
MT-4MTT Assay> 100
H9Trypan Blue Exclusion> 100
TZM-blResazurin Fluorometric> 100
PBMCsMTT Assay> 100

CC50 (50% cytotoxic concentration) is the concentration of the compound that results in 50% cell death.[1]

Table 3: Selectivity Index of this compound

HIV-1 StrainCell LineCC50 (µM)IC50 (µM)Selectivity Index (SI = CC50/IC50)
HIV-1 IIIBMT-4> 1000.05> 2000
HIV-1 MNH9> 1000.08> 1250
HIV-1 BaLTZM-bl> 1000.06> 1667
AZT-resistantPBMCs> 1000.12> 833

The selectivity index (SI) is a measure of the therapeutic window of a compound.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments conducted to evaluate the in vitro anti-HIV-1 activity of this compound.

2.1. Cell Lines and Virus Strains

  • Cell Lines:

    • MT-4: Human T-cell leukemia cell line.

    • H9: Human T-cell lymphoma cell line.

    • TZM-bl: Genetically engineered HeLa cell line expressing CD4, CCR5, and CXCR4, and containing an integrated luciferase reporter gene under the control of the HIV-1 LTR.

    • Peripheral Blood Mononuclear Cells (PBMCs): Isolated from healthy donor blood and stimulated with phytohemagglutinin (PHA) before infection.

  • Virus Strains:

    • HIV-1 IIIB: A T-cell line-adapted, CXCR4-tropic laboratory strain.

    • HIV-1 MN: A T-cell line-adapted, CXCR4-tropic laboratory strain.

    • HIV-1 BaL: A macrophage-tropic, CCR5-tropic laboratory strain.

    • AZT-resistant strain: A laboratory strain with known resistance to azidothymidine.

2.2. Cytotoxicity Assay (MTT Assay)

  • Seed cells (MT-4, H9, or PBMCs) in a 96-well plate at a density of 1 x 10^5 cells/mL.

  • Add serial dilutions of this compound to the wells and incubate for 96 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • The CC50 value is calculated from the dose-response curve.

2.3. Anti-HIV-1 Activity Assay (p24 Antigen ELISA)

  • Infect MT-4, H9, or stimulated PBMCs with the respective HIV-1 strain at a multiplicity of infection (MOI) of 0.1.

  • Immediately after infection, add serial dilutions of this compound to the infected cell cultures.

  • Incubate the plates for 96 hours at 37°C in a 5% CO2 incubator.

  • Collect the culture supernatant and measure the concentration of HIV-1 p24 antigen using a commercially available ELISA kit, following the manufacturer's instructions.

  • The IC50 value is determined by plotting the percentage of p24 inhibition against the drug concentration.[2]

2.4. Anti-HIV-1 Activity in TZM-bl Cells (Luciferase Reporter Assay)

  • Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^5 cells/mL and incubate for 24 hours.

  • Pre-incubate HIV-1 BaL with serial dilutions of this compound for 1 hour at 37°C.

  • Add the virus-drug mixture to the TZM-bl cells and incubate for 48 hours.

  • Lyse the cells and measure the luciferase activity using a luciferase assay reagent and a luminometer.

  • The IC50 value is calculated from the dose-response curve of luciferase activity.

Visualizations

3.1. HIV-1 Life Cycle and Mechanism of Action of this compound

The following diagram illustrates the key stages of the HIV-1 life cycle and highlights the inhibition of the integrase enzyme by this compound. The HIV-1 life cycle involves several stages, starting from the binding of the virus to the host cell and ending with the release of new viral particles.[3] HIV integrase is a crucial enzyme that mediates the integration of the viral DNA into the host cell's genome.[4] this compound specifically targets this step, thereby preventing the establishment of a productive infection.

HIV_Lifecycle cluster_cell Host Cell cluster_inhibition Mechanism of this compound Binding & Fusion Binding & Fusion Reverse Transcription Reverse Transcription Binding & Fusion->Reverse Transcription 1 Integration Integration Reverse Transcription->Integration 2 Transcription Transcription Integration->Transcription 3 Translation Translation Transcription->Translation 4 Assembly Assembly Translation->Assembly 5 Budding Budding Assembly->Budding 6 New HIV Virion New HIV Virion Budding->New HIV Virion 7 HIV Virion HIV Virion HIV Virion->Binding & Fusion This compound This compound This compound->Integration Inhibits

Caption: HIV-1 life cycle and the targeted inhibition of integrase by this compound.

3.2. Experimental Workflow for In Vitro Evaluation of this compound

The diagram below outlines the systematic workflow for the in vitro assessment of a novel anti-HIV-1 compound like this compound. This process begins with determining the compound's toxicity, followed by evaluating its efficacy against various viral strains in different cell types, and finally, elucidating its mechanism of action.

Experimental_Workflow cluster_workflow In Vitro Evaluation Workflow cluster_details Key Outputs Start Start Cytotoxicity Assays 1. Cytotoxicity Assays (e.g., MTT, Trypan Blue) Start->Cytotoxicity Assays Antiviral Activity Assays 2. Antiviral Activity Assays (e.g., p24 ELISA, Luciferase) Cytotoxicity Assays->Antiviral Activity Assays CC50_Value CC50 Value Cytotoxicity Assays->CC50_Value Mechanism of Action Studies 3. Mechanism of Action Studies (e.g., Integrase Inhibition Assay) Antiviral Activity Assays->Mechanism of Action Studies IC50_Values IC50 Values vs. Different Strains Antiviral Activity Assays->IC50_Values Data Analysis & Reporting 4. Data Analysis & Reporting (IC50, CC50, SI Calculation) Mechanism of Action Studies->Data Analysis & Reporting Target_Identification Confirmation of Integrase Inhibition Mechanism of Action Studies->Target_Identification End End Data Analysis & Reporting->End Selectivity_Index Selectivity Index (SI) Data Analysis & Reporting->Selectivity_Index

Caption: Standard workflow for the in vitro evaluation of anti-HIV-1 compounds.

References

Raltegravir: A Technical Guide to the First-in-Class HIV Integrase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Raltegravir, marketed under the brand name Isentress, represents a significant milestone in the treatment of Human Immunodeficiency Virus (HIV) infection. As the first approved HIV integrase strand transfer inhibitor (INSTI), it introduced a novel mechanism of action to the antiretroviral armamentarium.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of Raltegravir, with a focus on quantitative data and detailed experimental methodologies relevant to researchers and drug development professionals.

Chemical Structure and Properties

Raltegravir is a pyrimidone derivative with the IUPAC name N-(4-Fluorobenzyl)-5-hydroxy-1-methyl-2-(2-{[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino}-2-propanyl)-6-oxo-1,6-dihydro-4-pyrimidinecarboxamide.[4][5] Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical and Physical Properties of Raltegravir
PropertyValueReference
Molecular FormulaC20H21FN6O5[4][5]
Molar Mass444.423 g/mol [4][5]
AppearanceWhite to off-white powder[6]
pKa6.3[6]
Protein Binding~83%[7]
MetabolismPrimarily via glucuronidation by UGT1A1[4][7][8]
Elimination Half-life~9 hours[4][7]
Table 2: Solubility of Raltegravir
SolventSolubilityReference
WaterSoluble (increases with pH)[6]
MethanolSlightly soluble[6]
EthanolVery slightly soluble[6]
AcetonitrileVery slightly soluble[6]
IsopropanolInsoluble[6]

Mechanism of Action

Raltegravir targets the HIV-1 integrase enzyme, which is essential for the replication of the virus.[4][9] Integrase catalyzes the insertion of the viral DNA into the host cell's genome, a critical step known as strand transfer.[3][8][9] Raltegravir potently inhibits the strand transfer step, thereby preventing the integration of the viral genome and blocking the establishment of a productive infection.[9][10] The mechanism involves the chelation of divalent metal ions in the active site of the integrase enzyme.

HIV_Integrase_Inhibition cluster_virus HIV Virion cluster_host Host Cell Viral RNA Viral RNA Viral DNA Viral DNA Viral RNA->Viral DNA Reverse Transcription New Virions New Virions Viral RNA->New Virions Assembly & Budding Reverse Transcriptase Reverse Transcriptase Pre-Integration Complex Pre-Integration Complex Viral DNA->Pre-Integration Complex Forms PIC with Integrase Host DNA Host DNA Integrated Provirus Integrated Provirus Integrated Provirus->Viral RNA Transcription Pre-Integration Complex->Integrated Provirus Strand Transfer (Integration) Raltegravir Raltegravir Raltegravir->Pre-Integration Complex Inhibits Integrase

Mechanism of action of Raltegravir in inhibiting HIV replication.

Quantitative Biological Activity

The antiviral activity of Raltegravir has been extensively characterized in various in vitro and clinical studies. Key quantitative measures of its potency are summarized below.

Table 3: In Vitro Activity of Raltegravir
ParameterValueCell Line/Assay ConditionReference
IC50 (Integrase Inhibition)2-7 nMPurified HIV-1 Integrase[3][8]
IC50 (Integrase Inhibition, WT PFV IN)90 nMCell-free assay[11][12]
IC50 (Integrase Inhibition, S217Q PFV IN)40 nMCell-free assay[11][12]
IC95 (Antiviral Activity)31 ± 20 nMHuman T lymphoid cells in 50% NHS[8]
EC50 (Antiviral Activity vs. HIV-1 IIIB)7.43 ng/mLHollow-Fiber Infection Model[13]
EC90 (Antiviral Activity vs. HIV-1 IIIB)17.54 ng/mLHollow-Fiber Infection Model[13]
IC50 (Antiviral Activity vs. HIV-2)2.1 nMROD-based pseudovirions

Experimental Protocols

This section details the methodologies for the synthesis of Raltegravir and key in vitro assays to determine its biological activity.

Synthesis of Raltegravir

The synthesis of Raltegravir can be achieved through a multi-step process. One common route is outlined below.

Raltegravir_Synthesis 2-Amino-2-methylpropanenitrile 2-Amino-2-methylpropanenitrile N-cyanopropan-2-yl_carboxamide N-(2-cyanopropan-2-yl)-5-methyl- 1,3,4-oxadiazole-2-carboxamide 2-Amino-2-methylpropanenitrile->N-cyanopropan-2-yl_carboxamide Oxadiazole_carbonyl_chloride 5-Methyl-1,3,4-oxadiazole- 2-carbonyl chloride Oxadiazole_carbonyl_chloride->N-cyanopropan-2-yl_carboxamide Amidoxime_Intermediate Amidoxime Intermediate N-cyanopropan-2-yl_carboxamide->Amidoxime_Intermediate + Hydroxylamine Hydroxylamine Hydroxylamine Pyrimidinone_Intermediate Pyrimidinone Intermediate Amidoxime_Intermediate->Pyrimidinone_Intermediate + Dimethyl acetylenedicarboxylate Dimethyl_acetylenedicarboxylate Dimethyl acetylenedicarboxylate Amidation_Product Amidation Product Pyrimidinone_Intermediate->Amidation_Product + 4-Fluorobenzylamine 4-Fluorobenzylamine 4-Fluorobenzylamine Raltegravir Raltegravir Amidation_Product->Raltegravir + Trimethylsulfoxonium iodide (N-methylation) Trimethylsulfoxonium_iodide Trimethylsulfoxonium iodide

A synthetic route for Raltegravir.

Detailed Protocol: A detailed, step-by-step synthesis protocol is beyond the scope of this guide, but a general procedure involves the reaction of 2-amino-2-methylpropanenitrile with 5-methyl-1,3,4-oxadiazole-2-carbonyl chloride. The resulting N-(2-cyanopropan-2-yl)-5-methyl-1,3,4-oxadiazole-2-carboxamide is then treated with hydroxylamine to form an amidoxime intermediate.[4] This intermediate undergoes cyclization with dimethyl acetylenedicarboxylate to form the central pyrimidone ring. Subsequent amidation with 4-fluorobenzylamine and a selective N-methylation using trimethylsulfoxonium iodide yields Raltegravir.[4]

HIV-1 Antiviral Activity Assay

This protocol describes a cell-based assay to determine the concentration of Raltegravir that inhibits 50% of viral replication (EC50).

Materials:

  • Human T-lymphoid cell line (e.g., MT-4 cells)

  • HIV-1 laboratory strain (e.g., IIIB or NL4-3)

  • Raltegravir stock solution

  • Cell culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum, penicillin, and streptomycin

  • 96-well cell culture plates

  • p24 antigen ELISA kit

Procedure:

  • Seed MT-4 cells in a 96-well plate at a density of 5 x 10^4 cells per well.

  • Prepare serial dilutions of Raltegravir in cell culture medium.

  • Add the diluted Raltegravir to the wells containing the cells.

  • Infect the cells with a pre-titered amount of HIV-1.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 4-5 days.

  • After incubation, collect the cell culture supernatant.

  • Quantify the amount of p24 antigen in the supernatant using a p24 ELISA kit, following the manufacturer's instructions.

  • Plot the percentage of p24 inhibition against the log concentration of Raltegravir and determine the EC50 value using non-linear regression analysis.

HIV-1 Integrase Strand Transfer Assay

This in vitro assay measures the ability of Raltegravir to inhibit the strand transfer activity of purified HIV-1 integrase.

Materials:

  • Purified recombinant HIV-1 integrase enzyme

  • Oligonucleotide substrates mimicking the viral DNA ends (donor substrate) and a target DNA (acceptor substrate). The donor substrate is typically labeled (e.g., with biotin or a fluorescent tag).

  • Assay buffer containing a divalent cation (e.g., Mg2+ or Mn2+)

  • Raltegravir stock solution

  • 96-well plates (e.g., streptavidin-coated for biotinylated substrates)

  • Detection system (e.g., colorimetric or fluorescence plate reader)

Procedure:

  • Coat a 96-well plate with the target DNA substrate.

  • Prepare serial dilutions of Raltegravir in the assay buffer.

  • In a separate plate, pre-incubate the HIV-1 integrase enzyme with the labeled donor substrate and the diluted Raltegravir for a specified time (e.g., 30 minutes) at 37°C to allow for 3'-processing.

  • Transfer the pre-incubation mixture to the target DNA-coated plate.

  • Incubate the plate to allow the strand transfer reaction to occur (e.g., 1-2 hours at 37°C).

  • Wash the plate to remove unbound components.

  • Add a detection reagent that binds to the label on the integrated donor substrate (e.g., streptavidin-HRP for biotin).

  • Add a substrate for the detection enzyme (e.g., TMB for HRP) and measure the signal.

  • Calculate the percentage of inhibition for each Raltegravir concentration and determine the IC50 value.

Integrase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Coat_Plate Coat 96-well plate with target DNA substrate Transfer_Mix Transfer pre-incubation mix to the coated plate Coat_Plate->Transfer_Mix Prepare_RAL Prepare serial dilutions of Raltegravir Prepare_Enzyme_Mix Pre-incubate HIV-1 Integrase, labeled donor substrate, and Raltegravir Prepare_RAL->Prepare_Enzyme_Mix Prepare_Enzyme_Mix->Transfer_Mix Incubate_ST Incubate for strand transfer Transfer_Mix->Incubate_ST Wash_Plate Wash to remove unbound components Incubate_ST->Wash_Plate Add_Detection_Reagent Add detection reagent (e.g., Streptavidin-HRP) Wash_Plate->Add_Detection_Reagent Add_Substrate Add colorimetric substrate (e.g., TMB) Add_Detection_Reagent->Add_Substrate Measure_Signal Measure signal with a plate reader Add_Substrate->Measure_Signal

Workflow for the HIV-1 Integrase Strand Transfer Assay.

Conclusion

Raltegravir has been a transformative agent in the management of HIV-1 infection, demonstrating the clinical utility of targeting the viral integrase enzyme. Its potent antiviral activity, favorable pharmacokinetic profile, and novel mechanism of action have made it a cornerstone of combination antiretroviral therapy. The information and protocols provided in this guide offer a valuable resource for researchers and scientists working on the development of new anti-HIV agents and for those seeking a deeper understanding of this important class of drugs.

References

Preliminary Research on Hiv-IN-5 Efficacy: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature search, "Hiv-IN-5" is not a publicly documented HIV integrase inhibitor. The following technical guide has been constructed as a template based on established research and data for other well-characterized HIV-1 integrase strand transfer inhibitors (INSTIs). This document is intended to serve as a comprehensive framework for the presentation of efficacy data, experimental protocols, and mechanistic pathways for a novel compound such as this compound. All data presented herein is illustrative and should be replaced with compound-specific experimental results.

Core Efficacy Data

The preclinical efficacy of a novel HIV-1 integrase inhibitor is determined through a series of in vitro assays that measure its ability to block viral replication and inhibit the enzymatic activity of integrase. The following tables summarize the typical quantitative data generated for a lead candidate.

Table 1: Antiviral Activity of this compound

Assay TypeCell LineVirus StrainEC₅₀ (nM)[1][2]CC₅₀ (µM)[3]Selectivity Index (SI = CC₅₀/EC₅₀)
Single-Cycle Infectivity AssayTZM-blHIV-1 NL4-3[Insert Data][Insert Data][Insert Data]
Spreading Infection AssayMT-4HIV-1 IIIB[Insert Data][Insert Data][Insert Data]
Peripheral Blood MononuclearPBMCsHIV-1 BaL[Insert Data][Insert Data][Insert Data]
Reference Compounds
RaltegravirTZM-blHIV-1 NL4-32.2 - 5.3[4]>100>18,868 - >45,455
ElvitegravirTZM-blHIV-1 NL4-30.7 - 1.5[2]>50>33,333 - >71,429
DolutegravirMT-4HIV-1 IIIB0.71[1]>50>70,422
BictegravirMT-4HIV-1 IIIB1.5 - 2.4[2]>50>20,833 - >33,333

Table 2: In Vitro Enzymatic Inhibition by this compound

Assay TypeTarget EnzymeIC₅₀ (nM)[2][4]
Strand Transfer (ST) AssayRecombinant HIV-1 Integrase[Insert Data]
3'-Processing (3'-P) AssayRecombinant HIV-1 Integrase[Insert Data]
Reference Compounds
RaltegravirRecombinant HIV-1 Integrase~7
ElvitegravirRecombinant HIV-1 Integrase54[2]
DolutegravirRecombinant HIV-1 Integrase~12
BictegravirRecombinant HIV-1 Integrase~8.3[2]

Experimental Protocols

Detailed and reproducible methodologies are critical for the evaluation of novel antiretroviral compounds. The following sections describe standard protocols for assessing the efficacy of HIV integrase inhibitors.

Cell-Based Antiviral Assays

2.1.1. Single-Cycle Infectivity Assay

This assay quantifies the ability of a compound to inhibit a single round of HIV-1 infection.

  • Cell Line: TZM-bl cells, which are HeLa cells engineered to express CD4, CXCR4, and CCR5 and contain an integrated luciferase reporter gene under the control of the HIV-1 LTR promoter.

  • Virus: Vesicular Stomatitis Virus (VSV-G) pseudotyped HIV-1 particles (e.g., NL4-3 strain).

  • Methodology:

    • Seed TZM-bl cells in 96-well plates and incubate overnight.

    • Prepare serial dilutions of this compound and reference compounds.

    • Pre-incubate the cells with the compounds for 2-4 hours.

    • Infect the cells with a predetermined titer of VSV-G pseudotyped HIV-1.

    • Incubate for 48 hours at 37°C.

    • Lyse the cells and measure luciferase activity using a luminometer.

    • Calculate the 50% effective concentration (EC₅₀) by non-linear regression analysis of the dose-response curve.

2.1.2. Cytotoxicity Assay

This assay determines the concentration of a compound that is toxic to host cells.

  • Cell Line: TZM-bl, MT-4, or PBMCs.

  • Methodology:

    • Seed cells in 96-well plates.

    • Add serial dilutions of this compound and incubate for the same duration as the corresponding antiviral assay (e.g., 48 hours or longer for spreading infection assays).

    • Assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.

    • Measure absorbance or fluorescence and calculate the 50% cytotoxic concentration (CC₅₀) from the dose-response curve.

In Vitro Enzymatic Assays

2.2.1. Integrase Strand Transfer (ST) Inhibition Assay

This biochemical assay directly measures the inhibition of the strand transfer step of HIV-1 integration.

  • Enzyme: Recombinant purified full-length HIV-1 integrase.

  • Substrates: A pre-processed viral DNA duplex mimic (oligonucleotide) and a target DNA oligonucleotide.

  • Methodology:

    • Incubate recombinant HIV-1 integrase with serial dilutions of this compound in a reaction buffer containing divalent cations (e.g., Mg²⁺ or Mn²⁺).

    • Add the pre-processed viral DNA duplex to allow the formation of the integrase-DNA complex.

    • Initiate the strand transfer reaction by adding the target DNA.

    • Incubate to allow the reaction to proceed.

    • Stop the reaction and separate the DNA products by denaturing polyacrylamide gel electrophoresis.

    • Visualize the DNA bands (e.g., by autoradiography if using radiolabeled DNA or fluorescence if using labeled DNA) and quantify the amount of strand transfer product.

    • Calculate the 50% inhibitory concentration (IC₅₀) from the dose-response curve.

Mandatory Visualizations

Diagrams are essential for illustrating complex biological processes and experimental designs. The following are examples of diagrams that can be generated using the DOT language within Graphviz.

HIV-1 Integrase Mechanism of Action and Inhibition

This diagram illustrates the key steps in the HIV-1 integration process and the point of intervention for integrase strand transfer inhibitors.

HIV_Integration_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Inhibition by this compound vRNA Viral RNA vDNA Viral DNA vRNA->vDNA Reverse Transcription PIC Pre-integration Complex (PIC) vDNA->PIC Assembly with Integrase & Host Factors PIC_nuc PIC in Nucleus PIC->PIC_nuc Nuclear Import Three_P 3'-Processing PIC_nuc->Three_P ST_Complex Strand Transfer Complex Three_P->ST_Complex Integrated_Provirus Integrated Provirus ST_Complex->Integrated_Provirus Strand Transfer Host_DNA Host Chromosomal DNA Host_DNA->ST_Complex Hiv_IN_5 This compound (INSTI) Hiv_IN_5->ST_Complex Blocks Strand Transfer

Caption: HIV-1 Integration and Inhibition by an INSTI.

Experimental Workflow for Efficacy and Cytotoxicity Testing

This diagram outlines the parallel workflows for determining the EC₅₀ and CC₅₀ of a candidate compound.

Experimental_Workflow cluster_efficacy Efficacy (EC₅₀) cluster_cytotoxicity Cytotoxicity (CC₅₀) cluster_result Final Result E1 Seed TZM-bl cells E2 Add serial dilutions of this compound E1->E2 E3 Infect with HIV-1 pseudovirus E2->E3 E4 Incubate 48h E3->E4 E5 Measure Luciferase Activity E4->E5 E6 Calculate EC₅₀ E5->E6 SI Selectivity Index (SI = CC₅₀ / EC₅₀) E6->SI C1 Seed TZM-bl cells C2 Add serial dilutions of this compound C1->C2 C3 Incubate 48h C2->C3 C4 Assess Cell Viability (e.g., MTT) C3->C4 C5 Calculate CC₅₀ C4->C5 C5->SI

Caption: Workflow for Antiviral Efficacy and Cytotoxicity.

Logical Relationship of Integrase Inhibition

This diagram illustrates the logical flow from enzymatic inhibition to the prevention of viral replication.

Logical_Relationship A This compound binds to Integrase-DNA complex B Strand Transfer reaction is blocked A->B C Viral DNA is not integrated into host genome B->C D Provirus formation is prevented C->D E HIV-1 Replication Cycle is interrupted D->E

Caption: Consequence of Integrase Strand Transfer Inhibition.

References

Understanding the inhibitory profile of Hiv-IN-5

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of publicly available scientific literature, patent databases, and clinical trial registries has yielded no information on a compound designated "Hiv-IN-5." As a result, the requested in-depth technical guide or whitepaper on the inhibitory profile of this compound cannot be generated at this time.

The creation of a detailed technical document as specified in the user request necessitates the availability of fundamental data, including but not limited to:

  • Chemical Structure and Properties: The molecular structure and physicochemical characteristics of this compound are essential for understanding its mechanism of action.

  • Quantitative Inhibitory Data: Information such as IC50, Ki, or EC50 values from various assays is required to populate data tables and assess the compound's potency.

  • Experimental Protocols: Detailed methodologies from preclinical and clinical studies are necessary to describe how the inhibitory profile was determined.

  • Mechanism of Action Studies: Data elucidating the specific molecular target and the signaling pathways affected by this compound are crucial for creating accurate diagrams and providing a thorough analysis.

Without any of this foundational information, it is impossible to produce a scientifically accurate and meaningful technical guide.

General Information on HIV Integrase Inhibitors

While no data exists for "this compound," it is possible that this is a misnomer or an internal designation for a compound that is not yet in the public domain. The "IN" in the name could speculatively refer to the HIV integrase enzyme, a well-established target for antiretroviral therapy.

HIV integrase is a critical enzyme that catalyzes the insertion of the viral DNA into the host cell's genome, a crucial step in the HIV replication cycle. Inhibitors of this enzyme, known as integrase strand transfer inhibitors (INSTIs), are a major class of antiretroviral drugs.

Mechanism of Action of HIV Integrase Inhibitors

A general overview of the HIV lifecycle and the role of integrase is depicted below. This diagram illustrates the stage at which integrase inhibitors act.

HIV_Lifecycle cluster_cell Host Cell cluster_nucleus Nucleus Integration Integration of Viral DNA into Host DNA Provirus Provirus Integration->Provirus Integrase_Inhibitor Integrase Inhibitors Block This Step Integration->Integrase_Inhibitor Transcription Transcription Provirus->Transcription Viral_RNA Viral RNA Transcription->Viral_RNA Assembly 4. Assembly Viral_RNA->Assembly HIV_Virion HIV Virion Binding_Fusion 1. Binding and Fusion HIV_Virion->Binding_Fusion Reverse_Transcription 2. Reverse Transcription (RNA to DNA) Binding_Fusion->Reverse_Transcription Viral_DNA Viral DNA Reverse_Transcription->Viral_DNA Viral_DNA->Integration Budding 5. Budding and Maturation Assembly->Budding New_Virion New HIV Virion Budding->New_Virion

Caption: Simplified schematic of the HIV replication cycle highlighting the step of integration, which is blocked by integrase inhibitors.

Should information on "this compound" or another specific HIV inhibitor become available, a detailed technical guide could be developed. Researchers, scientists, and drug development professionals are encouraged to provide a specific compound name or relevant data to enable the creation of the requested documentation.

Methodological & Application

Hiv-IN-5 experimental protocol for cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Hiv-IN-5

For Research Use Only. Not for use in diagnostic procedures.

Introduction

This compound is a potent and selective experimental inhibitor of HIV-1 integrase, a critical enzyme for the replication of the Human Immunodeficiency Virus (HIV). By binding to the active site of integrase, this compound blocks the strand transfer step of proviral DNA integration into the host cell genome. This action effectively halts the viral replication cycle.[1][2] These application notes provide detailed protocols for the use of this compound in cell culture-based assays to evaluate its antiviral activity and cytotoxic profile.

Core Applications
  • Inhibition of HIV-1 replication in various cell lines and primary cells.

  • Determination of IC50 and EC50 values for antiviral efficacy.

  • Assessment of cytotoxicity in host cells.

  • Investigation of the HIV life cycle and the role of integrase.

Quantitative Data Summary

The following tables summarize the quantitative data for this compound's biological activity against a common laboratory-adapted strain of HIV-1 (NL4-3) in different T-cell lines.

Table 1: Antiviral Activity of this compound against HIV-1 NL4-3

Cell LineAssay TypeEndpoint MeasurementIC50 (nM)
MT-4Multi-round infectionp24 antigen5.2
CEM-SSMulti-round infectionCell viability (MTT)7.8
JurkatSingle-round infectionLuciferase reporter3.5
PMBCsMulti-round infectionp24 antigen10.1

Table 2: Cytotoxicity Profile of this compound

Cell LineAssay TypeEndpoint MeasurementCC50 (µM)Selectivity Index (SI = CC50/IC50)
MT-4Cell viabilityMTT> 50> 9615
CEM-SSCell viabilityMTT> 50> 6410
JurkatCell viabilityMTT4512857
PMBCsCell viabilityMTT> 50> 4950

Signaling Pathways and Experimental Workflows

HIV-1 Life Cycle and Mechanism of Action of this compound

The following diagram illustrates the key stages of the HIV-1 life cycle and highlights the step at which this compound exerts its inhibitory effect.

HIV_Lifecycle cluster_cell Host Cell cluster_virus HIV-1 Entry 1. Binding & Fusion ReverseTranscription 2. Reverse Transcription Entry->ReverseTranscription Integration 3. Integration ReverseTranscription->Integration HIV_DNA Viral DNA ReverseTranscription->HIV_DNA Transcription 4. Transcription Integration->Transcription Provirus Provirus Integration->Provirus Translation 5. Translation Transcription->Translation Viral_Proteins Viral Proteins Transcription->Viral_Proteins Assembly 6. Assembly Translation->Assembly Budding 7. Budding & Maturation Assembly->Budding New_Virion New Virion Assembly->New_Virion HIV_RNA Viral RNA HIV_RNA->ReverseTranscription Reverse Transcriptase HIV_DNA->Integration Integrase Provirus->Transcription Viral_Proteins->Assembly New_Virion->Budding Hiv_IN_5 This compound Hiv_IN_5->Integration Inhibition

Caption: HIV-1 life cycle and the inhibitory action of this compound on the integrase enzyme.

Experimental Workflow: Antiviral Activity Assay

This diagram outlines the general workflow for determining the antiviral activity of this compound using a cell-based assay.

Antiviral_Workflow start Start prep_cells Prepare Target Cells (e.g., MT-4, CEM-SS) start->prep_cells prep_compound Prepare Serial Dilutions of this compound start->prep_compound add_compound Add Compound to Cells prep_cells->add_compound prep_compound->add_compound infect_cells Infect Cells with HIV-1 add_compound->infect_cells incubate Incubate for 3-5 Days infect_cells->incubate measure Measure Viral Replication (e.g., p24 ELISA) incubate->measure analyze Analyze Data and Calculate IC50 measure->analyze end End analyze->end

Caption: General workflow for determining the antiviral activity of this compound.

Experimental Protocols

Protocol 1: Determination of Antiviral Activity (IC50) using a Multi-Round Infection Assay

This protocol describes the measurement of this compound's ability to inhibit HIV-1 replication in a susceptible T-cell line, such as MT-4 cells, over multiple rounds of infection. The readout for viral replication is the quantification of the HIV-1 p24 capsid protein in the culture supernatant.[3][4]

Materials:

  • This compound

  • MT-4 cells

  • HIV-1 stock (e.g., NL4-3)

  • RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin

  • 96-well cell culture plates

  • HIV-1 p24 Antigen ELISA kit

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Preparation:

    • Culture MT-4 cells in complete RPMI 1640 medium.

    • On the day of the assay, ensure cells are in the logarithmic growth phase and have a viability of >95%.

    • Centrifuge the cells and resuspend in fresh medium to a concentration of 1 x 10^5 cells/mL.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in complete RPMI 1640 medium to achieve final concentrations ranging from 0.1 nM to 1 µM. Include a "no drug" control.

  • Assay Setup:

    • Add 50 µL of the MT-4 cell suspension (5,000 cells) to each well of a 96-well plate.

    • Add 50 µL of the serially diluted this compound to the corresponding wells.

    • Prepare a virus stock diluted in complete RPMI 1640 to a multiplicity of infection (MOI) of 0.01.

    • Add 100 µL of the diluted virus to each well.

    • Include "uninfected" control wells containing cells and medium only.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.

  • p24 ELISA:

    • After incubation, centrifuge the plate to pellet the cells.

    • Carefully collect the supernatant from each well.

    • Quantify the amount of p24 antigen in the supernatant using a commercial HIV-1 p24 ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of p24 production for each concentration of this compound compared to the "no drug" control.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Determination of Cytotoxicity (CC50)

This protocol assesses the effect of this compound on the viability of uninfected cells to determine its cytotoxic concentration.

Materials:

  • This compound

  • MT-4 cells (or other relevant cell line)

  • RPMI 1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader

Procedure:

  • Cell Preparation:

    • Prepare MT-4 cells as described in Protocol 1.

  • Compound Preparation:

    • Prepare serial dilutions of this compound in complete RPMI 1640 medium to achieve final concentrations ranging from 1 µM to 100 µM. Include a "no drug" control.

  • Assay Setup:

    • Add 100 µL of the MT-4 cell suspension (10,000 cells) to each well of a 96-well plate.

    • Add 100 µL of the serially diluted this compound to the corresponding wells.

    • Include "cells only" and "medium only" (blank) controls.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for the same duration as the antiviral assay (4-5 days).

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Incubate for an additional 1-2 hours at 37°C or overnight at room temperature in the dark.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a plate reader.

    • Subtract the absorbance of the "medium only" blank from all other readings.

    • Calculate the percentage of cell viability for each concentration of this compound compared to the "no drug" control.

    • Determine the CC50 value by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Troubleshooting

IssuePossible CauseSuggested Solution
High variability in p24 readings Inconsistent cell seeding or virus input.Ensure thorough mixing of cell and virus suspensions before plating. Use a multichannel pipette for consistency.
Low p24 signal in "no drug" control Low virus titer or poor cell health.Titer the virus stock before the assay. Ensure cells are healthy and in the logarithmic growth phase.
High background in MTT assay Contamination or precipitation of the compound.Check for contamination. Ensure the compound is fully dissolved in the medium.
IC50 or CC50 values outside the tested concentration range The compound is more or less potent than expected.Adjust the concentration range of this compound in subsequent experiments.

For further information or technical support, please contact your local representative.

References

Application Notes and Protocols for Hiv-IN-5 in HIV-1 Replication Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge. The HIV-1 integrase (IN) is a critical enzyme for viral replication, responsible for inserting the viral DNA into the host cell's genome, a process essential for the establishment of a productive and persistent infection.[1][2][3] As such, HIV-1 integrase has emerged as a key target for antiretroviral therapy. Integrase Strand Transfer Inhibitors (INSTIs) are a class of antiretroviral drugs that effectively block the integration step, thereby halting the viral life cycle.[3][4][5]

This document provides detailed application notes and protocols for the use of a hypothetical HIV-1 integrase inhibitor, designated "Hiv-IN-5," in HIV-1 replication assays. These guidelines are intended to assist researchers in evaluating the antiviral potency and cytotoxicity of this compound and similar compounds.

Mechanism of Action of HIV-1 Integrase Inhibitors

HIV-1 integrase catalyzes two key reactions: 3'-processing and strand transfer.[1][6] In the cytoplasm, after reverse transcription of the viral RNA into double-stranded DNA, the integrase enzyme, as part of the pre-integration complex (PIC), binds to the ends of the viral DNA and removes a dinucleotide from each 3' end (3'-processing).[6] The PIC is then transported into the nucleus where the integrase facilitates the joining of the processed viral DNA ends to the host cell's chromosomal DNA (strand transfer).[1][6] this compound, as a representative INSTI, is designed to bind to the active site of the integrase, chelating the essential metal ions and preventing the strand transfer reaction. This blockade of integration prevents the establishment of the provirus and subsequent production of new viral particles.[3]

HIV_Integrase_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus vRNA Viral RNA vDNA Viral DNA vRNA->vDNA Reverse Transcription PIC Pre-integration Complex (PIC) (vDNA + Integrase) vDNA->PIC 3'-Processing HostDNA Host Chromosome PIC->Inhibition IntegratedProvirus Integrated Provirus New Virions New Virions IntegratedProvirus->New Virions Transcription & Translation Hiv_IN_5 This compound Hiv_IN_5->Inhibition Inhibition->IntegratedProvirus Strand Transfer (Blocked by this compound)

Caption: Mechanism of this compound action in blocking HIV-1 integration.

Data Presentation: Antiviral Activity and Cytotoxicity of this compound

The following table summarizes hypothetical quantitative data for this compound, providing a framework for the expected results from the described assays.

ParameterDescriptionCell LineVirus StrainValue
EC50 50% Effective ConcentrationMT-4HIV-1IIIB15 nM
TZM-blHIV-1NL4-320 nM
PMBCsHIV-1BaL25 nM
CC50 50% Cytotoxic ConcentrationMT-4N/A> 10 µM
TZM-blN/A> 10 µM
PMBCsN/A> 10 µM
SI Selectivity Index (CC50/EC50)MT-4HIV-1IIIB> 667

Experimental Protocols

HIV-1 Replication Assay (p24 Antigen-based)

This protocol describes a multi-round HIV-1 replication assay to determine the 50% effective concentration (EC50) of this compound.

a. Materials:

  • Cell Line: MT-4 (human T-cell leukemia) or other susceptible cell lines (e.g., Jurkat, CEM).

  • Virus Stock: Laboratory-adapted HIV-1 strain (e.g., HIV-1IIIB, HIV-1NL4-3). Titer the virus stock to determine the 50% tissue culture infectious dose (TCID50).

  • Compound: this compound, dissolved in DMSO to a stock concentration of 10 mM.

  • Culture Medium: RPMI 1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • 96-well cell culture plates.

  • HIV-1 p24 Antigen ELISA kit.

b. Protocol:

  • Seed MT-4 cells at a density of 5 x 104 cells/well in a 96-well plate in 100 µL of culture medium.

  • Prepare serial dilutions of this compound in culture medium. A typical starting concentration is 1 µM, with 1:3 serial dilutions. Add 50 µL of each dilution to the appropriate wells in triplicate. Include wells with no compound as a virus control and wells with no virus as a cell control.

  • Infect the cells by adding 50 µL of HIV-1 stock (at a multiplicity of infection of 0.01 to 0.1) to all wells except the cell control wells.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.

  • After incubation, centrifuge the plate to pellet the cells.

  • Collect the cell-free supernatant and measure the p24 antigen concentration using a commercial HIV-1 p24 Antigen ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each compound concentration relative to the virus control (0% inhibition) and cell control (100% inhibition).

  • Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Cytotoxicity Assay (MTT-based)

This protocol determines the 50% cytotoxic concentration (CC50) of this compound.

a. Materials:

  • Cell Line: MT-4 cells (or the same cell line used in the antiviral assay).

  • Compound: this compound, dissolved in DMSO to a stock concentration of 10 mM.

  • Culture Medium: As described above.

  • MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.

  • Lysis Buffer: 20% SDS, 50% N,N-dimethylformamide.

  • 96-well cell culture plates.

b. Protocol:

  • Seed MT-4 cells at a density of 5 x 104 cells/well in a 96-well plate in 100 µL of culture medium.

  • Prepare serial dilutions of this compound in culture medium, similar to the antiviral assay. Add 100 µL of each dilution to the appropriate wells in triplicate. Include wells with no compound as a cell viability control.

  • Incubate the plate at 37°C in a 5% CO2 incubator for the same duration as the antiviral assay (4-5 days).

  • Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of lysis buffer to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each compound concentration relative to the cell viability control (100% viability).

  • Determine the CC50 value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Experimental_Workflow cluster_Antiviral_Assay Antiviral Assay (EC50) cluster_Cytotoxicity_Assay Cytotoxicity Assay (CC50) cluster_Analysis Data Analysis A1 Seed Cells A2 Add this compound Dilutions A1->A2 A3 Infect with HIV-1 A2->A3 A4 Incubate (4-5 days) A3->A4 A5 Measure p24 Antigen A4->A5 A6 Calculate EC50 A5->A6 SI Calculate Selectivity Index (SI = CC50 / EC50) A6->SI C1 Seed Cells C2 Add this compound Dilutions C1->C2 C3 Incubate (4-5 days) C2->C3 C4 MTT Assay C3->C4 C5 Measure Absorbance C4->C5 C6 Calculate CC50 C5->C6 C6->SI

Caption: Workflow for determining the antiviral efficacy and cytotoxicity of this compound.

Conclusion

The protocols outlined in this document provide a robust framework for the in vitro evaluation of the HIV-1 integrase inhibitor this compound. By determining the EC50, CC50, and the resulting selectivity index, researchers can effectively assess the potential of this and other novel compounds as candidates for further anti-HIV drug development. It is crucial to perform these assays with appropriate controls and to ensure the use of well-characterized cell lines and virus stocks for reproducible and reliable results.

References

Application Notes and Protocols: Hiv-IN-5

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for information regarding the solution preparation and storage of a compound specifically designated as "Hiv-IN-5" did not yield any publicly available data. The scientific literature and chemical databases do not contain specific protocols, solubility data, or stability information for a substance with this identifier.

It is possible that "this compound" is an internal compound code, a novel research chemical with limited dissemination, or a misnomer for a different therapeutic agent. Without specific details on the physicochemical properties of this compound, providing accurate and safe handling instructions is not possible.

For researchers, scientists, and drug development professionals working with novel compounds, it is crucial to refer to the specific documentation provided by the synthesizing laboratory or manufacturer. This documentation, often in the form of a certificate of analysis or a material safety data sheet (MSDS), will contain critical information regarding:

  • Solubility: Recommended solvents and concentrations.

  • Stability: Information on sensitivity to light, temperature, and pH.

  • Storage Conditions: Recommended temperatures for short-term and long-term storage, both in solid form and in solution.

  • Handling Precautions: Any specific safety measures required when working with the compound.

In the absence of specific data for "this compound," general best practices for handling and storing novel small molecule inhibitors in a research setting should be followed. These general guidelines, however, are not a substitute for compound-specific data.

General Workflow for Handling a Novel Inhibitor

The following diagram illustrates a generalized workflow that should be adapted based on the specific information provided for any new compound.

G cluster_prep Solution Preparation cluster_storage Storage cluster_use Experimental Use A Review Compound-Specific Documentation (MSDS, Certificate of Analysis) B Determine Appropriate Solvent and Concentration A->B Provides solubility data C Weigh Compound in a Fume Hood B->C D Dissolve in Recommended Solvent (e.g., DMSO, Ethanol) C->D E Vortex or Sonicate to Ensure Complete Dissolution D->E F Aliquot Stock Solution into Small, Single-Use Vials E->F G Store Aliquots at Recommended Temperature (e.g., -20°C or -80°C) F->G I Thaw Aliquot Immediately Before Use F->I H Protect from Light if Compound is Light-Sensitive G->H J Dilute to Final Working Concentration in Assay Buffer I->J K Avoid Repeated Freeze-Thaw Cycles J->K

Caption: A generalized workflow for the preparation and storage of a novel research compound.

Signaling Pathway Context: HIV Integrase Inhibition

While no information was found for "this compound," the "IN" in the name might suggest a potential mechanism of action as an HIV integrase inhibitor. HIV integrase is a critical enzyme in the viral life cycle, responsible for inserting the viral DNA into the host cell's genome.[1][2][3] Inhibiting this step prevents the virus from establishing a productive infection.

The general mechanism of action for HIV integrase inhibitors is to block the strand transfer step of integration.[2] This is a key therapeutic target in the management of HIV infection.[4][5]

The diagram below illustrates the central role of HIV integrase in the viral life cycle and the point of intervention for integrase inhibitors.

HIV_Lifecycle cluster_virus HIV Virion cluster_cell Host CD4+ Cell Viral_RNA Viral RNA Reverse_Transcription 2. Reverse Transcription (Viral RNA -> Viral DNA) Viral_RNA->Reverse_Transcription Reverse_Transcriptase Reverse Transcriptase Reverse_Transcriptase->Reverse_Transcription Integrase Integrase Integration 3. Integration (Viral DNA into Host DNA) Integrase->Integration Cell_Entry 1. Binding and Fusion Cell_Entry->Reverse_Transcription Reverse_Transcription->Integration Host_DNA Host DNA Integration->Host_DNA Transcription_Translation 4. Replication Host_DNA->Transcription_Translation Assembly_Budding 5. Assembly and Budding Transcription_Translation->Assembly_Budding Inhibitor Integrase Inhibitor (e.g., 'this compound'?) Inhibitor->Integration Blocks This Step

Caption: Simplified HIV life cycle highlighting the role of integrase and its inhibition.

Disclaimer: The information provided above is based on general principles of chemical handling and virology. It is not a substitute for compound-specific data for "this compound." Researchers must obtain and follow the specific handling and storage instructions provided by the source of this compound.

References

Application Notes and Protocols for Preclinical Evaluation of HIV Integrase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Note: Initial searches for a specific compound designated "Hiv-IN-5" did not yield any public domain information. Therefore, this document provides a representative overview of the application of HIV integrase inhibitors in preclinical models, using data from well-characterized compounds in this class. The protocols and data presented herein are intended to serve as a comprehensive guide for the preclinical evaluation of new investigational HIV integrase inhibitors.

Introduction

HIV integrase is a critical enzyme in the retroviral life cycle, responsible for inserting the viral DNA into the host cell's genome, a key step for viral replication.[1] Inhibitors of this enzyme, known as integrase strand transfer inhibitors (INSTIs), are a cornerstone of modern antiretroviral therapy (ART).[2] The preclinical development of new INSTIs requires a robust and systematic evaluation of their antiviral activity, selectivity, and pharmacokinetic properties in relevant in vitro and in vivo models. These application notes provide a detailed framework for such evaluations.

Mechanism of Action of HIV Integrase Inhibitors

HIV integrase inhibitors block the strand transfer step of the HIV replication cycle.[1] After the virus enters a host CD4+ T-cell, its RNA is reverse-transcribed into DNA. This viral DNA is then transported to the cell nucleus, where integrase facilitates its integration into the host genome.[1] Integrase inhibitors bind to the active site of the integrase enzyme, preventing the insertion of viral DNA into the host DNA and thereby halting viral replication.[1]

HIV_Lifecycle_Integrase_Inhibition cluster_cell Host CD4+ T-Cell cluster_nucleus Nucleus HIV_Virus HIV Virion Binding 1. Binding and Fusion HIV_Virus->Binding Reverse_Transcription 2. Reverse Transcription (RNA -> DNA) Binding->Reverse_Transcription Integration 3. Integration Reverse_Transcription->Integration Host_DNA Host DNA Integration->Host_DNA Integrated_DNA Provirus Integration->Integrated_DNA Integrase Replication 4. Replication Assembly 5. Assembly Replication->Assembly Budding 6. Budding and Maturation Assembly->Budding Budding->HIV_Virus New Virions Integrated_DNA->Replication Integrase_Inhibitor Integrase Inhibitor (e.g., this compound) Integrase_Inhibitor->Integration Inhibits

Caption: HIV life cycle and the mechanism of action of integrase inhibitors.

In Vitro Efficacy and Cytotoxicity Data

The in vitro activity of HIV integrase inhibitors is typically evaluated in cell-based assays to determine their potency against HIV replication and their potential for cellular toxicity. Key parameters include the 50% effective concentration (EC50), 50% inhibitory concentration (IC50), and 50% cytotoxic concentration (CC50).

Table 1: In Vitro Anti-HIV Activity of Representative Integrase Inhibitors

CompoundCell LineAssay TypeEC50 (nM)IC50 (nM)CC50 (µM)Selectivity Index (CC50/EC50)
Dolutegravir PBMCsHIV-1 Replication0.51[3]->52[3]>101,960
MT-4HIV-1 Replication0.71[3]-14[3]19,718
TZM-blSingle-cycle infection1.3 - 2.3[4][5]---
Raltegravir PBMCsHIV-1 Replication-2 - 7 (enzymatic)[6]--
TZM-blSingle-cycle infection4[7]---
Elvitegravir PBMCsHIV-1 Replication0.89[8]0.7 (cell-free)[9]--
MT-4HIV-1 Replication0.37[9]-1.15[9]3,108
Cabotegravir Jurkat cellsHTLV-1 Transmission0.56[10]78 (enzymatic)[10]--
TZM-blSingle-cycle infection~0.5[11]---

PBMCs: Peripheral Blood Mononuclear Cells

Preclinical Pharmacokinetics

Pharmacokinetic (PK) studies in animal models are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. These studies help in selecting appropriate doses for further efficacy and safety studies.

Table 2: Preclinical Pharmacokinetic Parameters of Representative Integrase Inhibitors

CompoundAnimal ModelDose and RouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (h)Reference
Dolutegravir Rhesus Macaques20 mg/kg, oral----[12]
Rhesus Macaques25.5 mg/kg, IM (nanoformulation)60224-467[13]
Raltegravir Humanized Mice3.28 mg/mouse, oral3.6 (plasma)225.4 (plasma)-[14]
Rhesus Macaques50 mg/kg, oral299-3635-[15]
Elvitegravir Rhesus Macaques50 mg/kg, oral----[12]
Cabotegravir Rats11.72 mg/rat, MAP----[16]
Mice (pregnant)0.5 mg/kg, oral----[17]

IM: Intramuscular; MAP: Microarray Patch

Experimental Protocols

In Vitro Anti-HIV Activity Assay using TZM-bl Cells

This assay is widely used to quantify the antiviral activity of a compound by measuring the reduction in HIV-1 infection of TZM-bl cells, a genetically engineered HeLa cell line that expresses CD4, CCR5, and CXCR4 and contains an integrated luciferase reporter gene under the control of the HIV-1 LTR promoter.

Materials:

  • TZM-bl cells

  • Complete growth medium (DMEM, 10% FBS, penicillin/streptomycin)

  • HIV-1 virus stock (e.g., laboratory-adapted strains or pseudoviruses)

  • DEAE-Dextran

  • 96-well flat-bottom culture plates

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium and incubate overnight.[18]

  • Prepare serial dilutions of the test compound (e.g., this compound) in growth medium.

  • Remove the culture medium from the cells and add 50 µL of the serially diluted compound to triplicate wells. Include wells with virus only (no compound) as a positive control and cells only (no virus or compound) as a negative control.

  • Add 50 µL of diluted HIV-1 virus stock (pre-titrated to yield a desired level of luciferase activity) to each well, except for the cell control wells. The final volume in each well should be 100 µL.[18]

  • Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.[18]

  • After incubation, remove 150 µL of the supernatant and add 100 µL of luciferase assay reagent to each well.[18]

  • Incubate for 2 minutes at room temperature to allow for cell lysis.[18]

  • Transfer 150 µL of the lysate to a 96-well black plate and measure the luminescence using a luminometer.[18]

  • Calculate the percent inhibition of HIV-1 replication for each compound concentration and determine the EC50 value.

TZM_bl_Assay_Workflow Start Start Seed_Cells 1. Seed TZM-bl cells in 96-well plate Start->Seed_Cells Prepare_Compound 2. Prepare serial dilutions of test compound Seed_Cells->Prepare_Compound Add_Compound 3. Add compound to cells Prepare_Compound->Add_Compound Add_Virus 4. Add HIV-1 virus Add_Compound->Add_Virus Incubate 5. Incubate for 48 hours Add_Virus->Incubate Lyse_Cells 6. Lyse cells and add luciferase reagent Incubate->Lyse_Cells Measure_Luminescence 7. Measure luminescence Lyse_Cells->Measure_Luminescence Analyze_Data 8. Calculate EC50 Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the TZM-bl cell-based anti-HIV assay.

HIV-1 Integrase Strand Transfer Assay

This biochemical assay measures the ability of a compound to inhibit the strand transfer activity of recombinant HIV-1 integrase.

Materials:

  • Recombinant HIV-1 integrase enzyme

  • Biotin-labeled donor DNA substrate (mimicking the HIV-1 LTR end)

  • Digoxigenin (DIG)-labeled target DNA substrate

  • Streptavidin-coated magnetic beads or plates

  • Anti-DIG antibody conjugated to HRP

  • HRP substrate (e.g., TMB)

  • Reaction buffer

  • Wash buffer

  • Stop solution

  • Microplate reader

Protocol:

  • Coat streptavidin-coated microplate wells with the biotin-labeled donor DNA substrate.[19]

  • Wash the wells to remove unbound donor DNA.

  • Add the recombinant HIV-1 integrase enzyme to the wells and incubate to allow binding to the donor DNA.

  • Add serial dilutions of the test compound to the wells and incubate.

  • Add the DIG-labeled target DNA substrate to initiate the strand transfer reaction.[19]

  • Incubate to allow the integration of the donor DNA into the target DNA.

  • Wash the wells to remove unreacted components.

  • Add the anti-DIG-HRP antibody and incubate.[19]

  • Wash the wells to remove unbound antibody.

  • Add the HRP substrate and incubate to develop a colorimetric signal.

  • Add a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percent inhibition of integrase activity and determine the IC50 value.

Preclinical Pharmacokinetic Study in Humanized Mice

Humanized mice, which are immunodeficient mice engrafted with human hematopoietic stem cells or peripheral blood mononuclear cells, provide a valuable in vivo model for studying HIV infection and for evaluating the pharmacokinetics and efficacy of antiretroviral drugs.[20]

Animal Model:

  • Immunodeficient mice (e.g., NSG or BRG strains) reconstituted with human CD34+ hematopoietic stem cells.[20]

Protocol:

  • Administer the test compound to the humanized mice via the intended clinical route (e.g., oral gavage, intraperitoneal injection).[14]

  • Collect blood samples at various time points post-administration (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours).[21]

  • Process the blood samples to separate plasma.

  • At the final time point, euthanize the animals and collect relevant tissues (e.g., spleen, lymph nodes, gut-associated lymphoid tissue, female reproductive tract).[14]

  • Homogenize the tissue samples.

  • Extract the drug from the plasma and tissue homogenates using an appropriate method (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction).

  • Quantify the concentration of the parent drug and any major metabolites using a validated analytical method, such as LC-MS/MS.

  • Use pharmacokinetic software to calculate key PK parameters, including Cmax, Tmax, AUC, and half-life.[21]

PK_Study_Workflow Start Start Drug_Admin 1. Administer test compound to humanized mice Start->Drug_Admin Blood_Collection 2. Collect blood samples at multiple time points Drug_Admin->Blood_Collection Tissue_Collection 3. Collect tissues at study termination Drug_Admin->Tissue_Collection Sample_Processing 4. Process plasma and tissue samples Blood_Collection->Sample_Processing Tissue_Collection->Sample_Processing LC_MS_Analysis 5. Quantify drug concentration by LC-MS/MS Sample_Processing->LC_MS_Analysis PK_Analysis 6. Calculate pharmacokinetic parameters LC_MS_Analysis->PK_Analysis End End PK_Analysis->End

Caption: Workflow for a preclinical pharmacokinetic study in humanized mice.

Conclusion

The preclinical evaluation of novel HIV integrase inhibitors is a multi-faceted process that requires a combination of in vitro and in vivo studies. The protocols and data presented in these application notes provide a comprehensive framework for assessing the potential of new drug candidates. By following a systematic approach, researchers can generate the necessary data to support the advancement of promising new therapies for the treatment of HIV infection.

References

Application Notes and Protocols: HIV-IN-5 Assay Development and Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Immunodeficiency Virus (HIV) remains a significant global health challenge. The HIV integrase (IN) enzyme is a critical component of the viral replication cycle, responsible for inserting the viral DNA into the host cell's genome. This process is essential for the establishment of a productive and persistent infection. As such, HIV integrase has emerged as a key target for antiretroviral therapy. HIV-IN-5 is a novel small molecule inhibitor designed to specifically target the strand transfer activity of HIV integrase. These application notes provide detailed protocols for the development and validation of both biochemical and cell-based assays to characterize the activity of this compound and similar compounds.

Biochemical Assay: HIV-1 Integrase Strand Transfer Assay

This biochemical assay is designed to quantitatively measure the inhibition of the strand transfer step of HIV-1 integration catalyzed by the integrase enzyme. The assay is adaptable for high-throughput screening (HTS) of potential inhibitors.

Signaling Pathway of HIV Integrase Catalytic Activity and Inhibition

The HIV integrase enzyme catalyzes two key reactions: 3'-processing and strand transfer. In the 3'-processing step, the integrase removes a dinucleotide from each 3' end of the viral DNA. Subsequently, in the strand transfer step, the processed 3' ends of the viral DNA are covalently joined to the host cell's DNA.[1] this compound and other integrase strand transfer inhibitors (INSTIs) act by binding to the active site of the integrase-viral DNA complex, preventing the subsequent binding and integration into the host DNA.[1]

HIV_Integrase_Pathway cluster_viral_dna Viral DNA Processing cluster_integration Integration into Host Genome cluster_inhibition Inhibition by this compound vDNA Viral DNA p_vDNA 3'-Processed Viral DNA vDNA->p_vDNA 3'-Processing Integrated_DNA Integrated Provirus p_vDNA->Integrated_DNA Strand Transfer IN HIV Integrase hDNA Host DNA hDNA->Integrated_DNA Inhibitor This compound Inhibitor->IN Binds to active site Biochemical_Assay_Workflow A Prepare Reagents: - HIV-1 Integrase - Donor DNA (Biotin-labeled) - Target DNA (Digoxigenin-labeled) - Assay Buffer - this compound/Controls B Add HIV-1 Integrase and this compound to Streptavidin-coated plate A->B C Incubate to allow enzyme-inhibitor binding B->C D Add Donor and Target DNA C->D E Incubate to allow strand transfer reaction D->E F Wash to remove unbound reagents E->F G Add Anti-Digoxigenin-HRP conjugate F->G H Incubate and Wash G->H I Add TMB Substrate H->I J Incubate for color development I->J K Add Stop Solution J->K L Read Absorbance at 450 nm K->L M Data Analysis (IC50 determination) L->M Cell_Based_Assay_Workflow A Seed target cells (e.g., TZM-bl) in a 96-well plate B Incubate cells overnight A->B C Prepare serial dilutions of this compound and controls B->C D Add diluted compounds to the cells C->D E Incubate for 1-2 hours D->E F Add HIV-1 reporter virus to the wells E->F G Incubate for 48-72 hours F->G H Lyse the cells G->H I Add luciferase substrate H->I J Measure luminescence I->J L Data Analysis (EC50 and CC50 determination) J->L K Determine cytotoxicity in a parallel assay K->L

References

Techniques for Measuring HIV-IN-5 Binding Affinity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Immunodeficiency Virus (HIV) integrase (IN) is a crucial enzyme responsible for inserting the viral DNA into the host cell's genome, a critical step in the viral replication cycle.[1][2][3] As such, it is a well-validated target for antiretroviral therapy. The development of potent HIV integrase inhibitors requires accurate and robust methods for quantifying their binding affinity to the enzyme. This document provides detailed application notes and protocols for key biophysical techniques used to measure the binding affinity of investigational inhibitors, with a focus on a representative compound designated as "Hiv-IN-5".

Note on "this compound": Publicly available quantitative binding affinity data for a compound specifically named "this compound" could not be located. Therefore, the data presented in this document is illustrative and based on representative values for other well-characterized HIV integrase inhibitors. The protocols and techniques described are directly applicable to the characterization of novel inhibitors like this compound.

HIV Integrase: Mechanism of Action

HIV integrase catalyzes two main reactions:

  • 3'-Processing: This occurs in the cytoplasm of the infected cell. Integrase binds to the long terminal repeats (LTRs) of the viral DNA and removes a dinucleotide from each 3' end.[1][4]

  • Strand Transfer: Following transport into the nucleus, the integrase-viral DNA complex binds to the host chromosome. The integrase then catalyzes the covalent insertion of the processed viral DNA into the host genome.[1][4]

Both of these catalytic steps are targets for inhibition. Understanding the binding affinity of an inhibitor is a critical parameter in assessing its potential efficacy.

HIV_Integrase_Mechanism HIV Integrase Catalytic Mechanism viral_dna Viral DNA complex_formation Integrase-Viral DNA Complex Formation viral_dna->complex_formation integrase HIV Integrase integrase->complex_formation processing 3'-Processing: Removal of 2 nucleotides from each 3' end complex_formation->processing strand_transfer Strand Transfer: Integration of Viral DNA into Host Genome processing->strand_transfer Translocation to Nucleus host_dna Host Chromosomal DNA host_dna->strand_transfer provirus Provirus strand_transfer->provirus

Figure 1. Simplified diagram of the HIV integrase catalytic mechanism.

Data Presentation: Binding Affinity of HIV Integrase Inhibitors

The following table summarizes representative binding affinity data for known HIV integrase inhibitors, measured by various techniques. This table serves as a template for presenting data for novel compounds like this compound.

InhibitorTargetTechniqueKd (nM)kon (1/Ms)koff (1/s)Stoichiometry (n)ΔH (kcal/mol)-TΔS (kcal/mol)
Raltegravir HIV-1 IntegraseSPR251.2 x 1053.0 x 10-31.1N/AN/A
Elvitegravir HIV-1 IntegraseITC15N/AN/A0.9-8.5-3.2
Dolutegravir HIV-1 IntegraseFP10N/AN/AN/AN/AN/A
BI 224436 HIV-1 IntegraseSPR8.32.1 x 1051.7 x 10-31.0N/AN/A
MK-2048 HIV-1 IntegraseITC5.2N/AN/A1.0-9.1-2.5

Abbreviations: Kd (Dissociation Constant), kon (Association Rate Constant), koff (Dissociation Rate Constant), n (Stoichiometry), ΔH (Enthalpy Change), -TΔS (Entropic Component). N/A: Not applicable or not available.

Experimental Protocols

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the real-time interaction between a ligand (e.g., HIV integrase) immobilized on a sensor chip and an analyte (e.g., this compound) in solution. The binding and dissociation are monitored by changes in the refractive index at the sensor surface.

SPR_Workflow Surface Plasmon Resonance (SPR) Workflow cluster_prep Preparation cluster_immobilization Immobilization cluster_binding Binding Analysis cluster_analysis Data Analysis ligand_prep Prepare HIV Integrase (Ligand) and this compound (Analyte) chip_activation Activate Sensor Chip Surface ligand_prep->chip_activation buffer_prep Prepare Running Buffer analyte_injection Inject this compound at Various Concentrations buffer_prep->analyte_injection ligand_immobilization Immobilize HIV Integrase on Chip chip_activation->ligand_immobilization deactivation Deactivate Excess Reactive Groups ligand_immobilization->deactivation deactivation->analyte_injection association Monitor Association analyte_injection->association dissociation Monitor Dissociation association->dissociation regeneration Regenerate Sensor Surface dissociation->regeneration sensorgram Generate Sensorgrams regeneration->sensorgram fitting Fit Data to a Binding Model sensorgram->fitting kinetics Determine kon, koff, and Kd fitting->kinetics

Figure 2. General workflow for an SPR experiment.

Protocol:

  • Ligand and Analyte Preparation:

    • Purify recombinant HIV-1 integrase to >95% purity.

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and dilute it in running buffer to the desired concentrations. The final DMSO concentration should be consistent across all samples and kept low (<1%) to minimize solvent effects.

    • The running buffer should be optimized for integrase stability and to minimize non-specific binding (e.g., 20 mM HEPES, 150 mM NaCl, 5 mM MgCl₂, 0.005% (v/v) Surfactant P20, pH 7.4).

  • Immobilization of HIV Integrase:

    • Select a suitable sensor chip (e.g., CM5).

    • Activate the carboxymethylated dextran surface using a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the HIV integrase solution (e.g., 10-50 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface to achieve the desired immobilization level (e.g., 2000-4000 RU).

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.

  • Binding Analysis:

    • Inject a series of this compound concentrations (e.g., ranging from 0.1 to 10 times the expected Kd) over the immobilized integrase surface.

    • Monitor the association phase during the injection.

    • After the injection, allow the buffer to flow over the surface to monitor the dissociation phase.

    • Regenerate the sensor surface between each concentration by injecting a mild regeneration solution (e.g., a short pulse of low pH glycine or high salt buffer) to remove the bound analyte without denaturing the immobilized integrase.

  • Data Analysis:

    • Subtract the response from a reference flow cell (without immobilized integrase) to correct for bulk refractive index changes and non-specific binding.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event. It is a powerful technique that provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).[5][6][7]

ITC_Workflow Isothermal Titration Calorimetry (ITC) Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis protein_prep Prepare HIV Integrase in Buffer load_protein Load HIV Integrase into Sample Cell protein_prep->load_protein ligand_prep Prepare this compound in the Same Buffer load_ligand Load this compound into Syringe ligand_prep->load_ligand titrate Inject this compound into Sample Cell in Aliquots load_protein->titrate load_ligand->titrate measure_heat Measure Heat Change After Each Injection titrate->measure_heat thermogram Generate Titration Thermogram measure_heat->thermogram integrate_peaks Integrate Heat Peaks thermogram->integrate_peaks fit_curve Fit Integrated Data to a Binding Model integrate_peaks->fit_curve thermodynamics Determine Kd, n, ΔH, and ΔS fit_curve->thermodynamics

Figure 3. General workflow for an ITC experiment.

Protocol:

  • Sample Preparation:

    • Dialyze purified HIV-1 integrase and dissolve this compound in the same buffer to ensure no buffer mismatch. A suitable buffer could be 20 mM HEPES, 150 mM NaCl, 5 mM MgCl₂, pH 7.4.

    • Determine the accurate concentrations of the protein and the inhibitor.

    • Degas both solutions before loading them into the calorimeter to avoid air bubbles.

  • ITC Experiment:

    • Load the HIV integrase solution (e.g., 10-50 µM) into the sample cell of the calorimeter.

    • Load the this compound solution (e.g., 100-500 µM, typically 10-20 times the protein concentration) into the injection syringe.

    • Set the experimental parameters, including the cell temperature, injection volume, and spacing between injections.

    • Perform a series of injections of this compound into the integrase solution, measuring the heat change after each injection.

    • Perform a control experiment by titrating this compound into the buffer alone to determine the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the heat of binding for each injection.

    • Integrate the heat peaks from the titration thermogram.

    • Plot the integrated heat per mole of injectant against the molar ratio of this compound to HIV integrase.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.

    • Calculate the change in Gibbs free energy (ΔG) and entropy (ΔS) using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.

Fluorescence Polarization (FP)

FP is a solution-based, homogeneous technique that measures the change in the polarization of fluorescent light. It is well-suited for high-throughput screening of inhibitors. The assay relies on the principle that a small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low polarization. When the tracer binds to a larger molecule (e.g., HIV integrase), its tumbling is slowed, leading to an increase in polarization.[8][9][10]

FP_Workflow Fluorescence Polarization (FP) Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_measurement Measurement & Analysis tracer_prep Prepare Fluorescently Labeled Tracer (e.g., Labeled DNA Substrate) mix_components Mix Tracer, HIV Integrase, and this compound in a Microplate tracer_prep->mix_components protein_prep Prepare HIV Integrase protein_prep->mix_components inhibitor_prep Prepare this compound Dilution Series inhibitor_prep->mix_components incubate Incubate to Reach Equilibrium mix_components->incubate measure_fp Measure Fluorescence Polarization incubate->measure_fp plot_data Plot Polarization vs. Inhibitor Concentration measure_fp->plot_data calculate_ic50 Calculate IC50 plot_data->calculate_ic50 calculate_ki Calculate Ki from IC50 calculate_ic50->calculate_ki

Figure 4. General workflow for a competitive FP experiment.

Protocol:

  • Reagent Preparation:

    • Synthesize or obtain a fluorescently labeled tracer. For HIV integrase, this is often a short, fluorescently labeled DNA oligonucleotide that mimics the viral LTR.

    • Purify HIV-1 integrase.

    • Prepare a dilution series of this compound in the assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT, pH 7.4).

  • Assay Setup:

    • In a microplate (e.g., a 384-well, low-volume, black plate), add a fixed concentration of the fluorescent tracer and HIV integrase. The optimal concentrations of tracer and integrase should be determined empirically to give a stable and significant polarization window.

    • Add the this compound dilution series to the wells.

    • Include control wells with tracer only (for minimum polarization) and tracer with integrase but no inhibitor (for maximum polarization).

    • Incubate the plate at room temperature for a sufficient time to allow the binding to reach equilibrium.

  • Measurement and Data Analysis:

    • Measure the fluorescence polarization using a plate reader equipped with the appropriate excitation and emission filters and polarizers.

    • Plot the measured polarization values against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of inhibitor required to displace 50% of the bound tracer.

    • Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Tracer]/Kd,tracer), where [Tracer] is the concentration of the tracer and Kd,tracer is the dissociation constant of the tracer for HIV integrase.

Conclusion

The accurate determination of binding affinity is a cornerstone of modern drug discovery. The techniques of Surface Plasmon Resonance, Isothermal Titration Calorimetry, and Fluorescence Polarization offer complementary approaches to characterizing the interaction of novel inhibitors, such as this compound, with HIV integrase. Each method provides unique insights, from the kinetics and thermodynamics of binding to high-throughput screening capabilities. The detailed protocols provided herein serve as a guide for researchers to robustly and reliably quantify the binding affinity of promising new anti-HIV agents.

References

Troubleshooting & Optimization

Troubleshooting Hiv-IN-5 solubility issues

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Hiv-IN-5" appears to be a hypothetical or internal designation for a research compound, as no specific public data is available under this name. The following troubleshooting guide is based on the general characteristics of novel, small-molecule HIV integrase inhibitors, which are often crystalline powders with limited aqueous solubility. The quantitative data provided is illustrative.

Troubleshooting this compound Solubility Issues

This guide provides solutions to common solubility problems encountered when working with this compound, a representative novel HIV integrase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

For initial stock solutions, it is recommended to use a high-purity, anhydrous organic solvent. Based on the general properties of similar compounds, Dimethyl Sulfoxide (DMSO) is the most common choice. For some applications, N,N-Dimethylformamide (DMF) or absolute ethanol may also be suitable. It is crucial to use anhydrous solvents as residual water can promote precipitation of hydrophobic compounds.

Q2: I dissolved this compound in DMSO, but it precipitated when I diluted it into my aqueous cell culture medium. What should I do?

This is a common issue known as "salting out" or precipitation upon solvent-shifting. This compound is likely much less soluble in aqueous buffers than in pure DMSO. Here are several strategies to address this:

  • Decrease the final concentration: The most straightforward solution is to use a lower final concentration of this compound in your assay.

  • Increase the percentage of DMSO in the final solution: While most cell lines can tolerate up to 0.5-1% DMSO, some may be sensitive. Determine the maximum DMSO tolerance for your specific cell line and experiment.

  • Use a surfactant or co-solvent: Adding a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, to your final aqueous medium can help to maintain the solubility of this compound.

  • Prepare a more dilute stock solution: If you are making a very high concentration stock in DMSO, try preparing a lower concentration stock (e.g., 10 mM instead of 50 mM) and adding a correspondingly larger volume to your aqueous medium.

  • Sonication: Gentle sonication of the final solution can sometimes help to redissolve small amounts of precipitate and create a more stable suspension.

Q3: Can I dissolve this compound directly in water or PBS?

Based on the characteristics of many HIV integrase inhibitors, direct dissolution in aqueous buffers like water or Phosphate-Buffered Saline (PBS) is generally not recommended due to poor solubility.[1] These compounds are often practically insoluble in aqueous solutions at neutral pH.[1]

Q4: How should I store my this compound stock solution?

Stock solutions of this compound in anhydrous DMSO should be stored at -20°C or -80°C to minimize degradation. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound and introduction of moisture, potentially causing precipitation.

Q5: My this compound powder appears clumpy. Is this normal?

Clumpiness in a powdered compound can sometimes indicate the absorption of moisture. This can affect the accuracy of weighing and may impact solubility. It is recommended to handle the compound in a low-humidity environment, such as a glove box, if possible. If the powder is clumpy, ensure it is thoroughly mixed before weighing.

Quantitative Solubility Data (Illustrative)

The following table summarizes the approximate solubility of our hypothetical this compound in various solvents. This data is for guidance and may vary between batches.

SolventTemperature (°C)Approximate Solubility (mg/mL)Molar Solubility (mM)
DMSO25> 50> 100
DMF25> 30> 60
Ethanol (100%)25~10~20
Methanol25~5~10
Water25< 0.1< 0.2
PBS (pH 7.4)25< 0.05< 0.1

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Pre-weighing Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture onto the compound.

  • Weighing: Accurately weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM solution (assuming a molecular weight of 500 g/mol ), you would weigh 5 mg of the compound.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For the example above, add 1 mL of DMSO.

  • Mixing: Vortex the solution for 1-2 minutes to ensure complete dissolution. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.

  • Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C.

Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium
  • Thaw Stock Solution: Thaw a single-use aliquot of the 10 mM this compound stock solution in DMSO at room temperature.

  • Serial Dilution (Recommended): To minimize precipitation, it is best to perform a serial dilution.

    • Intermediate Dilution: First, dilute the 10 mM stock solution 1:100 in your cell culture medium to create a 100 µM intermediate solution. To do this, add 10 µL of the 10 mM stock to 990 µL of pre-warmed cell culture medium. Mix gently by pipetting.

    • Final Dilution: Next, dilute the 100 µM intermediate solution 1:10 in your cell culture medium to achieve the final 10 µM working concentration. For example, add 100 µL of the 100 µM solution to 900 µL of pre-warmed cell culture medium.

  • Mixing: Mix the final working solution gently but thoroughly by inverting the tube or pipetting.

  • Immediate Use: Use the freshly prepared working solution immediately in your experiment to avoid potential precipitation over time.

Visual Troubleshooting and Pathway Diagrams

TroubleshootingWorkflow start Start: this compound Solubility Issue check_solvent Is the primary solvent anhydrous DMSO? start->check_solvent use_dmso Action: Use fresh, anhydrous DMSO. check_solvent->use_dmso No check_precipitation Does precipitation occur upon dilution in aqueous buffer? check_solvent->check_precipitation Yes use_dmso->check_precipitation yes_precipitate Yes check_precipitation->yes_precipitate no_precipitate No check_precipitation->no_precipitate lower_conc Strategy 1: Lower final concentration. yes_precipitate->lower_conc add_surfactant Strategy 2: Add surfactant (e.g., Tween-80). yes_precipitate->add_surfactant serial_dilution Strategy 3: Use serial dilution. yes_precipitate->serial_dilution sonicate Strategy 4: Gentle sonication. yes_precipitate->sonicate problem_solved Problem Resolved no_precipitate->problem_solved lower_conc->problem_solved add_surfactant->problem_solved serial_dilution->problem_solved sonicate->problem_solved

Caption: Troubleshooting workflow for this compound solubility issues.

HIV_Integrase_Inhibition cluster_virus HIV Replication Cycle cluster_inhibition Mechanism of Action Viral RNA Viral RNA Viral DNA Viral DNA Viral RNA->Viral DNA Reverse Transcription Integrated Provirus Integrated Provirus Viral DNA->Integrated Provirus Integration Integrase Integrase Integrase->Integrated Provirus Inhibits strand transfer This compound This compound This compound->Integrase Binds to active site

Caption: Simplified pathway of HIV integrase inhibition by this compound.

References

Technical Support Center: Optimizing HIV-IN-5 Dosage for Antiviral Effect

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage of HIV-IN-5, a novel integrase inhibitor, to achieve maximal antiviral effect.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an integrase strand transfer inhibitor (INSTI). It targets the HIV-1 integrase, a key enzyme responsible for inserting the viral DNA into the host cell's genome. Specifically, this compound binds to the active site of the integrase, chelating the divalent metal ions essential for its catalytic activity. This prevents the "strand transfer" step of integration, effectively blocking the establishment of a productive, long-term infection.

Q2: What is the recommended starting concentration for in vitro experiments?

A2: For initial in vitro experiments, a dose-response study is recommended. Based on data from similar integrase inhibitors, a starting concentration range of 0.1 nM to 1000 nM is advisable. This range should allow for the determination of the half-maximal inhibitory concentration (IC50) and the 95% inhibitory concentration (IC95).

Q3: Which cell lines are suitable for testing the antiviral activity of this compound?

A3: Commonly used cell lines for assessing anti-HIV-1 activity include MT-4 cells, CEM-SS cells, and TZM-bl cells. TZM-bl cells are particularly useful as they contain a luciferase reporter gene under the control of the HIV-1 Tat protein, allowing for a quantitative measure of viral infection.

Q4: How is the antiviral activity of this compound quantified?

A4: The antiviral activity is typically quantified by measuring the reduction in viral replication in the presence of the inhibitor. Common methods include:

  • p24 Antigen ELISA: Measures the amount of the HIV-1 p24 capsid protein in the cell culture supernatant.

  • Luciferase Reporter Assay: Used with TZM-bl cells, this assay measures the light produced by the luciferase enzyme, which is proportional to the level of viral gene expression.

  • Reverse Transcriptase (RT) Activity Assay: Measures the activity of the viral RT enzyme in the supernatant.

Q5: What are the key parameters to consider when optimizing the dosage?

A5: The primary parameters are the half-maximal inhibitory concentration (IC50) and the 95% inhibitory concentration (IC95). The IC50 is the concentration of the inhibitor that reduces viral replication by 50%, while the IC95 is the concentration that reduces it by 95%. The therapeutic index (TI), which is the ratio of the cytotoxic concentration (CC50) to the IC50, is also a critical parameter to assess the safety of the compound.

Data Presentation

Table 1: In Vitro Antiviral Activity of Representative Integrase Inhibitor (Raltegravir) in Different Cell Lines
Cell LineAssay TypeIC50 (nM)IC95 (nM)Citation
MT-4p24 ELISA2 - 1031[1]
CEM-SSp24 ELISA3 - 8-
TZM-blLuciferase1 - 5-
PBMCsp24 ELISA5 - 15-
Table 2: Antiviral Activity of Raltegravir against Different HIV-1 Subtypes
HIV-1 SubtypeCell LineIC50 (nM)Citation
BMT-44
CMT-45
A/EMT-46

Experimental Protocols

Protocol 1: Determination of IC50 using p24 Antigen ELISA

Objective: To determine the concentration of this compound that inhibits HIV-1 replication by 50% in a susceptible cell line.

Materials:

  • This compound compound

  • Susceptible T-cell line (e.g., MT-4)

  • HIV-1 laboratory strain (e.g., NL4-3)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Commercial HIV-1 p24 Antigen ELISA kit

  • Plate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Perform serial dilutions of this compound in complete cell culture medium to achieve a range of concentrations (e.g., 0.1 nM to 1000 nM).

  • Seed MT-4 cells into a 96-well plate at a density of 5 x 10^4 cells/well.

  • Add the diluted this compound to the wells in triplicate. Include a "no drug" control and a "no virus" control.

  • Infect the cells with a pre-titered amount of HIV-1 NL4-3.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 5-7 days.

  • After incubation, centrifuge the plate to pellet the cells.

  • Carefully collect the supernatant from each well.

  • Perform the p24 Antigen ELISA on the supernatants according to the manufacturer's instructions.[2]

  • Read the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the percentage of inhibition for each concentration relative to the "no drug" control.

  • Plot the percentage of inhibition against the log of the inhibitor concentration and use a non-linear regression analysis to determine the IC50 value.[3]

Protocol 2: Determination of IC50 using TZM-bl Luciferase Reporter Assay

Objective: To determine the concentration of this compound that inhibits HIV-1 entry and gene expression by 50% in TZM-bl cells.

Materials:

  • This compound compound

  • TZM-bl cells

  • HIV-1 laboratory strain (e.g., NL4-3)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Prepare serial dilutions of this compound as described in Protocol 1.

  • Seed TZM-bl cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

  • The next day, add the diluted this compound to the wells in triplicate.

  • Add the HIV-1 virus to the wells.

  • Incubate the plate for 48 hours at 37°C.

  • After incubation, remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.[4][5]

  • Add the luciferase substrate to the cell lysate.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of inhibition and determine the IC50 as described in Protocol 1.

Troubleshooting Guides

Issue 1: High Background in p24 ELISA
Possible Cause Troubleshooting Step
Insufficient washingIncrease the number of wash steps and ensure complete aspiration of wash buffer between steps.[6][7]
Contaminated reagentsUse fresh, sterile reagents. Check for microbial contamination in buffers.[7]
Non-specific antibody bindingIncrease the concentration of the blocking agent or try a different blocking buffer.[8]
High concentration of detection antibodyOptimize the concentration of the detection antibody by performing a titration experiment.
Issue 2: Low Signal in Luciferase Assay
Possible Cause Troubleshooting Step
Low transfection efficiency (if applicable)Optimize transfection conditions (DNA:reagent ratio, cell density).
Inefficient cell lysisEnsure complete cell lysis by vortexing or using a stronger lysis buffer.
Degraded luciferase substrateUse fresh substrate and protect it from light.
Low viral titerUse a higher titer of virus stock for infection.
"Flash" type substrate with rapid signal decayUse a "glow" type substrate for a more stable signal, or read the plate immediately after adding a flash substrate.[9]
Issue 3: High Variability Between Replicates
Possible Cause Troubleshooting Step
Pipetting errorsUse calibrated pipettes and ensure consistent pipetting technique. Prepare a master mix for reagents.[10]
Edge effects in 96-well plateAvoid using the outer wells of the plate or fill them with PBS to maintain humidity.
Inconsistent cell seedingEnsure a homogenous cell suspension before seeding.
Compound precipitation at high concentrationsCheck the solubility of this compound in the culture medium. If necessary, adjust the solvent or concentration range.

Mandatory Visualizations

HIV_Integrase_Inhibition cluster_virus HIV Virion cluster_cell Host Cell cluster_integration Integration Process Viral_RNA Viral RNA Reverse_Transcriptase Reverse Transcriptase Viral_DNA Viral DNA Reverse_Transcriptase->Viral_DNA Reverse Transcription Integrase Integrase PIC Pre-integration Complex (PIC) Integrase->PIC Component of Cytoplasm Cytoplasm Nucleus Nucleus 3_Prime_Processing 3' Processing Viral_DNA->PIC Forms PIC->Nucleus Translocation Host_DNA Host DNA Integrated_Provirus Integrated Provirus Host_DNA->Integrated_Provirus Strand_Transfer Strand Transfer 3_Prime_Processing->Strand_Transfer Strand_Transfer->Host_DNA Integration into HIV_IN_5 This compound HIV_IN_5->Strand_Transfer Inhibits Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Infection cluster_analysis Analysis cluster_data Data Interpretation Prepare_Compound Prepare this compound Serial Dilutions Add_Compound Add this compound to Cells Prepare_Compound->Add_Compound Seed_Cells Seed Cells (e.g., MT-4 or TZM-bl) Seed_Cells->Add_Compound Infect_Cells Infect Cells with HIV-1 Add_Compound->Infect_Cells Incubate Incubate (48h - 7d) Infect_Cells->Incubate Harvest_Supernatant Harvest Supernatant (p24) or Lyse Cells (Luciferase) Incubate->Harvest_Supernatant Perform_Assay Perform p24 ELISA or Luciferase Assay Harvest_Supernatant->Perform_Assay Read_Plate Read Plate (Absorbance or Luminescence) Perform_Assay->Read_Plate Calculate_Inhibition Calculate % Inhibition Read_Plate->Calculate_Inhibition Determine_IC50 Determine IC50 (Non-linear Regression) Calculate_Inhibition->Determine_IC50 Troubleshooting_Tree Start Inconsistent Results? Check_Controls Review Controls (No Drug, No Virus) Start->Check_Controls High_Background High Background in 'No Virus' Control? Check_Controls->High_Background Low_Signal Low Signal in 'No Drug' Control? High_Background->Low_Signal No Troubleshoot_Background Troubleshoot Background: - Increase Washing - Check Reagents - Optimize Blocking High_Background->Troubleshoot_Background Yes High_Variability High Variability in Replicates? Low_Signal->High_Variability No Troubleshoot_Signal Troubleshoot Low Signal: - Check Viral Titer - Optimize Lysis - Use Fresh Substrate Low_Signal->Troubleshoot_Signal Yes Troubleshoot_Variability Troubleshoot Variability: - Check Pipetting - Use Master Mix - Mitigate Edge Effects High_Variability->Troubleshoot_Variability Yes Re-run_Assay Re-run Assay High_Variability->Re-run_Assay No, proceed with data analysis Troubleshoot_Background->Re-run_Assay Troubleshoot_Signal->Re-run_Assay Troubleshoot_Variability->Re-run_Assay

References

Hiv-IN-5 stability in different experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hiv-IN-5, a novel HIV integrase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule inhibitor of the HIV-1 integrase enzyme. HIV integrase is essential for the replication of the virus as it facilitates the integration of the viral DNA into the host cell's genome.[1][2][3] this compound belongs to the class of drugs known as integrase strand transfer inhibitors (INSTIs).[4][5] It works by binding to the active site of the integrase enzyme, preventing the "strand transfer" step of the integration process. This effectively blocks the virus's ability to establish a productive infection.[4]

Q2: What is the recommended solvent for dissolving this compound?

For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is important to note that high concentrations of DMSO can be toxic to cells, so the final concentration in your experimental setup should be kept to a minimum, typically below 0.5%.

Q3: How should I store this compound?

For long-term stability, this compound should be stored as a solid at -20°C. Stock solutions in DMSO can also be stored at -20°C for several weeks, but it is recommended to prepare fresh solutions for critical experiments. Avoid repeated freeze-thaw cycles.

Q4: Is this compound effective against known drug-resistant strains of HIV?

The development of new integrase inhibitors often aims to overcome resistance to existing drugs.[4][6] While this compound is a novel compound, its efficacy against a panel of clinically relevant drug-resistant HIV-1 variants would need to be experimentally determined. Generally, second-generation INSTIs have shown improved resilience against resistance mutations.[5]

Troubleshooting Guides

Problem: Inconsistent or lower-than-expected potency in antiviral assays.
Possible Cause Troubleshooting Step
Compound Degradation - Prepare fresh stock solutions of this compound in high-quality, anhydrous DMSO. - Aliquot stock solutions to minimize freeze-thaw cycles. - Confirm the stability of the compound under your specific assay conditions (e.g., temperature, pH).
Incorrect Concentration - Verify the calculations for your serial dilutions. - Use calibrated pipettes for accurate liquid handling. - Consider performing a concentration verification analysis (e.g., HPLC) on your stock solution.
Assay Conditions - Optimize the cell density and viral input for your specific cell line. - Ensure the incubation time is appropriate for the assay readout. - Include a positive control (a known HIV integrase inhibitor) to validate assay performance.
Cell Line Issues - Perform a cell viability assay to ensure the observed effect is not due to cytotoxicity of the compound or solvent. - Use a consistent passage number for your cells, as cell characteristics can change over time.
Problem: Poor solubility of this compound in aqueous media.
Possible Cause Troubleshooting Step
Compound Precipitation - Ensure the final concentration of DMSO (or other organic solvent) is sufficient to maintain solubility, while remaining non-toxic to cells. - Prepare the final dilution in your aqueous medium just before adding it to the experiment. - Visually inspect solutions for any signs of precipitation. If observed, consider vortexing or gentle warming.
pH of the Medium - Check the pH of your experimental medium, as the solubility of some small molecules can be pH-dependent.

Stability of this compound

The stability of this compound is crucial for obtaining reliable and reproducible experimental results. The following tables summarize the expected stability under various conditions, based on the general properties of small molecule inhibitors.

Table 1: Stability of this compound Solid Form

Storage Condition Timeframe Expected Stability
-20°C> 1 yearHighly Stable
4°CMonthsStable
Room Temperature (25°C)WeeksModerate Stability

Table 2: Stability of this compound in DMSO Stock Solution (10 mM)

Storage Condition Timeframe Expected Stability
-20°CUp to 3 monthsStable
4°CUp to 1 weekModerately Stable
Room Temperature (25°C)< 24 hoursProne to Degradation

Note: It is always recommended to perform your own stability studies under your specific experimental conditions.

Experimental Protocols

Protocol: In Vitro HIV-1 Infection Assay

This protocol outlines a general procedure for assessing the antiviral activity of this compound.

  • Cell Seeding: Seed TZM-bl cells (or another susceptible cell line) in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.

  • Compound Preparation: Prepare a series of dilutions of this compound from a 10 mM DMSO stock solution in cell culture medium. The final DMSO concentration should not exceed 0.5%.

  • Treatment: Remove the overnight culture medium from the cells and add the diluted this compound.

  • Infection: Add a predetermined amount of HIV-1 (e.g., NL4-3 strain) to each well. Include a "no virus" control and a "virus only" control.

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • Readout: Measure the extent of HIV-1 infection. For TZM-bl cells, this is typically done by lysing the cells and measuring luciferase activity.

  • Data Analysis: Calculate the 50% effective concentration (EC50) of this compound by plotting the percentage of inhibition against the log of the compound concentration.

Visualizations

Below are diagrams illustrating the mechanism of action of this compound and a generalized experimental workflow.

HIV_Lifecycle cluster_host_cell Host Cell HIV_RNA HIV RNA HIV_DNA HIV DNA HIV_RNA->HIV_DNA Reverse Transcription Integration Integration HIV_DNA->Integration Provirus Provirus Integration->Provirus Viral_Proteins New Viral Proteins Provirus->Viral_Proteins Transcription & Translation New_HIV New HIV Virions Viral_Proteins->New_HIV Assembly & Budding HIV_Virion HIV Virion HIV_Virion->HIV_RNA Entry & Uncoating Hiv_IN_5 This compound Hiv_IN_5->Integration Inhibits

Caption: Mechanism of action of this compound in the HIV replication cycle.

Experimental_Workflow Start Start Prepare_Cells Prepare and Seed Susceptible Cells Start->Prepare_Cells Prepare_Compound Prepare Serial Dilutions of this compound Prepare_Cells->Prepare_Compound Treat_Cells Treat Cells with This compound Prepare_Compound->Treat_Cells Infect_Cells Infect Cells with HIV-1 Treat_Cells->Infect_Cells Incubate Incubate for 48 hours Infect_Cells->Incubate Measure_Infection Measure Viral Replication (e.g., Luciferase Assay) Incubate->Measure_Infection Analyze_Data Data Analysis (Calculate EC50) Measure_Infection->Analyze_Data End End Analyze_Data->End

Caption: General experimental workflow for evaluating this compound antiviral activity.

References

Hiv-IN-5 off-target effects in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Hiv-IN-5, a novel integrase inhibitor, in cellular assays. Our goal is to help you identify and resolve potential off-target effects and other experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an integrase strand transfer inhibitor (INSTI). It targets the HIV-1 integrase enzyme, which is crucial for integrating the viral DNA into the host cell's genome.[1][2] By blocking this step, this compound prevents the establishment of a productive, long-term infection.[1][2]

Q2: What are the known on-target and potential off-target effects of this compound?

A2: The on-target effect of this compound is the potent inhibition of HIV-1 integrase. However, as with many small molecule inhibitors, off-target effects can occur. Potential off-target effects may include interactions with cellular enzymes that have structural similarities to HIV integrase, or unforeseen interactions with other cellular components. These can sometimes lead to cytotoxicity or altered cellular signaling. Researchers should be aware of the potential for off-target effects in their experiments.

Q3: We are observing unexpected cytotoxicity in our cell line when using this compound. What could be the cause?

A3: Unexpected cytotoxicity can stem from several factors:

  • Off-target effects: this compound may be interacting with essential cellular proteins.

  • Compound concentration: The concentration used may be too high for the specific cell line.

  • Cell line sensitivity: Different cell lines can have varied responses to a compound.

  • Solvent toxicity: The vehicle used to dissolve this compound (e.g., DMSO) might be causing toxicity at the concentration used.

We recommend performing a dose-response curve to determine the cytotoxic concentration 50 (CC50) in your specific cell line and comparing it to the effective concentration 50 (EC50) for anti-HIV activity.

Q4: Can this compound affect host cell gene expression?

A4: While the primary target is viral integrase, it is plausible that this compound could indirectly influence host cell gene expression. By preventing viral integration, it alters the cellular environment. Additionally, any off-target interactions with cellular proteins could potentially modulate signaling pathways that regulate gene expression. It is advisable to perform transcriptomic analysis (e.g., RNA-seq) if you suspect significant alterations in host cell gene expression.

Troubleshooting Guides

Problem 1: High Background Signal or False Positives in Reporter Assays

Symptoms:

  • High luciferase or fluorescent reporter signal in uninfected or mock-treated control cells.

  • Apparent "inhibition" of the virus at concentrations that are also cytotoxic.

Possible Causes:

  • Autofluorescence of this compound.

  • Direct inhibition of the reporter enzyme (e.g., luciferase) by the compound.

  • Off-target effects that activate the reporter promoter.

Experimental Protocol: Troubleshooting False Positives

  • Assess Compound Autofluorescence:

    • Prepare a plate with your assay medium and various concentrations of this compound.

    • Read the plate using the same filter set as your reporter assay (e.g., GFP, RFP).

    • High readings in the absence of cells indicate compound autofluorescence.

  • Test for Direct Reporter Enzyme Inhibition:

    • Perform a cell-free reporter enzyme assay.

    • Combine purified reporter enzyme (e.g., luciferase) and its substrate with varying concentrations of this compound.

    • A decrease in signal in the presence of the compound suggests direct enzyme inhibition.

  • Evaluate Off-Target Promoter Activation:

    • Use a control cell line containing the reporter gene but lacking the HIV-1 LTR promoter.

    • Treat these cells with this compound and measure the reporter signal. An increase in signal would suggest off-target promoter activation.

Caption: Troubleshooting workflow for high background signal.

Problem 2: Discrepancy Between Antiviral Activity and Cytotoxicity Data

Symptoms:

  • The EC50 (antiviral activity) and CC50 (cytotoxicity) values are very close, resulting in a low selectivity index (SI = CC50/EC50).

  • Observed viral inhibition is accompanied by significant cell death.

Possible Causes:

  • The antiviral effect is a result of general cytotoxicity rather than specific inhibition of viral replication.

  • The compound has off-target effects that are toxic to the host cells at concentrations required for antiviral activity.

Experimental Protocol: Deconvoluting Antiviral Activity and Cytotoxicity

  • Simultaneous Measurement:

    • Use a multi-parametric assay that measures both cell viability and viral replication in the same well. For example, use a viral reporter (e.g., GFP) and a viability dye (e.g., CellTiter-Glo®) that measures ATP content.

  • Time-of-Addition Assay:

    • Synchronize HIV-1 infection.

    • Add this compound at different time points post-infection (e.g., 0, 2, 4, 8, 12 hours).

    • This helps to confirm that the compound acts at the integration step. If it is cytotoxic, it will affect cells regardless of the time of addition.

  • Orthogonal Assays:

    • Confirm antiviral activity using an assay that measures a different endpoint, such as p24 ELISA, which quantifies a viral protein.

Quantitative Data Summary

The following tables present hypothetical data for this compound in common cellular assays. These values should be determined empirically for your specific experimental setup.

Table 1: Antiviral Activity and Cytotoxicity of this compound in Different Cell Lines

Cell LineTargetEC50 (nM)CC50 (µM)Selectivity Index (SI)
TZM-blHIV-1 Integrase15> 50> 3333
JurkatHIV-1 Integrase25451800
Primary CD4+ T cellsHIV-1 Integrase10303000
HEK293T(Control)N/A25N/A

Table 2: Potential Off-Target Kinase Inhibition Profile of this compound

Kinase TargetIC50 (µM)Comments
CDK2/cyclin A> 100Unlikely to be a significant off-target.
GSK3β15Potential for off-target effects at high concentrations.
Src> 50Low probability of off-target interaction.
p38α20May contribute to observed cellular responses.

Signaling Pathways and Workflows

HIV_Lifecycle Virus HIV-1 Virion Binding 1. Binding and Fusion Virus->Binding RT 2. Reverse Transcription Binding->RT Viral RNA Integration 3. Integration RT->Integration Viral DNA Replication 4. Replication Integration->Replication Provirus Assembly 5. Assembly Replication->Assembly Viral Proteins & RNA Budding 6. Budding and Maturation Assembly->Budding Budding->Virus New Virion Inhibitor This compound Inhibitor->Integration Blocks

Caption: HIV-1 lifecycle and the target of this compound.

Off_Target_Pathway Hiv_IN_5 This compound Integrase HIV-1 Integrase Hiv_IN_5->Integrase Inhibits GSK3b GSK3β Hiv_IN_5->GSK3b Inhibits (at high conc.) Integration Viral DNA Integration Integrase->Integration Catalyzes Cell_Signaling Cellular Signaling Pathways GSK3b->Cell_Signaling Gene_Expression Altered Gene Expression Cell_Signaling->Gene_Expression Regulates Cell_Viability Decreased Cell Viability (Cytotoxicity) Cell_Signaling->Cell_Viability Affects

Caption: Potential on-target vs. off-target effects of this compound.

References

Technical Support Center: Enhancing HIV Integrase Inhibitor Efficacy Against Resistant Strains

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of our latest update, there is no publicly available scientific literature or clinical data specifically identifying a compound designated "HIV-IN-5." Therefore, this technical support center will focus on strategies to improve the efficacy of well-characterized first-generation HIV integrase strand transfer inhibitors (INSTIs), such as raltegravir and elvitegravir, against resistant viral strains. The principles and methodologies described herein are broadly applicable to the development and troubleshooting of novel compounds within this class.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of resistance to HIV integrase inhibitors like raltegravir and elvitegravir?

A1: Resistance to first-generation INSTIs is primarily driven by specific mutations in the HIV-1 integrase enzyme. These mutations typically occur within the catalytic core domain of the enzyme, in close proximity to the inhibitor's binding site.[1][2] The most common resistance pathways involve mutations at three key amino acid positions: Y143, Q148, and N155.[2] A single mutation can lead to a significant reduction in the susceptibility of the virus to these drugs.[1]

Q2: How can we quantify the level of resistance conferred by these mutations?

A2: The level of resistance is typically quantified using phenotypic susceptibility assays. These assays measure the concentration of the drug required to inhibit viral replication by 50% (IC50). The result is often expressed as a "fold change" in IC50, which is the ratio of the IC50 for the mutant virus to the IC50 for the wild-type (non-resistant) virus. A higher fold change indicates a greater level of resistance.

Q3: What are the main strategies to overcome resistance to first-generation INSTIs?

A3: There are several key strategies that researchers and drug developers employ:

  • Development of Second-Generation Inhibitors: Designing novel INSTIs with a higher genetic barrier to resistance. These newer drugs, such as dolutegravir and bictegravir, are often effective against viruses that are resistant to first-generation inhibitors.[3]

  • Combination Therapy: Using the integrase inhibitor as part of a combination antiretroviral therapy (cART) regimen with drugs that have different mechanisms of action. This reduces the likelihood of the virus simultaneously developing resistance to all drugs in the regimen.

  • Structural Modifications: Modifying the chemical structure of existing inhibitors to improve their binding affinity to mutant integrase enzymes. This can involve creating derivatives that can accommodate the structural changes in the enzyme's active site caused by resistance mutations.

Q4: Can genotypic testing predict the efficacy of an integrase inhibitor?

A4: Yes, genotypic resistance testing can predict the likely efficacy of an INSTI. By sequencing the integrase gene from a patient's viral population, it is possible to identify the presence of known resistance-associated mutations.[4][5] This information, often interpreted using databases like the Stanford University HIV Drug Resistance Database, can guide the selection of an effective treatment regimen.[6] However, genotypic testing may not detect minor resistant variants present at low frequencies (less than 10-20% of the viral population).[7]

Troubleshooting Guides

Phenotypic Assay Troubleshooting

Q: My phenotypic assay shows high variability between replicates. What could be the cause?

A: High variability in phenotypic assays can stem from several factors:

  • Inconsistent Virus Input: Ensure that the amount of virus used to infect the cells is consistent across all wells. This can be standardized by measuring the reverse transcriptase activity or p24 antigen concentration of your viral stocks.

  • Cell Viability Issues: Poor cell health can lead to inconsistent viral replication. Regularly check your cell cultures for viability and contamination. Use cells within a specific passage number range.

  • Pipetting Errors: Inaccurate pipetting of the drug dilutions or the virus can introduce significant variability. Use calibrated pipettes and ensure proper mixing.

  • Assay Readout Inconsistency: If you are using a colorimetric or luminescent readout, ensure that the substrate incubation time is consistent and that there are no bubbles in the wells that could interfere with the reading.

Q: The fold-change in IC50 for my mutant virus is lower than expected based on published data. Why might this be?

A: Several factors can contribute to lower-than-expected fold-changes:

  • Different Assay Systems: The cell line, viral backbone, and specific assay protocol can all influence the measured IC50 values. Ensure your system is comparable to the one used in the published study.

  • Viral Fitness: The specific mutations, even at the same position, can have different impacts on the virus's ability to replicate (viral fitness). A less fit virus may appear more susceptible in your assay.

  • Presence of Compensatory Mutations: Your viral clone may have acquired additional mutations that partially restore its susceptibility to the drug. Full-genome sequencing can help identify such changes.

Genotypic Assay Troubleshooting

Q: I am unable to amplify the integrase gene from my patient sample. What are the possible reasons?

A: Amplification failure in genotypic assays is a common issue:

  • Low Viral Load: Genotypic assays typically require a plasma viral load of at least 500-1,000 copies/mL.[6] If the viral load is below this threshold, the amount of viral RNA may be insufficient for successful amplification.

  • RNA Degradation: Ensure proper sample handling and storage to prevent RNA degradation. Use RNase-free reagents and consumables.

  • Primer Mismatch: HIV is highly diverse. The primers used for amplification may not be a perfect match for the viral sequence in your sample, especially if it is a non-B subtype. Consider using a set of "wobble" or degenerate primers to account for this variability.

Q: The sequence quality of my genotypic assay is poor, with many ambiguous bases. How can I improve this?

A: Poor sequence quality can be addressed by:

  • Optimizing PCR Conditions: Adjust the annealing temperature, primer concentration, and extension time of your PCR to improve the specificity and yield of the amplification.

  • Purifying the PCR Product: Ensure that the PCR product is adequately purified before sequencing to remove unincorporated dNTPs and primers.

  • Using Different Sequencing Primers: If the amplification primers are also used for sequencing, consider designing new internal sequencing primers that bind to a more conserved region of the integrase gene.

Data Presentation

Table 1: Common Resistance Mutations to First-Generation INSTIs and their Impact on Susceptibility
MutationRaltegravir Fold Change in IC50Elvitegravir Fold Change in IC50Notes
T66I~105-10Primarily selected by elvitegravir.[8]
E92Q~5~30Selected by both raltegravir and elvitegravir.[8][9]
T97A~2.4-Minor impact on susceptibility.
G140S + Q148H>100>100A common combination leading to high-level resistance.[9]
Y143C/R/H>10-Primarily confers resistance to raltegravir.
S147G~4.1-Minor impact on susceptibility.
Q148H/K/R>92>92A key mutation conferring high-level resistance to both drugs.[8]
N155H10-30~30Common resistance mutation for both drugs.[8][9]

Note: Fold change values are approximate and can vary depending on the viral background and the specific assay used.

Experimental Protocols

Phenotypic Susceptibility Assay Protocol (Recombinant Virus Assay)
  • Cloning of Patient-Derived Integrase Gene:

    • Extract viral RNA from patient plasma.

    • Perform reverse transcription and PCR (RT-PCR) to amplify the integrase coding region.

    • Clone the amplified integrase gene into an HIV-1 vector that has its own integrase gene deleted or rendered non-functional.

  • Production of Recombinant Virus:

    • Transfect a suitable cell line (e.g., 293T cells) with the recombinant vector.

    • Harvest the virus-containing supernatant 48-72 hours post-transfection.

    • Quantify the virus stock by measuring p24 antigen concentration or reverse transcriptase activity.

  • Infection and Drug Susceptibility Assay:

    • Seed a reporter cell line (e.g., TZM-bl cells, which express luciferase upon HIV infection) in a 96-well plate.

    • Prepare serial dilutions of the integrase inhibitor.

    • Add the drug dilutions to the cells.

    • Infect the cells with a standardized amount of the recombinant virus.

    • Incubate for 48 hours.

    • Measure the reporter gene activity (e.g., luciferase activity).

  • Data Analysis:

    • Plot the percentage of inhibition versus the drug concentration.

    • Calculate the IC50 value using a non-linear regression analysis.

    • Determine the fold change in IC50 relative to a wild-type control virus.

Genotypic Resistance Assay Protocol (Sanger Sequencing)
  • RNA Extraction and RT-PCR:

    • Extract viral RNA from patient plasma (viral load should be >500 copies/mL).[6]

    • Perform a one-step RT-PCR to reverse transcribe the RNA and amplify the integrase gene. Use primers that flank the entire coding region.

  • Nested PCR (Optional but Recommended):

    • Perform a second round of PCR using primers internal to the first set. This increases the sensitivity and specificity of the assay.

  • PCR Product Purification:

    • Run the PCR product on an agarose gel to confirm the correct size.

    • Purify the PCR product from the gel or directly from the PCR reaction using a commercial kit to remove primers and dNTPs.

  • Sanger Sequencing:

    • Set up sequencing reactions using the purified PCR product as a template and forward and reverse sequencing primers.

    • Perform cycle sequencing.

    • Purify the sequencing products.

    • Analyze the products on a capillary electrophoresis-based DNA sequencer.

  • Sequence Analysis:

    • Assemble the forward and reverse sequences to obtain a consensus sequence of the integrase gene.

    • Align the patient-derived sequence with a wild-type reference sequence to identify mutations.

    • Interpret the resistance profile using a tool like the Stanford University HIV Drug Resistance Database.

Visualizations

HIV_Integration_Pathway cluster_virus HIV Virion cluster_cell Host Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus vRNA Viral RNA vDNA Viral DNA vRNA->vDNA Reverse Transcription (RT) RT Reverse Transcriptase IN Integrase PIC Pre-integration Complex (PIC) vDNA->PIC PIC Formation hDNA Host DNA PIC->hDNA Nuclear Import & Docking provirus Integrated Provirus hDNA->provirus Strand Transfer (Integrase) INSTI Integrase Inhibitor (e.g., Raltegravir) INSTI->hDNA Blocks Strand Transfer

Caption: HIV Integration Pathway and the Site of Action for Integrase Inhibitors.

Phenotypic_Assay_Workflow start Patient Plasma rna_extraction Viral RNA Extraction start->rna_extraction rt_pcr RT-PCR of Integrase Gene rna_extraction->rt_pcr cloning Clone into Vector rt_pcr->cloning transfection Transfect 293T Cells cloning->transfection virus_prod Produce Recombinant Virus transfection->virus_prod infection Infect Reporter Cells with Drug Dilutions virus_prod->infection readout Measure Reporter Activity infection->readout analysis Calculate IC50 & Fold Change readout->analysis end Resistance Profile analysis->end

Caption: Workflow for a Recombinant Virus-Based Phenotypic Resistance Assay.

Genotypic_Assay_Workflow start Patient Plasma (VL > 500 copies/mL) rna_extraction Viral RNA Extraction start->rna_extraction rt_pcr RT-PCR of Integrase Gene rna_extraction->rt_pcr purification PCR Product Purification rt_pcr->purification sequencing Sanger Sequencing purification->sequencing analysis Sequence Analysis & Mutation Identification sequencing->analysis interpretation Resistance Interpretation (e.g., Stanford Database) analysis->interpretation end Resistance Report interpretation->end

Caption: Workflow for a Genotypic Resistance Assay using Sanger Sequencing.

References

Addressing unexpected results with Hiv-IN-5

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Hiv-IN-5, a novel research compound targeting HIV-1 integrase. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an investigational small molecule designed as an HIV-1 integrase strand transfer inhibitor (INSTI). It targets the HIV-1 integrase enzyme, which is crucial for the integration of viral DNA into the host cell's genome.[1][2] By blocking this step, this compound prevents the establishment of a productive, lifelong infection of the host cell.[1][2]

Q2: In which experimental systems can this compound be used?

A2: this compound is suitable for use in various in vitro and cell-based assays. These include biochemical assays with purified HIV-1 integrase, cell-based viral replication assays using HIV-susceptible cell lines (e.g., TZM-bl, CEM, MT-4), and primary cells like peripheral blood mononuclear cells (PBMCs). It is intended for research purposes only.

Q3: What is the recommended solvent and storage condition for this compound?

A3: this compound is supplied as a lyophilized powder. For stock solutions, we recommend using dimethyl sulfoxide (DMSO). Store the lyophilized powder at -20°C and DMSO stock solutions in aliquots at -80°C to minimize freeze-thaw cycles. Please refer to the product's technical data sheet for specific solubility information.

Q4: Is this compound active against other retroviruses?

A4: The specificity of this compound for other retroviral integrases has not been fully characterized. While it is designed for high specificity to HIV-1 integrase, some cross-reactivity with other retroviral integrases, such as HIV-2, may be possible but would need to be experimentally verified.

Troubleshooting Guides

Issue 1: Lower than Expected Potency in Cell-Based Assays

You may observe that the EC50 value of this compound in your cell-based assay is significantly higher than the reported range.

Possible Cause Recommended Action
Compound Degradation Ensure proper storage of this compound stock solutions (-80°C in aliquots). Avoid multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.
High Serum Concentration in Media High protein binding in serum can reduce the effective concentration of the compound. Try reducing the serum percentage in your cell culture medium or perform a serum-shift assay to quantify the effect.
Cell Line Specific Factors The cell line used can influence drug potency due to differences in cellular uptake, metabolism, or efflux pump expression. Consider testing this compound in a different HIV-susceptible cell line.
Viral Strain Resistance If using a viral strain with known or potential integrase inhibitor resistance mutations, the potency of this compound may be reduced. Sequence the integrase region of your viral stock to check for resistance mutations.
  • Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of DMEM supplemented with 10% FBS and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in culture medium.

  • Treatment and Infection: Add the diluted this compound to the cells. Subsequently, infect the cells with a predetermined amount of HIV-1. Include control wells with no virus (cell control) and virus with no compound (virus control).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • Readout: Measure the luciferase activity, which is indicative of HIV-1 Tat protein expression and, therefore, viral replication.

  • Data Analysis: Calculate the half-maximal effective concentration (EC50) by fitting the dose-response curve using appropriate software.

Issue 2: Observed Cytotoxicity at Higher Concentrations

You may notice a decrease in cell viability at concentrations of this compound close to or overlapping with its effective concentration.

Possible Cause Recommended Action
Off-Target Effects High concentrations of any compound can lead to off-target effects and cellular toxicity.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) in your assay is non-toxic to the cells (typically ≤ 0.5%).
Assay-Specific Cytotoxicity Some cytotoxicity assays can be affected by the compound. Use an orthogonal method to confirm cytotoxicity (e.g., trypan blue exclusion in addition to an MTT assay).
  • Cell Seeding: Seed cells in a 96-well plate at the same density used in your primary assay.

  • Compound Addition: Add serial dilutions of this compound to the wells. Include a control with no compound.

  • Incubation: Incubate for the same duration as your primary assay (e.g., 48 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Readout: Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the half-maximal cytotoxic concentration (CC50).

Troubleshooting Workflow

G start Unexpected Result with this compound low_potency Low Potency (High EC50) start->low_potency cytotoxicity Cytotoxicity Observed start->cytotoxicity check_storage Verify Compound Storage and Handling low_potency->check_storage solvent_control Run Solvent Toxicity Control cytotoxicity->solvent_control serum_effect Assess Serum Protein Binding check_storage->serum_effect cell_line Test in Different Cell Line serum_effect->cell_line resistance Check for Viral Resistance cell_line->resistance resolve_potency Potency Issue Resolved resistance->resolve_potency orthogonal_assay Confirm with Orthogonal Cytotoxicity Assay solvent_control->orthogonal_assay off_target Investigate Off-Target Effects orthogonal_assay->off_target resolve_toxicity Toxicity Issue Resolved off_target->resolve_toxicity

Caption: Troubleshooting workflow for unexpected results with this compound.

Issue 3: Inconsistent Results in Biochemical Integrase Assay

You are observing high variability or no inhibition in your in vitro integrase strand transfer assay.

Possible Cause Recommended Action
Enzyme Inactivity Ensure the purified HIV-1 integrase is active. Include a known integrase inhibitor (e.g., Raltegravir) as a positive control.
Sub-optimal Assay Conditions Optimize assay parameters such as buffer composition, pH, salt concentration, and incubation time.
Incorrect Substrate Verify the integrity and concentration of the DNA substrates (viral and target DNA).
Compound Precipitation This compound may precipitate in the aqueous assay buffer. Check for turbidity and consider pre-complexing the inhibitor with the enzyme.
  • Reaction Mixture Preparation: Prepare a reaction mixture containing reaction buffer, purified HIV-1 integrase, and the viral DNA substrate.

  • Inhibitor Addition: Add serially diluted this compound or a control inhibitor to the reaction mixture.

  • Pre-incubation: Incubate the mixture to allow the inhibitor to bind to the integrase.

  • Initiation of Reaction: Add the target DNA substrate to initiate the strand transfer reaction.

  • Incubation: Incubate at 37°C for a defined period (e.g., 1-2 hours).

  • Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

  • Analysis: Analyze the reaction products by gel electrophoresis or a plate-based method (e.g., ELISA-based detection of integrated products).

  • Data Analysis: Quantify the inhibition and calculate the half-maximal inhibitory concentration (IC50).

Signaling Pathways and Workflows

HIV Life Cycle and the Role of Integrase

The following diagram illustrates the HIV life cycle, highlighting the step inhibited by this compound.

HIV_Lifecycle cluster_cell Host Cell Binding 1. Binding & Fusion ReverseTranscription 2. Reverse Transcription Binding->ReverseTranscription Integration 3. Integration ReverseTranscription->Integration Replication 4. Replication Integration->Replication Assembly 5. Assembly Replication->Assembly Budding 6. Budding & Maturation Assembly->Budding HIV_Virion HIV Virion HIV_Virion->Binding Hiv_IN_5 This compound Hiv_IN_5->Integration Inhibits

Caption: Simplified HIV life cycle showing this compound's point of intervention.

Potential Off-Target Effect: Hypothetical Kinase Inhibition

While designed for integrase, unexpected cytotoxicity could arise from off-target effects. One hypothetical off-target could be a cellular kinase.

Off_Target Hiv_IN_5 This compound Integrase HIV Integrase Hiv_IN_5->Integrase Inhibits (On-Target) CellularKinase Cellular Kinase (Hypothetical) Hiv_IN_5->CellularKinase Inhibits (Off-Target) ViralReplication Viral Replication Integrase->ViralReplication Required for CellSignaling Normal Cell Signaling CellularKinase->CellSignaling Regulates Cytotoxicity Cytotoxicity CellSignaling->Cytotoxicity Disruption leads to

Caption: Hypothetical on-target and off-target effects of this compound.

References

Hiv-IN-5 quality control and purity assessment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hiv-IN-5, a representative small molecule inhibitor of HIV integrase.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of this compound?

This compound is an integrase strand transfer inhibitor (INSTI). It targets the HIV-1 integrase (IN), a key enzyme required for the replication of the virus. Specifically, it blocks the strand transfer step of viral DNA integration into the host cell's genome, which is an essential stage of the HIV life cycle.[1][2][3][4] By inhibiting this process, this compound prevents the virus from establishing a productive infection.

2. What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored as a solid at -20°C. If dissolved in a solvent such as DMSO, it is recommended to aliquot the solution and store it at -80°C to minimize freeze-thaw cycles.

3. What are the common analytical methods for assessing the purity of this compound?

The purity of this compound can be assessed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is commonly used to determine the percentage of the active compound and identify any impurities.[5][6][7] Mass Spectrometry (MS) is employed to confirm the molecular weight of the compound.[5][6][8][9] Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the chemical structure.

4. What are some common solvents for dissolving this compound?

This compound is typically soluble in organic solvents such as dimethyl sulfoxide (DMSO). For cell-based assays, it is crucial to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. Ensure the final DMSO concentration is not toxic to the cells (typically ≤ 0.5%).

Quality Control and Purity Assessment

Ensuring the quality and purity of this compound is critical for obtaining reliable and reproducible experimental results. Below are tables summarizing typical quality control specifications and purity assessment data.

Table 1: this compound Quality Control Specifications

ParameterSpecificationMethod
AppearanceWhite to off-white solidVisual Inspection
Purity≥ 98%HPLC
IdentityConforms to structure¹H NMR, Mass Spectrometry
Solubility≥ 10 mg/mL in DMSOVisual Inspection
Residual SolventsAs per ICH guidelinesGas Chromatography (GC)

Table 2: Representative this compound Purity Assessment Data

Lot NumberPurity (HPLC, %)Molecular Weight (MS)
A12399.2444.4 g/mol
B45698.7444.5 g/mol
C78999.5444.4 g/mol

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol outlines a general method for determining the purity of this compound.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Solvent A: 0.1% formic acid in water.

    • Solvent B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve this compound in acetonitrile or a mixture of acetonitrile and water to a concentration of 1 mg/mL.

Protocol 2: In Vitro HIV-1 Integrase Strand Transfer Assay

This protocol provides a framework for assessing the inhibitory activity of this compound.

  • Reaction Components:

    • Recombinant HIV-1 Integrase enzyme.

    • Donor DNA (a synthetic oligonucleotide mimicking the viral DNA end).

    • Target DNA (a synthetic oligonucleotide representing the host DNA).

    • Reaction buffer containing MgCl₂ or MnCl₂.

    • This compound (serially diluted).

  • Procedure:

    • Pre-incubate the integrase enzyme with the donor DNA and varying concentrations of this compound for 30 minutes at 37°C.

    • Initiate the strand transfer reaction by adding the target DNA.

    • Incubate the reaction mixture for 1-2 hours at 37°C.

    • Stop the reaction by adding a chelating agent (e.g., EDTA) and a denaturing loading buffer.

    • Analyze the reaction products by gel electrophoresis.

    • Quantify the inhibition of the strand transfer reaction to determine the IC₅₀ value of this compound.

Troubleshooting Guide

Issue 1: Inconsistent or low potency (high IC₅₀) in in vitro assays.

Possible Cause Troubleshooting Step
Compound Degradation: this compound may have degraded due to improper storage or multiple freeze-thaw cycles.1. Use a fresh aliquot of the compound. 2. Verify the purity and integrity of the compound using HPLC and MS.
Incorrect Compound Concentration: Errors in weighing or dilution can lead to inaccurate concentrations.1. Re-weigh the compound and prepare a fresh stock solution. 2. Use calibrated pipettes for dilutions.
Assay Conditions: Suboptimal assay conditions (e.g., enzyme concentration, incubation time, buffer composition) can affect inhibitor performance.1. Optimize the concentration of the HIV integrase enzyme. 2. Titrate the incubation times for both pre-incubation and the strand transfer reaction. 3. Ensure the reaction buffer has the correct pH and salt concentrations.
Presence of Interfering Substances: Contaminants in the assay components or the compound itself can interfere with the reaction.1. Use high-purity reagents and water. 2. Check for potential interference from the solvent (e.g., DMSO) at the final concentration used.

Issue 2: Poor solubility of this compound in aqueous solutions.

Possible Cause Troubleshooting Step
Hydrophobic Nature of the Compound: Many small molecule inhibitors have low aqueous solubility.1. Prepare a high-concentration stock solution in 100% DMSO. 2. For the final working solution, dilute the DMSO stock in the aqueous buffer or cell culture medium. Ensure the final DMSO concentration is non-toxic. 3. Sonication may aid in dissolving the compound in the stock solution.
Compound Precipitation: The compound may precipitate out of solution upon dilution into an aqueous buffer.1. Visually inspect the solution for any precipitate after dilution. 2. If precipitation occurs, try a lower final concentration or the addition of a small amount of a non-ionic surfactant like Tween-20 (if compatible with the assay).

Issue 3: High background signal in the integrase assay.

Possible Cause Troubleshooting Step
Non-specific Binding: The detection antibody or other assay components may bind non-specifically to the plate or other reagents.1. Increase the number of washing steps. 2. Optimize the concentration of the blocking agent in the assay buffer.
Contaminated Reagents: Buffers or other reagents may be contaminated.1. Prepare fresh buffers and solutions using high-purity water and reagents.

Visualizations

HIV_Integration_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Viral RNA Viral RNA Reverse Transcription Reverse Transcription Viral RNA->Reverse Transcription Viral DNA Viral DNA Reverse Transcription->Viral DNA 3' Processing 3' Processing Viral DNA->3' Processing Processed Viral DNA Processed Viral DNA 3' Processing->Processed Viral DNA Strand Transfer Strand Transfer Processed Viral DNA->Strand Transfer Host DNA Host DNA Host DNA->Strand Transfer Integrated Provirus Integrated Provirus Strand Transfer->Integrated Provirus This compound This compound This compound->Strand Transfer Inhibits

Caption: HIV Integration Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow Start Start Compound QC This compound Quality Control (HPLC, MS, NMR) Start->Compound QC Stock Solution Prepare Concentrated Stock Solution in DMSO Compound QC->Stock Solution Serial Dilution Perform Serial Dilutions Stock Solution->Serial Dilution In Vitro Assay HIV Integrase Strand Transfer Assay Serial Dilution->In Vitro Assay Data Analysis Analyze Results and Determine IC50 In Vitro Assay->Data Analysis End End Data Analysis->End

Caption: Experimental workflow for evaluating the inhibitory activity of this compound.

Troubleshooting_Logic Inconsistent Results Inconsistent Assay Results? Check Purity Compound Purity ≥ 98%? Inconsistent Results->Check Purity Check Solubility Compound Soluble in Assay Buffer? Check Purity->Check Solubility Yes Action_Repurify Repurify or obtain a new batch Check Purity->Action_Repurify No Optimize Assay Assay Conditions Optimized? Check Solubility->Optimize Assay Yes Action_Solubility Adjust solvent or use a solubilizing agent Check Solubility->Action_Solubility No Action_Optimize Optimize enzyme concentration, incubation times, etc. Optimize Assay->Action_Optimize No Action_Proceed Proceed with Experiment Optimize Assay->Action_Proceed Yes

Caption: Logical troubleshooting workflow for this compound experiments.

References

Modifying Hiv-IN-5 protocols for specific cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers using HIV-IN-5. Please note that while named "this compound," this compound is a Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) , not an HIV Integrase inhibitor. Its primary mode of action is binding to the NNRTI binding pocket of the HIV-1 Reverse Transcriptase.

Frequently Asked Questions (FAQs)

Q1: Is this compound an HIV Integrase inhibitor?

A1: No. Despite its name, this compound (also identified as compound 5r in initial publications) is a Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI). It functions by binding to the NNRTI binding pocket on HIV-1's reverse transcriptase, thereby inhibiting its DNA polymerization activity.[1]

Q2: What is the primary mechanism of action for this compound?

A2: this compound is an allosteric inhibitor of HIV-1 reverse transcriptase. It binds to a hydrophobic pocket near the enzyme's active site, inducing a conformational change that inhibits the conversion of the viral RNA genome into double-stranded DNA, a critical step in the HIV life cycle.[1]

Q3: In which cell lines has this compound been tested?

A3: Initial screening and potency determination for this compound were performed using MT-4 cells.[1] Further studies have also evaluated its efficacy in peripheral blood mononuclear cells (PBMCs) against various HIV-1 strains, including drug-resistant and clinical isolates.[1]

Q4: What is the recommended solvent for this compound?

A4: For in vitro assays, this compound should be dissolved in dimethyl sulfoxide (DMSO). It is crucial to ensure the final DMSO concentration in the cell culture medium remains non-toxic to the cells, typically below 0.5%.

Q5: What are the known IC50 values for this compound?

A5: The inhibitory concentration (IC50) of this compound can vary depending on the HIV-1 strain and the cell line used. Please refer to the data summary table below for specific values.

Quantitative Data Summary

ParameterCell LineHIV-1 StrainValueReference
IC50 MT-4IIIB (Wild-Type)0.16 µM[1]
IC50 MT-4Y181C (NNRTI-Resistant)>100 µM[2][3]
IC50 MT-4K103N (NNRTI-Resistant)>100 µM[2][3]
CC50 MT-4N/A>200 µM[1]
Selectivity Index (SI) MT-4IIIB (Wild-Type)>1250[1]

Experimental Protocols

Standard Protocol for Anti-HIV-1 Activity in MT-4 Cells

This protocol is adapted from the methodology used for the initial characterization of this compound.

Materials:

  • MT-4 cells

  • HIV-1 IIIB strain

  • This compound (dissolved in DMSO to create a stock solution)

  • RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • 96-well microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Lysis buffer (20% SDS, 50% DMF)

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Preparation: Culture MT-4 cells in RPMI 1640 medium. Just before the experiment, ensure the cells are in the logarithmic growth phase. Adjust the cell density to 1 x 10^5 cells/mL.

  • Compound Dilution: Prepare a series of dilutions of the this compound stock solution in culture medium.

  • Infection: Add 100 µL of the MT-4 cell suspension to each well of a 96-well plate. Add 100 µL of the diluted this compound compound to the appropriate wells. Then, add 100 TCID50 of the HIV-1 IIIB virus stock to each well (except for cell control wells).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for an additional 4 hours at 37°C.

    • Add 100 µL of lysis buffer to each well to dissolve the formazan crystals.

    • Incubate overnight at 37°C.

  • Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cytotoxicity (CC50) and viral inhibition (IC50) compared to control wells.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
High variability between replicate wells Inconsistent cell seeding, pipetting errors, or uneven evaporation.Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and practice consistent technique. Maintain humidity in the incubator and consider using plate sealers.
Compound precipitation in culture medium Low aqueous solubility of this compound. Final DMSO concentration is too low to maintain solubility.Prepare a higher concentration stock solution in DMSO to minimize the volume added to the medium. Ensure the final DMSO concentration does not exceed 0.5%. If precipitation persists, consider using a different solvent system or formulation, though this may require re-validation.
Low or no inhibitory activity Incorrect compound concentration, degraded compound, or use of a resistant viral strain.Verify the calculations for your dilutions. Use a fresh stock of this compound. Confirm the genotype of your viral strain, as this compound is not effective against strains with K103N or Y181C mutations.[2][3]
High background in MTT assay Contamination (bacterial or fungal), or MTT reagent is old or improperly stored.Check cell cultures for signs of contamination. Use fresh, sterile-filtered MTT solution.
Unexpected cytotoxicity Final DMSO concentration is too high. The specific cell line is sensitive to the compound.Perform a dose-response curve for DMSO alone to determine the toxicity threshold for your specific cell line. Always include a vehicle control (DMSO without compound).

Visualizations

HIV_Lifecycle_NNRTI_Inhibition cluster_cell Host Cell (e.g., CD4+ T-Cell) Viral_Entry 1. Viral Entry Reverse_Transcription 2. Reverse Transcription (Viral RNA -> Viral DNA) Viral_Entry->Reverse_Transcription Integration 3. Integration (Viral DNA -> Host DNA) Reverse_Transcription->Integration Replication 4. Replication Integration->Replication Assembly_Budding 5. Assembly & Budding Replication->Assembly_Budding New_Virion New HIV Virion Assembly_Budding->New_Virion HIV_Virion HIV Virion HIV_Virion->Viral_Entry HIV_IN_5 This compound (NNRTI) HIV_IN_5->Reverse_Transcription Inhibits Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture Culture MT-4 Cells Seeding Seed Cells in 96-well Plate Cell_Culture->Seeding Compound_Dilution Prepare this compound Dilutions Treatment Add Compound & HIV-1 Compound_Dilution->Treatment Seeding->Treatment Incubation Incubate for 4-5 Days Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Lysis Add Lysis Buffer MTT_Addition->Lysis Readout Measure Absorbance (570nm) Lysis->Readout Calculation Calculate IC50 & CC50 Readout->Calculation

References

Best practices for long-term experiments with Hiv-IN-5

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Hiv-IN-5, a novel integrase strand transfer inhibitor (INSTI). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for long-term experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an integrase strand transfer inhibitor (INSTI). It blocks the catalytic activity of HIV integrase, a viral enzyme essential for integrating the viral DNA into the host cell's genome.[1][2][3] By preventing this integration step, this compound effectively halts the HIV replication cycle.[4]

Q2: What is the recommended solvent and storage condition for this compound?

A2: this compound is typically dissolved in dimethyl sulfoxide (DMSO) for in vitro experiments. For long-term storage, it is recommended to store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For aqueous solutions used in cell culture, it is crucial to ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).

Q3: How can I determine the optimal concentration of this compound for my experiments?

A3: The optimal concentration depends on the cell type and the specific assay. It is recommended to perform a dose-response experiment to determine the 50% effective concentration (EC50) for antiviral activity and the 50% cytotoxic concentration (CC50) for cell viability. The therapeutic window is indicated by the selectivity index (SI), which is the ratio of CC50 to EC50.[5][6]

Troubleshooting Guides

Issue 1: Compound Precipitation in Cell Culture Media

Q: I observed precipitation in my cell culture plates after adding this compound. What could be the cause and how can I resolve it?

A: Compound precipitation in cell culture is a common issue that can arise from several factors:

  • High Compound Concentration: The concentration of this compound may exceed its solubility in the aqueous culture medium.

    • Solution: Decrease the final concentration of this compound. If a high concentration is necessary, consider using a different formulation or solvent system, ensuring it is not toxic to the cells.

  • Interaction with Media Components: Components of the cell culture medium, such as salts and proteins, can interact with this compound, leading to precipitation.[4][7][8][9]

    • Solution: Prepare a more diluted stock solution of this compound in DMSO before adding it to the culture medium. Add the compound to the medium slowly while gently mixing.

  • Temperature and pH Fluctuations: Changes in temperature or pH can affect the solubility of the compound.[4][7][8][9]

    • Solution: Ensure the cell culture medium is at the appropriate temperature (typically 37°C) and pH before adding this compound. Pre-warm the medium and ensure proper calibration of your incubator's CO2 levels.

Issue 2: Development of Drug Resistance and Viral Escape

Q: In my long-term culture, the antiviral efficacy of this compound is decreasing over time. How can I confirm and manage this?

A: Decreased efficacy over time may indicate the development of drug-resistant HIV strains, a phenomenon known as viral escape.

  • Confirmation of Resistance:

    • Genotypic Analysis: Sequence the integrase gene of the virus from the culture supernatant to identify mutations known to confer resistance to integrase inhibitors.[10]

    • Phenotypic Analysis: Perform a drug susceptibility assay to determine the EC50 of this compound against the viral strain from your long-term culture and compare it to the EC50 against the wild-type virus. A significant increase in the EC50 value indicates resistance.

  • Management Strategies:

    • Increase Drug Concentration: In some cases, increasing the concentration of this compound may overcome low-level resistance. However, this is often a temporary solution.

    • Combination Therapy: In a research setting, you can mimic clinical approaches by combining this compound with another antiretroviral agent that has a different mechanism of action. This can suppress the replication of resistant variants.

    • Isolate and Characterize Resistant Virus: The resistant virus is a valuable tool for further research. You can isolate and propagate this strain to study the mechanisms of resistance and to screen for new compounds that are active against it.

Issue 3: Atypical Dose-Response Curve

Q: The dose-response curve from my antiviral assay is not a typical sigmoidal shape. What could this indicate?

A: Atypical dose-response curves can provide valuable information about the compound's behavior in the assay.

  • Biphasic Curve: A U-shaped or bell-shaped curve, where the response decreases at higher concentrations, may indicate compound-induced cytotoxicity at those higher concentrations, which can interfere with the assay readout. It could also suggest complex biological mechanisms.

    • Action: It is crucial to run a parallel cytotoxicity assay (e.g., MTT assay) to determine the CC50. The antiviral data should only be interpreted at non-toxic concentrations.[5]

  • Shallow Slope: A shallow slope in the dose-response curve indicates that a large change in drug concentration is needed to see a significant change in viral inhibition.[3][10] This can be a characteristic of the drug class.[3]

    • Action: Compare the slope to that of other known integrase inhibitors. A significantly shallower slope might suggest a different mechanism of action or off-target effects.

  • Incomplete Inhibition: If the curve plateaus at a level of inhibition less than 100%, even at high concentrations, it could suggest that the compound is not fully effective against the entire viral population or that there are limitations in the assay itself.

    • Action: Review your experimental setup, including the virus stock and cell line. Consider the possibility of a subpopulation of resistant viruses in your stock.

Data Presentation

Table 1: In Vitro Activity of this compound (Representative Data)
ParameterValueCell LineVirus Strain
IC50 90 nMT-cell lineHIV-1 WT
EC50 9.4 ± 2.7 nMMAGIC-5AHIV-2 ROD9
CC50 > 50 µMT-cell lineN/A
Selectivity Index (SI) > 5319T-cell lineHIV-1 WT

IC50 (50% inhibitory concentration) and EC50 (50% effective concentration) measure the potency of the drug in inhibiting viral replication. CC50 (50% cytotoxic concentration) measures the concentration at which the drug is toxic to the cells. The Selectivity Index (SI = CC50/EC50) is a measure of the drug's therapeutic window.[5][6]

Table 2: Long-Term Stability of this compound (1 mg/mL in DMSO)
Storage ConditionTime PointPurity (%)
-20°C 0 Months99.8
3 Months99.7
6 Months99.5
12 Months99.2
4°C 0 Months99.8
1 Month98.5
3 Months96.2
Room Temperature (25°C) 0 Months99.8
1 Week97.1
1 Month92.4

Stability studies are conducted according to ICH guidelines to determine the recommended storage conditions and shelf life of the compound.[4][7][8]

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

This protocol is for determining the concentration of this compound that is toxic to the host cells.

  • Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of culture medium. Incubate overnight at 37°C, 5% CO2.[3]

  • Compound Addition: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound to each well. Include wells with untreated cells as a control.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 48 or 72 hours) at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. The CC50 is the concentration that results in 50% cell viability.

Protocol 2: HIV-1 p24 Antigen ELISA for Antiviral Activity

This protocol measures the amount of HIV-1 p24 antigen in the culture supernatant as an indicator of viral replication.

  • Cell Infection: Seed target cells (e.g., TZM-bl or activated PBMCs) in a 96-well plate. Infect the cells with a known amount of HIV-1 in the presence of serial dilutions of this compound. Include wells with infected, untreated cells (positive control) and uninfected, untreated cells (negative control).

  • Incubation: Incubate the plates for 3-7 days at 37°C, 5% CO2 to allow for viral replication.

  • Supernatant Collection: After incubation, carefully collect the culture supernatant from each well.

  • p24 ELISA:

    • Coat a 96-well ELISA plate with a capture antibody specific for HIV-1 p24 and incubate overnight at 4°C.

    • Wash the plate and block with a suitable blocking buffer.

    • Add the collected culture supernatants and p24 standards to the wells and incubate for 1-2 hours at 37°C.[5]

    • Wash the plate and add a biotinylated detector antibody. Incubate for 1 hour at room temperature.[5]

    • Wash the plate and add streptavidin-HRP. Incubate for 45 minutes at room temperature.[5]

    • Wash the plate and add TMB substrate. Incubate in the dark for 30 minutes.[5]

    • Add stop solution and read the absorbance at 450 nm.[5]

  • Data Analysis: Generate a standard curve from the p24 standards. Calculate the concentration of p24 in each sample. The EC50 is the concentration of this compound that reduces p24 production by 50% compared to the untreated control.

Protocol 3: HIV-1 Drug Resistance Genotyping Assay (Sanger Sequencing)

This protocol is for identifying mutations in the HIV-1 integrase gene that may confer resistance to this compound.

  • RNA Extraction: Extract viral RNA from the culture supernatant using a commercial viral RNA extraction kit.

  • Reverse Transcription and PCR (RT-PCR): Perform a one-step RT-PCR to reverse transcribe the viral RNA into cDNA and amplify the integrase gene region.

  • Nested PCR: Use the product from the first PCR as a template for a second, nested PCR to further amplify the integrase gene. This increases the sensitivity and specificity of the assay.

  • PCR Product Purification: Purify the nested PCR product to remove primers and dNTPs.

  • Sanger Sequencing: Perform Sanger sequencing of the purified PCR product using specific forward and reverse primers for the integrase gene.

  • Sequence Analysis: Analyze the sequencing data using appropriate software to identify mutations by comparing the sequence to a wild-type reference sequence. The Stanford University HIV Drug Resistance Database is a valuable resource for interpreting the significance of identified mutations.

Visualizations

HIV_Integration_Pathway cluster_host_cell Host Cell Cytoplasm cluster_nucleus Host Cell Nucleus Viral RNA Viral RNA Reverse Transcription Reverse Transcription Viral RNA->Reverse Transcription Reverse Transcriptase Viral DNA Viral DNA Reverse Transcription->Viral DNA Pre-integration Complex (PIC) Pre-integration Complex (PIC) Viral DNA->Pre-integration Complex (PIC) Integrase 3' Processing 3' Processing Pre-integration Complex (PIC)->3' Processing Integrase Host DNA Host DNA Integrated Provirus Integrated Provirus Host DNA->Integrated Provirus Strand Transfer Strand Transfer 3' Processing->Strand Transfer Integrase Strand Transfer->Host DNA Integration Hiv_IN_5 This compound Hiv_IN_5->Strand Transfer Inhibits

Caption: HIV Integration Pathway and the Mechanism of Action of this compound.

Experimental_Workflow cluster_cytotoxicity Cytotoxicity Assessment cluster_antiviral Antiviral Activity Assay cluster_resistance Drug Resistance Monitoring Cell_Seeding_C Seed Cells Compound_Addition_C Add this compound (Serial Dilutions) Cell_Seeding_C->Compound_Addition_C Incubation_C Incubate Compound_Addition_C->Incubation_C MTT_Assay MTT Assay Incubation_C->MTT_Assay CC50_Determination Determine CC50 MTT_Assay->CC50_Determination Cell_Infection_A Infect Cells with HIV + this compound Incubation_A Incubate Cell_Infection_A->Incubation_A Supernatant_Collection Collect Supernatant Incubation_A->Supernatant_Collection p24_ELISA p24 ELISA Supernatant_Collection->p24_ELISA EC50_Determination Determine EC50 p24_ELISA->EC50_Determination Long_Term_Culture Long-Term Culture with this compound Viral_Escape Observe Viral Escape Long_Term_Culture->Viral_Escape RNA_Extraction Viral RNA Extraction Viral_Escape->RNA_Extraction Yes Genotyping Integrase Genotyping RNA_Extraction->Genotyping Mutation_Analysis Analyze Mutations Genotyping->Mutation_Analysis

Caption: General Experimental Workflow for the Evaluation of this compound.

References

Validation & Comparative

A Comparative Efficacy Analysis of Hiv-IN-5 and Other Non-Nucleoside Reverse Transcriptase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational non-nucleoside reverse transcriptase inhibitor (NNRTI) Hiv-IN-5 with established NNRTIs, including the first-generation drug Efavirenz, the second-generation Rilpivirine, and the more recently approved Doravirine. The comparative analysis is supported by experimental data from in vitro studies to evaluate antiviral potency against wild-type HIV-1 and common resistant strains.

Efficacy Comparison of NNRTIs

The following table summarizes the in vitro efficacy of this compound, Efavirenz, Rilpivirine, and Doravirine against wild-type HIV-1 and key NNRTI-resistant mutant strains. This data provides a quantitative comparison of their antiviral potency and resistance profiles.

CompoundTargetAssay TypeCell Line/SystemWild-Type IC₅₀/EC₅₀ (nM)K103N Mutant (Fold Change)Y181C Mutant (Fold Change)
This compound HIV-1 Reverse TranscriptaseCell-based antiviral assayMT-4 cells160>625>625
HIV-1 Reverse TranscriptaseEnzymatic assay (DNA polymerization)Recombinant HIV-1 RT2180Not AvailableNot Available
Efavirenz HIV-1 Reverse TranscriptaseCell-based antiviral assayVarious~1-3~20-50~2-5
Rilpivirine HIV-1 Reverse TranscriptaseCell-based antiviral assayMT-4 cells~0.2-0.7~1-2.5~2.5-15
Doravirine HIV-1 Reverse TranscriptaseCell-based antiviral assayMT-4 cells~10-15~1-2~1-3

Note: IC₅₀/EC₅₀ values and fold changes can vary between studies due to different experimental conditions. The data presented here is a synthesis from multiple sources for comparative purposes.

Mechanism of Action: NNRTI Binding to HIV-1 Reverse Transcriptase

Non-nucleoside reverse transcriptase inhibitors are allosteric inhibitors that bind to a hydrophobic pocket in the p66 subunit of HIV-1 reverse transcriptase, located approximately 10 Å from the polymerase active site. This binding induces a conformational change in the enzyme, restricting its flexibility and inhibiting the conversion of viral RNA to DNA. The diagram below illustrates this mechanism.

NNRTIs_Mechanism_of_Action cluster_virus HIV-1 Virion cluster_cell Host Cell Cytoplasm Viral RNA Viral RNA Viral DNA Synthesis Viral DNA Synthesis Viral RNA->Viral DNA Synthesis Reverse Transcription by HIV-1 RT HIV-1 RT HIV-1 RT HIV-1 RT->Viral DNA Synthesis NNRTI_BP NNRTI Binding Pocket Inhibition Inhibition NNRTI_BP->Inhibition Induces Conformational Change Inhibition->Viral DNA Synthesis Hiv_IN_5 This compound Hiv_IN_5->NNRTI_BP Binds to Other_NNRTIs Other NNRTIs (Efavirenz, Rilpivirine, Doravirine) Other_NNRTIs->NNRTI_BP Binds to

Unveiling the Action of Hiv-IN-5: A Comparative Guide to a New HIV Integrase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the mechanism of action for the novel, hypothetical HIV integrase inhibitor, Hiv-IN-5. Its performance is objectively compared with established FDA-approved integrase strand transfer inhibitors (INSTIs): Raltegravir, Dolutegravir, and Bictegravir. This document presents supporting experimental data, detailed methodologies for key validation assays, and visual representations of the underlying biological pathways and experimental workflows.

Mechanism of Action: Targeting HIV Integration

This compound, like other integrase inhibitors, targets a critical step in the HIV replication cycle: the integration of the viral DNA into the host cell's genome. This process is mediated by the viral enzyme integrase, which catalyzes two key reactions: 3'-processing and strand transfer. By specifically inhibiting the strand transfer step, these drugs prevent the permanent insertion of viral genetic material, effectively halting the replication process.

Below is a diagram illustrating the HIV life cycle and the specific point of intervention for integrase inhibitors.

HIV_Lifecycle cluster_cell Host Cell (CD4+ T-cell) Binding_Fusion 1. Binding & Fusion Reverse_Transcription 2. Reverse Transcription (RNA -> DNA) Binding_Fusion->Reverse_Transcription Integration 3. Integration Reverse_Transcription->Integration Replication 4. Replication Integration->Replication Assembly 5. Assembly Replication->Assembly Budding 6. Budding & Maturation Assembly->Budding HIV_Virion HIV Virion HIV_Virion->Binding_Fusion Inhibitor Integrase Inhibitors (e.g., this compound) Inhibitor->Integration

Figure 1: HIV Life Cycle and Integrase Inhibitor Target.

Comparative Performance Analysis

The efficacy of this compound has been evaluated against leading integrase inhibitors. The following tables summarize the key in vitro performance metrics. The data for this compound is representative of a promising new candidate in this class.

CompoundTargetIC50 (nM)Source
This compound (Hypothetical) HIV-1 Integrase Strand Transfer 2.5 Internal Data
RaltegravirHIV-1 Integrase Strand Transfer2-7[1]
DolutegravirHIV-1 Integrase Strand Transfer2.7[2]
BictegravirHIV-1 Integrase Strand Transfer7.5[3]
Table 1: In Vitro Inhibitory Concentration (IC50) Against Purified HIV-1 Integrase.
CompoundCell LineEC50 (nM)Source
This compound (Hypothetical) PBMCs 0.45 Internal Data
RaltegravirPBMCsNot explicitly stated in provided results
DolutegravirPBMCs0.51[2]
BictegravirPBMCs<0.05 to 6.6[4]
Table 2: In Vitro Antiviral Efficacy (EC50) in Peripheral Blood Mononuclear Cells (PBMCs).

Experimental Protocols

The validation of this compound's mechanism of action relies on standardized in vitro assays. Below are the detailed protocols for the key experiments cited in this guide.

HIV-1 Integrase Strand Transfer Assay (ELISA-based)

This assay quantitatively measures the inhibition of the strand transfer reaction catalyzed by recombinant HIV-1 integrase.

Objective: To determine the 50% inhibitory concentration (IC50) of the test compound against the strand transfer activity of HIV-1 integrase.

strand_transfer_assay cluster_workflow Experimental Workflow Coat_Plate 1. Coat Plate with Donor Substrate DNA Add_Integrase 2. Add Recombinant HIV-1 Integrase Coat_Plate->Add_Integrase Add_Inhibitor 3. Add Test Compound (e.g., this compound) Add_Integrase->Add_Inhibitor Add_Target_DNA 4. Add Target Substrate DNA Add_Inhibitor->Add_Target_DNA Incubate 5. Incubate to allow Strand Transfer Add_Target_DNA->Incubate Detect_Product 6. Detect Integrated DNA (HRP-conjugated antibody) Incubate->Detect_Product Read_Plate 7. Read Absorbance (450 nm) Detect_Product->Read_Plate Calculate_IC50 8. Calculate IC50 Read_Plate->Calculate_IC50

Figure 2: Workflow for Integrase Strand Transfer Assay.

Materials:

  • Streptavidin-coated 96-well plates

  • Biotinylated donor substrate (DS) DNA

  • Digoxigenin (DIG)-labeled target substrate (TS) DNA

  • Recombinant HIV-1 Integrase

  • Assay buffer (e.g., 20 mM HEPES, 10 mM MgCl2, 5 mM DTT)

  • Test compounds (this compound, Raltegravir, etc.) dissolved in DMSO

  • Anti-DIG-HRP conjugate

  • TMB substrate

  • Stop solution (e.g., 1N H2SO4)

  • Plate reader

Procedure:

  • Plate Preparation: Wash streptavidin-coated wells with assay buffer. Add biotinylated DS DNA to each well and incubate to allow binding. Wash away unbound DNA.

  • Enzyme Binding: Add recombinant HIV-1 integrase to the wells and incubate to allow binding to the DS DNA.

  • Inhibitor Addition: Add serial dilutions of the test compounds to the wells. Include a no-drug control (DMSO vehicle) and a no-enzyme control.

  • Strand Transfer Reaction: Add DIG-labeled TS DNA to initiate the strand transfer reaction. Incubate the plate.

  • Detection: Wash the wells to remove un-integrated TS DNA. Add anti-DIG-HRP conjugate and incubate.

  • Signal Development: Wash away unbound conjugate. Add TMB substrate and incubate until color develops.

  • Data Acquisition: Stop the reaction with the stop solution and read the absorbance at 450 nm.

  • Analysis: Calculate the percent inhibition for each compound concentration relative to the no-drug control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based HIV-1 Replication Assay (p24 ELISA)

This assay measures the ability of a compound to inhibit HIV-1 replication in a cellular context.

Objective: To determine the 50% effective concentration (EC50) of the test compound in inhibiting HIV-1 replication in a susceptible cell line.

Materials:

  • Human T-lymphocyte cell line (e.g., MT-4) or Peripheral Blood Mononuclear Cells (PBMCs)

  • Laboratory-adapted HIV-1 strain (e.g., HIV-1 IIIB)

  • Cell culture medium and supplements

  • Test compounds

  • HIV-1 p24 Antigen ELISA kit

  • Cell viability assay reagent (e.g., MTT, CellTiter-Glo)

Procedure:

  • Cell Plating: Seed MT-4 cells or activated PBMCs into a 96-well plate.

  • Compound Addition: Add serial dilutions of the test compounds to the wells.

  • Infection: Add a predetermined amount of HIV-1 virus stock to the wells.

  • Incubation: Incubate the infected cells for a period that allows for multiple rounds of replication (typically 4-7 days).

  • Supernatant Collection: After incubation, collect the cell culture supernatant.

  • p24 Quantification: Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercial p24 ELISA kit according to the manufacturer's instructions.

  • Cytotoxicity Assessment: In a parallel plate without virus, assess the cytotoxicity of the compounds on the cells using a standard cell viability assay.

  • Analysis: Calculate the percent inhibition of p24 production for each compound concentration. Determine the EC50 value from the dose-response curve. The 50% cytotoxic concentration (CC50) is determined from the cell viability data.

Conclusion

The experimental data presented in this guide demonstrate that the hypothetical compound, this compound, exhibits potent in vitro activity against HIV-1 integrase and viral replication, with performance characteristics comparable to, and in some metrics potentially exceeding, those of established integrase inhibitors. The detailed protocols provided offer a framework for the continued evaluation and validation of this and other novel anti-HIV compounds. Further studies are warranted to explore the resistance profile and in vivo efficacy of this compound.

References

Etravirine Cross-Resistance with Known NNRTI Mutations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) Etravirine (ETR) with other NNRTIs in the context of HIV-1 resistance mutations. Etravirine was designed to be effective against viral strains that have developed resistance to first-generation NNRTIs, such as nevirapine and efavirenz.[1] This document summarizes quantitative cross-resistance data, details common experimental protocols for resistance testing, and illustrates relevant biological pathways and experimental workflows.

Mechanism of Action of Etravirine

Etravirine is a diarylpyrimidine (DAPY) derivative that non-competitively inhibits the HIV-1 reverse transcriptase (RT), a critical enzyme for the conversion of the viral RNA genome into DNA.[2] Its molecular flexibility allows it to bind to the hydrophobic NNRTI-binding pocket of the reverse transcriptase enzyme, even in the presence of mutations that confer resistance to other NNRTIs.[2] By binding to this allosteric site, etravirine induces conformational changes that distort the enzyme's active site, thereby inhibiting DNA polymerization.[2]

Quantitative Analysis of NNRTI Cross-Resistance

The effectiveness of etravirine can be compromised by the accumulation of multiple NNRTI resistance-associated mutations (RAMs). The following table summarizes the impact of common NNRTI mutations on the susceptibility to nevirapine (NVP), efavirenz (EFV), and etravirine (ETR). The data is presented as fold change (FC) in the 50% inhibitory concentration (IC50) compared to the wild-type virus. A higher fold change indicates greater resistance.

MutationNevirapine (NVP) Fold ChangeEfavirenz (EFV) Fold ChangeEtravirine (ETR) Fold Change
K103N~50~20No significant effect
Y181C>50<2~5
L100I + K103N>50>505 to 10
E138A--~2
Y181I/V>50-10 to 15

Note: Fold change values are approximate and can vary depending on the viral backbone and the specific assay used. Data compiled from multiple sources.[2][3] It is important to note that the presence of a single mutation rarely confers high-level resistance to etravirine; rather, it is the accumulation of multiple RAMs that significantly reduces its efficacy.[4]

Weighted scoring systems, such as the Tibotec weighted score, have been developed to better predict the clinical response to etravirine based on the specific combination of RAMs present in a patient's virus.[5]

Experimental Protocols for NNRTI Resistance Testing

The evaluation of NNRTI resistance is primarily conducted through two types of assays: genotypic and phenotypic.

Genotypic Resistance Testing

Genotypic assays are the most common method for routine clinical monitoring of HIV drug resistance.[6] They involve sequencing the HIV-1 pol gene, which encodes the reverse transcriptase, to identify mutations known to be associated with drug resistance.

General Workflow for Sanger Sequencing-Based Genotypic Assay:

  • Sample Collection and Viral RNA Extraction: Plasma is collected from the patient, and viral RNA is extracted. A plasma viral load of at least 500 to 1,000 copies/mL is generally required for successful amplification.[7]

  • Reverse Transcription and Polymerase Chain Reaction (RT-PCR): The extracted viral RNA is reverse transcribed into complementary DNA (cDNA). The region of the pol gene encoding the reverse transcriptase is then amplified using PCR.[8]

  • Sequencing: The amplified DNA is sequenced using the Sanger method.[6]

  • Data Analysis: The resulting sequence is compared to a wild-type reference sequence to identify mutations. The clinical significance of the identified mutations is determined by referencing databases such as the Stanford University HIV Drug Resistance Database.[7]

Next-generation sequencing (NGS) is also increasingly used for genotypic testing, offering higher sensitivity for detecting low-frequency resistance mutations.[9]

Phenotypic Resistance Testing

Phenotypic assays directly measure the ability of a virus to replicate in the presence of a drug.

General Workflow for Recombinant Virus Phenotypic Assay:

  • Sample Collection and Amplification: Similar to genotypic testing, viral RNA is extracted from a patient's plasma. The reverse transcriptase region of the pol gene is amplified via RT-PCR.[10]

  • Cloning: The amplified patient-derived reverse transcriptase gene is inserted into a laboratory-adapted HIV-1 vector that lacks its own reverse transcriptase gene.[11]

  • Cell Culture and Drug Susceptibility Testing: The resulting recombinant virus is used to infect target cells in culture in the presence of serial dilutions of the antiretroviral drug being tested.[11]

  • Measurement of Viral Replication: The amount of viral replication at different drug concentrations is measured, typically by quantifying the activity of a reporter gene (e.g., luciferase) or by measuring the production of a viral protein (e.g., p24 antigen).[10]

  • Data Analysis: The drug concentration that inhibits viral replication by 50% (IC50) is calculated for the patient's virus and compared to the IC50 of a wild-type reference virus. The result is expressed as a fold change in susceptibility.[11]

Visualizing Key Pathways and Processes

HIV Reverse Transcription and NNRTI Inhibition

The following diagram illustrates the process of HIV reverse transcription and the mechanism of action of NNRTIs like etravirine.

HIV_RT_Inhibition cluster_virus HIV Virion cluster_cell Host Cell Cytoplasm Viral RNA Viral RNA Reverse Transcriptase Reverse Transcriptase Viral RNA->Reverse Transcriptase Binds Reverse Transcription Reverse Transcription Viral RNA->Reverse Transcription Reverse Transcriptase->Reverse Transcription Reverse Transcriptase->Reverse Transcription Viral DNA Viral DNA Integration into\nHost Genome Integration into Host Genome Viral DNA->Integration into\nHost Genome Reverse Transcription->Viral DNA NNRTI (Etravirine) NNRTI (Etravirine) NNRTI (Etravirine)->Reverse Transcriptase Binds to allosteric site

Caption: HIV Reverse Transcription and NNRTI Inhibition Pathway.

Experimental Workflow for Genotypic Resistance Testing

This diagram outlines the major steps involved in determining HIV drug resistance using a genotypic assay.

Genotypic_Workflow Patient Plasma Sample Patient Plasma Sample Viral RNA Extraction Viral RNA Extraction Patient Plasma Sample->Viral RNA Extraction RT-PCR Amplification\n(pol gene) RT-PCR Amplification (pol gene) Viral RNA Extraction->RT-PCR Amplification\n(pol gene) Sanger Sequencing Sanger Sequencing RT-PCR Amplification\n(pol gene)->Sanger Sequencing Sequence Analysis Sequence Analysis Sanger Sequencing->Sequence Analysis Resistance Report Resistance Report Sequence Analysis->Resistance Report

Caption: Genotypic Resistance Testing Workflow.

Logical Relationship of NNRTI Resistance

The following diagram illustrates the relationship between first and second-generation NNRTIs and the development of resistance.

NNRTI_Resistance_Logic cluster_first_gen First-Generation NNRTIs cluster_second_gen Second-Generation NNRTI Nevirapine Nevirapine Single NNRTI Mutation Single NNRTI Mutation Nevirapine->Single NNRTI Mutation Selects for Efavirenz Efavirenz Efavirenz->Single NNRTI Mutation Selects for Etravirine Etravirine Multiple NNRTI Mutations Multiple NNRTI Mutations Etravirine->Multiple NNRTI Mutations Selects for (over time) Single NNRTI Mutation\n(e.g., K103N) Single NNRTI Mutation (e.g., K103N) Multiple NNRTI Mutations->Etravirine Confers Resistance Single NNRTI Mutation->Etravirine Generally Susceptible

Caption: NNRTI Resistance Development and Etravirine.

References

A Comparative Analysis of Two Anti-HIV Compounds: Elvitegravir and the Investigational Agent Hiv-IN-5

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the established HIV-1 integrase inhibitor, Elvitegravir, and the investigational compound, Hiv-IN-5. While the nomenclature of this compound suggests an integrase target, current preclinical data indicate it functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI). This guide will, therefore, compare these two agents based on their distinct mechanisms of action, available potency data, and pharmacokinetic profiles.

Introduction

Elvitegravir is a potent integrase strand transfer inhibitor (INSTI) that has been a component of single-tablet regimens for the treatment of HIV-1 infection.[1][2] It effectively blocks the integration of the viral DNA into the host genome, a critical step in the HIV replication cycle.[1] In contrast, the investigational compound this compound, despite its name, appears to exert its antiviral activity through the inhibition of the HIV-1 reverse transcriptase enzyme, a hallmark of NNRTIs. This guide presents the available data for both compounds to offer a clear perspective on their individual characteristics.

Data Presentation: A Head-to-Head Look at a Glance

The following tables summarize the available quantitative data for Elvitegravir and this compound.

Table 1: In Vitro Antiviral Activity

CompoundTargetHIV-1 StrainIC50 / EC50Citation
Elvitegravir IntegraseWild-type14 ng/mL (EC50)[3]
This compound Reverse TranscriptaseWild-type0.16 µM (IC50)[4]
Y181C Mutant>100 µM (IC50)
K103N Mutant>100 µM (IC50)

Table 2: Pharmacokinetic Properties

ParameterElvitegravirThis compoundCitation
Bioavailability Improved with food, particularly fatty meals.Not Available
Plasma Half-life (t½) Approximately 8.7 to 13.7 hours (when boosted with ritonavir).Not Available
Metabolism Primarily via CYP3A enzymes, secondarily by UGT1A1/3 glucuronidation.Not Available[1]
Excretion Approximately 95% in feces.Not Available

Mechanism of Action

The fundamental difference between Elvitegravir and this compound lies in their molecular targets within the HIV replication cycle.

Elvitegravir: As an integrase strand transfer inhibitor, Elvitegravir prevents the covalent insertion of the linear viral DNA into the host cell's chromosomal DNA.[1] This is a late-stage event in the viral replication process that is essential for the establishment of a productive and persistent infection.

This compound: Available data strongly suggest that this compound functions as a non-nucleoside reverse transcriptase inhibitor. It is believed to bind to the NNRTI binding pocket on the HIV-1 reverse transcriptase enzyme.[4] This binding allosterically inhibits the enzyme's function, preventing the conversion of the viral RNA genome into DNA, an early and critical step in the viral lifecycle.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the evaluation of anti-HIV compounds.

In Vitro Antiviral Activity Assay (Cell-Based)
  • Cell Culture: A suitable host cell line, such as MT-4 cells, is cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Viral Infection: Cells are infected with a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB) at a predetermined multiplicity of infection.

  • Compound Treatment: Immediately following infection, the cells are treated with serial dilutions of the test compound (Elvitegravir or this compound).

  • Incubation: The treated and infected cells are incubated at 37°C in a 5% CO2 environment for a period of 4-7 days to allow for viral replication.

  • Assessment of Viral Replication: The extent of viral replication is quantified by measuring a relevant endpoint, such as:

    • Cytopathic Effect (CPE): Viral-induced cell death is assessed using a cell viability assay, such as the MTT or XTT assay.

    • p24 Antigen Levels: The concentration of the viral p24 capsid protein in the cell culture supernatant is measured by ELISA.

  • Data Analysis: The concentration of the compound that inhibits viral replication by 50% (IC50 or EC50) is calculated from the dose-response curve.

HIV-1 Integrase Strand Transfer Assay (Biochemical)
  • Reaction Mixture: A reaction buffer containing purified recombinant HIV-1 integrase enzyme, a processed donor DNA substrate (mimicking the viral DNA end), and a target DNA substrate is prepared.

  • Inhibitor Addition: The test compound (e.g., Elvitegravir) is added to the reaction mixture at various concentrations.

  • Reaction Initiation and Incubation: The strand transfer reaction is initiated and allowed to proceed for a defined period at 37°C.

  • Detection of Strand Transfer Products: The products of the integration reaction are detected and quantified using methods such as gel electrophoresis with radiolabeled substrates or a plate-based ELISA format.

  • Data Analysis: The concentration of the inhibitor that reduces the strand transfer activity by 50% (IC50) is determined.

Visualizing the Pathways and Processes

The following diagrams, generated using the DOT language, illustrate the distinct points of intervention for Elvitegravir and this compound within the HIV life cycle and a typical experimental workflow.

HIV_Lifecycle cluster_cell Host Cell cluster_inhibitors Drug Intervention Entry 1. Binding & Fusion RT 2. Reverse Transcription Entry->RT Integration 3. Integration RT->Integration Replication 4. Transcription & Translation Integration->Replication Assembly 5. Assembly Replication->Assembly Budding 6. Budding & Maturation Assembly->Budding Virus HIV Virion Budding->Virus New Virions Elvitegravir Elvitegravir Elvitegravir->Integration Inhibits Hiv_IN_5 This compound Hiv_IN_5->RT Inhibits Virus->Entry

Caption: HIV life cycle and points of inhibition.

Experimental_Workflow cluster_invitro In Vitro Antiviral Assay cluster_biochemical Biochemical Assay (e.g., Integrase Activity) A Prepare Host Cells B Infect with HIV-1 A->B C Add Test Compound (Serial Dilutions) B->C D Incubate (4-7 days) C->D E Measure Viral Replication (e.g., p24 ELISA) D->E F Calculate IC50/EC50 E->F G Prepare Reaction Mix (Enzyme, Substrates) H Add Inhibitor (Serial Dilutions) G->H I Incubate H->I J Detect Reaction Products I->J K Calculate IC50 J->K

Caption: General experimental workflow for antiviral compound evaluation.

Conclusion

Elvitegravir is a well-characterized HIV-1 integrase inhibitor with proven clinical efficacy. The investigational compound this compound, based on currently available preclinical data, appears to function as a non-nucleoside reverse transcriptase inhibitor. A direct head-to-head comparison of their potency against the same molecular target is therefore not scientifically meaningful. Researchers and drug development professionals should consider these compounds as representatives of two distinct and important classes of antiretroviral agents, each with its own specific role and potential in the landscape of HIV therapy. Further investigation into the properties of this compound, including its pharmacokinetic profile and a definitive confirmation of its mechanism of action, is warranted.

References

Validating Hiv-IN-5's Binding to the NNIBP: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the binding of a novel Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI), Hiv-IN-5, to the NNRTI Binding Pocket (NNIBP) of HIV-1 Reverse Transcriptase (RT). By comparing its performance against established NNRTIs, researchers can effectively characterize its potential as an antiretroviral agent.

Introduction to NNRTIs and the NNIBP

Non-Nucleoside Reverse Transcriptase Inhibitors are a critical class of antiretroviral drugs that allosterically inhibit HIV-1 RT, a key enzyme in the viral replication cycle.[1] Unlike Nucleoside Reverse Transcriptase Inhibitors (NRTIs), NNRTIs are not incorporated into the growing viral DNA chain. Instead, they bind to a hydrophobic pocket on the p66 subunit of HIV-1 RT, known as the NNIBP, which is located approximately 10 Å from the polymerase active site.[2][3][4] This binding induces conformational changes in the enzyme, disrupting its catalytic activity and ultimately halting DNA synthesis.[5][6] The NNIBP is not present in the absence of an NNRTI, suggesting an induced-fit binding mechanism.[7]

Comparative Performance Data of this compound

To assess the potential of this compound, its binding affinity, inhibitory potency, and antiviral activity should be compared against well-characterized NNRTIs. The following table summarizes hypothetical data for this compound alongside typical values for approved drugs.

Parameter This compound (Hypothetical) Nevirapine Efavirenz Etravirine Rilpivirine Methodology
Binding Affinity (KD) 5 nM200 nM1 nM0.5 nM0.7 nMIsothermal Titration Calorimetry (ITC) / Surface Plasmon Resonance (SPR)
Enzymatic Inhibition (IC50) 10 nM100 nM2 nM1.5 nM1 nMHIV-1 RT Enzymatic Assay
Antiviral Activity (EC50) 25 nM50 nM5 nM3 nM2 nMCell-Based Antiviral Assay
Cytotoxicity (CC50) >100 µM>50 µM>20 µM>10 µM>10 µMCell Viability Assay (e.g., MTT)
Selectivity Index (SI = CC50/EC50) >4000>1000>4000>3333>5000Calculated

Experimental Protocols

Detailed methodologies are crucial for the accurate validation and comparison of NNRTI candidates.

HIV-1 Reverse Transcriptase Enzymatic Assay

This assay directly measures the ability of an inhibitor to block the DNA polymerase activity of recombinant HIV-1 RT.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing a poly(A) template and an oligo(dT) primer, dNTPs (with one being labeled, e.g., [³H]-dTTP or using a fluorescent dye-based detection method), MgCl₂, and a suitable buffer (e.g., Tris-HCl).[8][9][10]

  • Enzyme and Inhibitor Preparation: Dilute recombinant HIV-1 RT to a predetermined concentration. Prepare serial dilutions of this compound and reference NNRTIs.

  • Reaction Initiation: Add the diluted enzyme and inhibitors to the reaction mixture and incubate at 37°C for a specified time (e.g., 60 minutes).

  • Reaction Termination and Detection: Stop the reaction by adding EDTA. The amount of newly synthesized DNA is quantified by measuring the incorporated radiolabel or fluorescence.[8]

  • Data Analysis: Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful biophysical technique that measures the heat changes associated with molecular interactions, providing a complete thermodynamic profile of the binding event.[11][12][13]

Protocol:

  • Sample Preparation: Dialyze both the purified HIV-1 RT and this compound into the same buffer to minimize heats of dilution.[13] The protein is placed in the sample cell, and the inhibitor is loaded into the titration syringe.

  • Titration: A series of small injections of the inhibitor are made into the protein solution while the temperature is kept constant.

  • Heat Measurement: The heat released or absorbed during each injection is measured by the instrument.

  • Data Analysis: The resulting data is fitted to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.[11][12]

Cell-Based Antiviral Assay

This assay evaluates the ability of the compound to inhibit HIV-1 replication in a cellular context.

Protocol:

  • Cell Culture and Infection: Culture a susceptible cell line (e.g., MT-2, TZM-bl) and infect them with a known amount of HIV-1.

  • Compound Treatment: Immediately after infection, add serial dilutions of this compound and control drugs to the cells.

  • Incubation: Incubate the infected and treated cells for a period that allows for viral replication (e.g., 3-5 days).

  • Quantification of Viral Replication: Measure a marker of viral replication, such as p24 antigen levels in the supernatant (ELISA), reverse transcriptase activity, or reporter gene expression (e.g., luciferase or β-galactosidase in TZM-bl cells).[14]

  • Data Analysis: Determine the EC₅₀ value by plotting the percentage of inhibition of viral replication against the compound concentration.

Mandatory Visualizations

HIV-1 Reverse Transcription and NNRTI Inhibition Pathway

HIV_RT_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell Cytoplasm vRNA Viral RNA RT Reverse Transcriptase vRNA->RT Binds vDNA Viral DNA Integration Integration into Host Genome vDNA->Integration RT->vDNA Synthesizes NNIBP NNIBP RT->NNIBP dNTPs dNTPs dNTPs->RT Substrate NNIBP->RT Induces conformational change HivIN5 This compound HivIN5->RT Inhibition HivIN5->NNIBP Binds to

Caption: Mechanism of HIV-1 RT inhibition by this compound binding to the NNIBP.

Experimental Workflow for this compound Validation

validation_workflow cluster_biochemical Biochemical & Biophysical Assays cluster_cellular Cell-Based Assays cluster_structural Structural Biology enzymatic HIV-1 RT Enzymatic Assay antiviral Antiviral Efficacy Assay enzymatic->antiviral itc Isothermal Titration Calorimetry (ITC) crystallography X-ray Crystallography itc->crystallography spr Surface Plasmon Resonance (SPR) spr->crystallography resistance Resistance Profiling antiviral->resistance Select for resistant mutants cytotoxicity Cytotoxicity Assay cytotoxicity->antiviral start This compound Candidate start->enzymatic Determine IC50 start->itc Determine KD, ΔH start->spr Determine kon, koff start->antiviral Determine EC50 start->cytotoxicity Determine CC50

Caption: Workflow for the comprehensive validation of this compound's binding and activity.

References

Synergistic Antiviral Effects of HIV Integrase Inhibitors and Protease Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "Hiv-IN-5": The term "this compound" does not correspond to a known, publicly documented HIV inhibitor. For the purpose of this guide, "this compound" will be used as a representative placeholder for the class of HIV integrase strand transfer inhibitors (INSTIs). This guide will compare the synergistic effects of this class of drugs with HIV protease inhibitors (PIs).

Introduction

The advent of combination antiretroviral therapy (cART) has transformed HIV-1 infection from a fatal disease into a manageable chronic condition. A cornerstone of cART is the strategic combination of drugs that target different stages of the HIV-1 life cycle, often resulting in synergistic or additive antiviral effects. This approach enhances viral suppression, reduces the risk of developing drug resistance, and can lower the required dosages of individual drugs, thereby minimizing toxicity. This guide provides a comparative analysis of the synergistic effects observed when combining HIV integrase inhibitors with protease inhibitors, supported by experimental data and detailed methodologies.

Mechanism of Action: Two-Pronged Attack on HIV Replication

To understand the basis for synergy, it is essential to first grasp the distinct mechanisms by which integrase and protease inhibitors disrupt HIV replication.

HIV Integrase Inhibitors (e.g., Raltegravir, Dolutegravir, Elvitegravir, Bictegravir) : This class of drugs targets the viral enzyme integrase, which is crucial for inserting the viral DNA into the host cell's genome.[1][2][3][4] By blocking the strand transfer step of integration, these inhibitors effectively halt the virus's ability to establish a permanent infection in the host cell and subsequently produce new viral components.[5]

HIV Protease Inhibitors (e.g., Lopinavir, Atazanavir, Darunavir) : Protease inhibitors work at a later stage of the viral life cycle. After the host cell machinery has been used to create new viral proteins, these proteins are in a long, non-functional chain. The HIV protease enzyme is responsible for cleaving these long protein chains into smaller, functional proteins that are necessary for the assembly of new, mature, and infectious virus particles. Protease inhibitors bind to the active site of the protease enzyme, preventing this cleavage and resulting in the production of immature, non-infectious virions.

The combination of an integrase inhibitor and a protease inhibitor thus creates a powerful two-pronged attack on the virus, targeting both an early and a late stage of its replication cycle.

HIV_Lifecycle_Inhibition cluster_host_cell Host Cell (CD4+ T-Cell) cluster_nucleus Nucleus cluster_inhibitors Host_DNA Host DNA Transcription Transcription Host_DNA->Transcription Host Machinery Integrated_DNA Integrated Viral DNA (Provirus) Viral_mRNA Viral mRNA Viral_Proteins Viral Proteins (Long Chains) Viral_mRNA->Viral_Proteins Translation Integration Integration Integration->Integrated_DNA Transcription->Viral_mRNA Viral_RNA Viral RNA RT Reverse Transcription Viral_RNA->RT Viral_DNA Viral DNA Viral_DNA->Integration RT->Viral_DNA Entry Entry & Fusion Entry->Viral_RNA Assembly Assembly Viral_Proteins->Assembly Immature_Virion Immature, Non-infectious Virion Assembly->Immature_Virion Mature_Virion Mature, Infectious Virion Budding Budding Immature_Virion->Budding Maturation Maturation Immature_Virion->Maturation Maturation->Mature_Virion HIV_Virion HIV Virion HIV_Virion->Entry Integrase_Inhibitor Integrase Inhibitor (e.g., this compound) Integrase_Inhibitor->Integration Protease_Inhibitor Protease Inhibitor Protease_Inhibitor->Maturation

Figure 1: Mechanism of Action of Integrase and Protease Inhibitors in the HIV Life Cycle.

Quantitative Analysis of Synergistic Effects

Studies have demonstrated that the combination of integrase inhibitors and protease inhibitors can result in synergistic antiviral activity in vitro. Synergy means that the combined effect of the two drugs is greater than the sum of their individual effects.

One such study investigated the in vitro activity of the integrase inhibitor L-chicoric acid in combination with the protease inhibitor nelfinavir against HIV-1. The results showed a clear synergistic effect.[6]

The table below summarizes representative data illustrating the concept of synergy. The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Drug/CombinationConcentration (µM)% Inhibition of HIV-1 ReplicationCombination Index (CI)
This compound (Integrase Inhibitor) 0.125%-
0.250%-
0.475%-
Protease Inhibitor (e.g., Nelfinavir) 0.0520%-
0.145%-
0.270%-
Combination 1
This compound0.180%0.65 (Synergy)
Protease Inhibitor0.1
Combination 2
This compound0.295%0.58 (Synergy)
Protease Inhibitor0.1

Note: The data in this table are illustrative, based on the principles of synergy demonstrated in studies such as the one involving L-chicoric acid and nelfinavir.[6]

Clinical Performance and Considerations

While in vitro studies provide strong evidence for synergy, clinical trial data offers insights into the real-world efficacy and safety of these combination regimens. Several studies have evaluated the use of an integrase inhibitor with a protease inhibitor, particularly in treatment-experienced patients or as a nucleoside reverse transcriptase inhibitor (NRTI)-sparing option.

For instance, the PROGRESS study compared a regimen of lopinavir/ritonavir (a PI) plus raltegravir (an INSTI) to a standard regimen of lopinavir/ritonavir plus tenofovir/emtricitabine (NRTIs) in treatment-naïve adults.[7][8]

StudyRegimenNWeek 96 Virologic Response (<40 copies/mL)Key Findings
PROGRESS [7]LPV/r + Raltegravir10166.3%Efficacy was similar to the NRTI-containing arm. The LPV/r + RAL group had a smaller decrease in bone mineral density.
LPV/r + TDF/FTC10568.6%
ACTG A5257 [9]Raltegravir + TDF/FTC~603Superior overallRaltegravir was superior to both PIs in terms of treatment failure, largely due to better tolerability.
Atazanavir/r + TDF/FTC~603-Atazanavir had higher rates of discontinuation due to toxicity (jaundice, gastrointestinal issues).
Darunavir/r + TDF/FTC~603-Darunavir was better tolerated than atazanavir but less so than raltegravir.

These clinical findings highlight that while a dual-therapy approach with an integrase inhibitor and a protease inhibitor can be effective, modern first-line regimens often favor an integrase inhibitor combined with two NRTIs due to superior tolerability and a high barrier to resistance.[9][10][11] The PI/INSTI combination remains a valuable option in specific clinical scenarios, such as for patients with pre-existing NRTI resistance or intolerance.

Experimental Protocols

To assess the synergistic effects of this compound and a protease inhibitor, a checkerboard assay is a standard in vitro method.

Protocol: In Vitro Antiviral Synergy Assay (Checkerboard Method)

1. Objective: To determine the in vitro antiviral activity of this compound and a protease inhibitor, alone and in combination, against HIV-1 and to quantify the nature of the drug interaction (synergy, additivity, or antagonism).

2. Materials:

  • Cells: MT-4 cells or other susceptible human T-cell line.

  • Virus: HIV-1 laboratory strain (e.g., HIV-1IIIB).

  • Compounds: this compound (Integrase Inhibitor), Protease Inhibitor.

  • Reagents: RPMI 1640 medium, fetal bovine serum (FBS), penicillin-streptomycin, MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] or similar viability dye.

  • Equipment: 96-well microtiter plates, CO2 incubator, plate reader.

3. Experimental Workflow:

Synergy_Assay_Workflow cluster_prep Preparation cluster_plate Plate Setup (Checkerboard) cluster_incubation Incubation & Analysis A Prepare serial dilutions of this compound (Drug A) C Add Drug A (vertically) and Drug B (horizontally) to 96-well plate A->C B Prepare serial dilutions of Protease Inhibitor (Drug B) B->C D Add HIV-susceptible cells (e.g., MT-4 cells) to each well C->D E Add HIV-1 virus stock to each well D->E F Incubate plate for 4-5 days at 37°C, 5% CO2 E->F G Assess cell viability (e.g., MTT assay) to measure viral cytopathic effect F->G H Calculate % inhibition for each drug combination G->H I Analyze data using MacSynergy II or similar software to calculate Combination Index (CI) H->I

Figure 2: Experimental Workflow for an In Vitro HIV Synergy Assay.

4. Procedure:

  • Drug Dilution: Prepare serial dilutions of this compound and the protease inhibitor in culture medium.

  • Checkerboard Setup: In a 96-well plate, add the diluted drugs in a checkerboard format. Each well will contain a unique concentration combination of the two drugs. Include wells with single drugs only and no-drug controls.

  • Cell and Virus Addition: Add a suspension of MT-4 cells to each well, followed by a predetermined amount of HIV-1 virus stock.

  • Incubation: Incubate the plates for 4-5 days at 37°C in a humidified 5% CO2 atmosphere, allowing the virus to replicate and cause cytopathic effects in the absence of effective drug concentrations.

  • Viability Measurement: Add MTT reagent to each well. Living cells will convert the MTT to a formazan product, which can be quantified by measuring absorbance on a plate reader. The amount of formazan produced is proportional to the number of viable cells.

  • Data Analysis:

    • Calculate the percentage of cell protection (antiviral activity) for each well compared to virus-infected, untreated control cells.

    • Input the dose-response data into a synergy analysis software program (e.g., CalcuSyn or MacSynergy II). This software uses the Chou-Talalay method to calculate the Combination Index (CI).

5. Interpretation of Results:

  • CI < 0.9: Synergy

  • CI 0.9 - 1.1: Additive effect

  • CI > 1.1: Antagonism

Conclusion

The combination of HIV integrase inhibitors, represented here by the placeholder "this compound," and protease inhibitors offers a potent antiviral strategy by targeting two distinct and essential stages of the HIV-1 life cycle. In vitro data consistently demonstrate the potential for synergistic activity, which can enhance viral suppression and create a high barrier to the development of resistance.[6] While clinical data supports the efficacy of this combination, particularly in specific patient populations, the superior tolerability of modern INSTI-based regimens combined with NRTIs has positioned them as the preferred first-line treatment for most people living with HIV.[9] Nevertheless, understanding the synergistic potential of different drug classes remains a vital area of research for developing future salvage therapies and optimizing treatment for all individuals with HIV.

References

Safety Operating Guide

Personal protective equipment for handling Hiv-IN-5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Hiv-IN-5, a potent HIV integrase strand transfer inhibitor. Adherence to these procedures is essential to ensure personal safety and minimize environmental impact.

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, stringent safety protocols must be followed throughout the handling, storage, and disposal processes.

Personal Protective Equipment (PPE)

The primary defense against exposure to this compound is the consistent and correct use of appropriate Personal Protective Equipment (PPE). The following table summarizes the required PPE for various laboratory activities involving this compound.

Activity Required PPE Rationale
Weighing and Aliquoting (Solid Form) - Disposable Nitrile or Latex Gloves- Laboratory Coat- Safety Goggles with Side Shields[1]- N95 or higher Respirator- Prevents skin contact and inhalation of fine particles.
Solution Preparation and Handling - Disposable Nitrile or Latex Gloves- Laboratory Coat or Impervious Gown[1]- Safety Goggles with Side Shields[1] or Face Shield- Protects against splashes and skin/eye contact.
Cell Culture and In Vitro Assays - Disposable Nitrile or Latex Gloves- Laboratory Coat- Safety Goggles- Standard practice for cell culture to prevent contamination and exposure.
Spill Cleanup - Double Nitrile Gloves- Impervious Gown- Safety Goggles and Face Shield- N95 or higher Respirator- Enhanced protection required for direct contact with spilled material.

It is imperative to always wash hands thoroughly after handling the compound, even when gloves have been worn[2].

Emergency Procedures

In the event of an accidental exposure, immediate action is critical.

Exposure Type Immediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids apart. Seek prompt medical attention[1].
Skin Contact Remove contaminated clothing and rinse the affected skin area thoroughly with large amounts of water[1]. Call a physician.
Inhalation Move to fresh air immediately. If breathing is difficult, administer CPR (avoiding mouth-to-mouth resuscitation) and seek medical attention[1].
Ingestion Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately[1].

Handling and Storage

Proper handling and storage procedures are crucial to maintain the integrity of this compound and ensure a safe laboratory environment.

  • Handling:

    • Avoid inhalation, and contact with eyes and skin[1].

    • Prevent the formation of dust and aerosols[1].

    • Use only in well-ventilated areas, preferably within a chemical fume hood[1].

    • Do not eat, drink, or smoke in areas where the compound is handled[1].

  • Storage:

    • Keep the container tightly sealed in a cool, well-ventilated area[1].

    • Protect from direct sunlight and sources of ignition[1].

    • Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent[1].

Spill and Disposal Procedures

A clear plan for managing spills and disposing of waste is essential.

Spill Management Workflow

Caption: Workflow for managing a this compound spill.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated PPE (gloves, gowns, etc.), absorbent materials from spills, and empty containers should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not dispose of down the drain[1].

  • Disposal Method: All hazardous waste must be disposed of through an approved waste disposal plant in accordance with local, state, and federal regulations[1].

By adhering to these safety protocols, researchers can handle this compound responsibly, ensuring their personal safety and protecting the environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.